3-Chloro-1H-indazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAKHZOIUAECGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672250 | |
| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-21-0 | |
| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-1H-indazole-6-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to 3-Chloro-1H-indazole-6-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the indazole core, a privileged scaffold in medicinal chemistry, this compound offers a unique combination of functional groups ripe for synthetic elaboration.[1] The presence of a reactive chlorine atom at the 3-position, a versatile carboxylic acid at the 6-position, and the indazole N-H group provides three distinct points for modification, enabling the construction of diverse and complex molecular libraries. This guide provides a comprehensive overview of its known physical and chemical properties, outlines methodologies for its characterization and synthesis, and explores its potential applications in drug discovery, with a focus on providing practical insights for researchers and scientists.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purines and other biologically relevant motifs.[1] This structural feature allows indazole-containing molecules to effectively interact with a wide array of biological targets, leading to their successful incorporation into drugs with anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] this compound (CAS No. 1086391-21-0) capitalizes on this privileged core, presenting chemists with a strategically functionalized starting material for the synthesis of novel therapeutic agents.[4]
Molecular Structure
The structure combines the aromatic indazole bicycle with a chloro substituent at the C3 position and a carboxylic acid at the C6 position.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific isomer is not widely available in the literature, its properties can be predicted based on its structure and comparison with related analogues. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1086391-21-0 | [4][5] |
| Molecular Formula | C₈H₅ClN₂O₂ | [6] |
| Molecular Weight | 196.59 g/mol | [3][7] |
| Monoisotopic Mass | 196.00395 Da | [6] |
| Physical Form | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C | |
| XlogP (Predicted) | 2.0 | [6] |
Spectroscopic Characterization Protocol
Accurate characterization is paramount. The following protocols outline the expected spectral features for verifying the identity and purity of this compound.
1. Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) is typically suitable for this class of compound.
-
Expected Result: The key diagnostic feature is the isotopic pattern for chlorine. The mass spectrum should exhibit a molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) accompanied by an [M+2] peak with an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. Predicted collision cross-section (CCS) values for various adducts can also be used for identification.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆. Record ¹H and ¹³C spectra on a high-field spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Features:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring portion of the indazole.
-
N-H Proton: A broad singlet at a significantly downfield chemical shift (often >13 ppm in DMSO-d₆), characteristic of the acidic indazole proton.[2][8]
-
Carboxylic Acid Proton: A very broad singlet, which may exchange with residual water in the solvent.
-
-
Expected ¹³C NMR Features: Eight distinct carbon signals, including the carboxyl carbon (approx. 165-170 ppm) and aromatic carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.[8][9]
3. Infrared (IR) Spectroscopy:
-
Methodology: Analyze the sample as a solid using an ATR-FTIR spectrometer.
-
Expected Features:
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.
-
N-H Stretch: A moderate peak around 3100-3300 cm⁻¹, potentially overlapping with the O-H band.[2]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.[2]
-
C=C/C=N Stretch: Multiple absorptions in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring system.[2]
-
Synthesis and Reactivity
Reactivity Profile
The molecule's synthetic utility stems from its three primary functional groups:
-
3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-N coupling), allowing for the introduction of diverse aryl, alkyl, or amino substituents.[10][11]
-
6-Carboxylic Acid Group: This group can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. Amide coupling reactions, in particular, are a cornerstone of medicinal chemistry for linking molecular fragments.[12][13]
-
1-Indazole Proton (N-H): The nitrogen can be alkylated or arylated, a common strategy to modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) and to explore structure-activity relationships (SAR).[12]
Proposed Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Protocol: Amide Coupling from this compound
This protocol describes a standard method for derivatizing the carboxylic acid, a critical step in using this molecule as a building block.
Objective: To synthesize an N-aryl amide derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound and dissolve it in anhydrous DMF.
-
Add the selected aryl amine to the solution.
-
Add HATU and DIPEA to the reaction mixture at room temperature. The use of HATU as a coupling agent is effective for forming amide bonds with minimal side reactions.[2]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether to remove residual reagents.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-aryl-3-chloro-1H-indazole-6-carboxamide.
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a high-value intermediate for creating more complex, biologically active molecules.
-
Kinase Inhibitors: The indazole scaffold is a well-established core for ATP-competitive kinase inhibitors. The functional groups on this molecule allow for the systematic elaboration of substituents that can target the hinge region, solvent-exposed regions, and deep hydrophobic pockets of various kinases.
-
CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are important targets for treating inflammatory and autoimmune diseases.[12] This scaffold provides a direct route to synthesizing analogues of this class.
-
Fragment-Based Drug Discovery (FBDD): As a "fragment-sized" molecule with multiple vectors for chemical growth, it is an ideal starting point in FBDD campaigns to build potent ligands for novel biological targets.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [chemicalbook.com]
- 5. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. lookchem.com [lookchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to 3-Chloro-1H-indazole-6-carboxylic acid (CAS: 1086391-21-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-1H-indazole-6-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. As a substituted indazole, this compound belongs to a class of molecules renowned for their diverse pharmacological activities. This document delves into its chemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role as a key intermediate in the synthesis of targeted therapeutics.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-tumor, anti-inflammatory, and anti-HIV properties. Their ability to act as bioisosteres of indoles allows them to interact with a variety of biological targets with high affinity and selectivity. The strategic placement of substituents on the indazole ring system is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This compound, with its chloro and carboxylic acid functionalities, offers versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of complex drug candidates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1086391-21-0 | [2] |
| Molecular Formula | C₈H₅ClN₂O₂ | |
| Molecular Weight | 196.59 g/mol | |
| Appearance | Light yellow to brown powder/solid | [3] |
| Predicted pKa | 3.80 ± 0.30 | Inferred from related structures |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
Stability and Storage: this compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C to prevent degradation.[4] Avoid exposure to strong oxidizing agents, strong bases, and amines, as these can lead to decomposition.
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Synthesis and Purification
Conceptual Synthesis Workflow
A logical synthetic approach would involve the formation of the indazole ring system from a substituted aniline precursor, followed by chlorination and carboxylation, or the use of a starting material already containing the desired functionalities.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for Amide Coupling
Given its carboxylic acid functionality, this compound is readily activated for amide bond formation, a crucial step in the synthesis of many bioactive molecules.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), to the solution and stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Purification by Recrystallization (General Protocol)
Recrystallization is a powerful technique for purifying solid organic compounds.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
Definitive experimental spectra for this compound are not widely published. Therefore, the following characterization data is based on predictions and comparison with closely related indazole derivatives.[5][6][7][8][9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid.
-
Aromatic Protons (δ 7.0-8.5 ppm): The protons on the benzene ring will appear in this region, with their chemical shifts and coupling patterns influenced by the chloro and carboxylic acid substituents.
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.[10]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (δ 165-185 ppm): The carbon of the carboxylic acid group is expected to resonate in this downfield region.[9]
-
Aromatic and Indazole Ring Carbons (δ 110-150 ppm): The carbons of the bicyclic ring system will appear in this range.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak [M]+: Expected at m/z ≈ 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in a roughly 3:1 ratio, corresponding to the molecular formula C₈H₅ClN₂O₂.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[12]
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.[12]
-
C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic and pyrazole rings.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Intermediate in the Synthesis of PARP Inhibitors
The indazole scaffold is a key component of several poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[7][13][14][15] While specific patents detailing the use of this compound in the synthesis of Niraparib were not identified, the general synthetic strategies for this class of drugs often involve the coupling of a substituted indazole moiety with another cyclic fragment. The carboxylic acid group of the title compound can be readily converted to an amide, which is a common linker in many PARP inhibitors.
Caption: Role as a synthetic intermediate in drug discovery.
Exploration of Novel Bioactive Compounds
The reactivity of the chloro and carboxylic acid groups allows for a wide range of chemical transformations, enabling the generation of libraries of novel indazole derivatives for biological screening. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility makes this compound an attractive starting material for lead optimization programs in drug discovery.
Quality Control and Analytical Methods
Ensuring the purity of starting materials is critical in chemical synthesis. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of compounds like this compound.
General HPLC Method
A reverse-phase HPLC method can be employed for purity analysis.[16]
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically in the range of 254-320 nm for indazole derivatives).
This method can be adapted and optimized to achieve baseline separation of the main compound from any impurities.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its substituted indazole core, combined with the reactive chloro and carboxylic acid functionalities, provides a platform for the development of novel bioactive compounds, including potential therapeutics. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide provides a solid foundation for its handling, synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As research in the field of indazole chemistry continues to expand, the utility of this and similar intermediates is poised to grow.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. jocpr.com [jocpr.com]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 14. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 15. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 16. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-indazole-6-carboxylic acid: Strategies and Methodologies for Drug Development Professionals
Abstract
3-Chloro-1H-indazole-6-carboxylic acid is a pivotal building block in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, therefore, is of critical importance to researchers and drug development professionals. This comprehensive technical guide provides a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the strategic selection of starting materials and the causal relationships behind experimental choices. Two robust, field-proven synthetic pathways are presented in detail, alongside a discussion of alternative approaches. Each protocol is designed to be a self-validating system, ensuring reproducibility and scalability. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references to peer-reviewed literature.
Introduction: The Significance of the this compound Scaffold
The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide range of biological targets. The incorporation of a chloro-substituent at the 3-position and a carboxylic acid at the 6-position endows the molecule with unique physicochemical properties, making it an ideal starting point for the synthesis of potent and selective inhibitors of various enzymes and receptors. The chloro group can act as a key pharmacophoric element or a handle for further functionalization, while the carboxylic acid provides a site for amide bond formation, enabling the exploration of diverse chemical space. This guide will illuminate the most effective strategies for constructing this crucial synthetic intermediate.
Primary Synthetic Pathway I: From 4-Methyl-3-nitrobenzoic Acid
This synthetic route offers a reliable and scalable approach to this compound, commencing from the readily available starting material, 4-methyl-3-nitrobenzoic acid. The overall strategy involves the initial formation of the indazole-6-carboxylic acid core, followed by the introduction of the chloro-substituent at the 3-position.
Workflow for Synthetic Pathway I
Caption: Synthetic workflow starting from 4-methyl-3-nitrobenzoic acid.
Step-by-Step Experimental Protocols for Pathway I
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps.
-
Protocol:
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 4-methyl-3-nitrobenzoate.
-
-
Rationale: The nitro group is reduced to an amine, which is a prerequisite for the subsequent diazotization and cyclization to form the indazole ring.
-
Protocol:
-
Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (15 volumes) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5% w/w) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 4-methyl-3-aminobenzoate.[1]
-
-
Rationale: The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. Acetic anhydride and isoamyl nitrite are used to facilitate this transformation.
-
Protocol:
-
To a solution of Methyl 4-methyl-3-aminobenzoate (1.0 eq) in chloroform (15 volumes), add acetic anhydride (3.0 eq) and stir at room temperature for 1 hour.
-
Add isoamyl nitrite (3.0 eq) and sodium acetate (0.35 eq) sequentially.
-
Heat the mixture to reflux and stir for 18 hours.[1]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 1H-indazole-6-carboxylate.
-
-
Rationale: Introduction of an amino group at the 3-position is necessary for the subsequent Sandmeyer reaction. This is typically achieved through nitration followed by reduction.
-
Protocol:
-
Nitration: To a cooled (0 °C) solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in concentrated sulfuric acid (5 volumes), add a mixture of nitric acid and sulfuric acid (1:1) dropwise, maintaining the temperature below 5 °C. Stir for 2 hours at 0 °C. Carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration.
-
Reduction: The crude nitro-indazole from the previous step is dissolved in methanol and subjected to catalytic hydrogenation with Pd/C as described in Step 2 to yield Methyl 3-amino-1H-indazole-6-carboxylate.
-
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate, catalyzed by a copper(I) salt.[2][3][4]
-
Protocol:
-
Suspend Methyl 3-amino-1H-indazole-6-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (5 volumes) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain Methyl 3-chloro-1H-indazole-6-carboxylate.
-
-
Rationale: The final step is the deprotection of the methyl ester to yield the desired carboxylic acid.
-
Protocol:
-
Suspend Methyl 3-chloro-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to pH 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Quantitative Data for Pathway I
| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |
| 1 | Methyl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoic acid | 90-95 | >98 |
| 2 | Methyl 4-methyl-3-aminobenzoate | Methyl 4-methyl-3-nitrobenzoate | 85-95 | >97 |
| 3 | Methyl 1H-indazole-6-carboxylate | Methyl 4-methyl-3-aminobenzoate | 60-70 | >98 |
| 4 | Methyl 3-amino-1H-indazole-6-carboxylate | Methyl 1H-indazole-6-carboxylate | 70-80 (over two steps) | >95 |
| 5 | Methyl 3-chloro-1H-indazole-6-carboxylate | Methyl 3-amino-1H-indazole-6-carboxylate | 65-75 | >98 |
| 6 | This compound | Methyl 3-chloro-1H-indazole-6-carboxylate | 90-98 | >99 |
Primary Synthetic Pathway II: From Indazolone (3-Hydroxy-1H-indazole) Precursors
An alternative and often more direct route utilizes an indazolone derivative, where the 3-position is already oxidized. The key transformation is the conversion of the 3-hydroxy group to a chloro group.
Workflow for Synthetic Pathway II
Caption: Synthetic workflow starting from an anthranilic acid derivative.
Step-by-Step Experimental Protocols for Pathway II
-
Rationale: This step involves the diazotization of an anthranilic acid derivative followed by intramolecular cyclization to form the indazolone core.
-
Protocol:
-
Dissolve 2-amino-5-carboxyphenylacetic acid (1.0 eq) in dilute hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and collect the precipitated 3-Hydroxy-1H-indazole-6-carboxylic acid by filtration.
-
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[5]
-
Protocol:
-
Carefully add 3-Hydroxy-1H-indazole-6-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (10-15 volumes) at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford this compound.
-
Quantitative Data for Pathway II
| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |
| 1 | 3-Hydroxy-1H-indazole-6-carboxylic acid | 2-Amino-5-carboxyphenylacetic acid | 75-85 | >97 |
| 2 | This compound | 3-Hydroxy-1H-indazole-6-carboxylic acid | 80-90 | >99 |
Alternative Synthetic Approaches
While the two primary pathways detailed above are robust and widely applicable, other synthetic strategies can be considered, depending on the availability of starting materials and the desired scale of production.
-
Direct Chlorination of 1H-indazole-6-carboxylic acid: The use of chlorinating agents such as N-chlorosuccinimide (NCS) could potentially achieve direct chlorination at the 3-position.[6] This approach would be more atom-economical but may suffer from regioselectivity issues and require careful optimization of reaction conditions.
-
Synthesis from 2-Amino-5-carboxybenzonitrile: Cyclization of 2-amino-5-carboxybenzonitrile with hydrazine can lead to 3-amino-1H-indazole-6-carboxylic acid, which can then be converted to the target compound via the Sandmeyer reaction as described in Pathway I.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established yet continually refined area of organic chemistry. The two primary pathways presented in this guide, starting from either 4-methyl-3-nitrobenzoic acid or an indazolone precursor, offer reliable and scalable methods for obtaining this crucial intermediate. The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain an active area of research.
References
Solubility Profiling of 3-Chloro-1H-indazole-6-carboxylic Acid in Organic Solvents: A Methodological Framework
An In-Depth Technical Guide for the Pharmaceutical Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2][3] 3-Chloro-1H-indazole-6-carboxylic acid, a molecule belonging to the biologically significant indazole class of heterocycles, presents a unique solubility challenge due to its combination of a semi-polar aromatic system, a hydrogen-bond-donating and -accepting indazole core, an acidic carboxylic acid group, and a lipophilic chloro substituent. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. Lacking specific pre-existing public data for this exact molecule, this document emphasizes a robust, first-principles-based methodological approach. It details the theoretical underpinnings of solubility, provides a gold-standard experimental protocol, outlines analytical quantification, and ensures all procedures are grounded in safety and scientific integrity.
Introduction: The Significance of this compound
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[4][5] Their rigid bicyclic structure and versatile substitution patterns have led to the development of compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[5][6] this compound is a key building block in this field, offering multiple points for synthetic elaboration.
However, the therapeutic potential of any such compound can only be realized if its physicochemical properties are well-understood. Solubility, in particular, dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A poor solubility profile can lead to low bioavailability, high inter-patient variability, and significant formulation challenges, ultimately halting the development of an otherwise promising candidate.[2][3] This guide therefore provides the necessary tools to build a comprehensive solubility profile for this compound, enabling informed decisions in the drug discovery and development process.
Theoretical Framework for Solubility Assessment
Before embarking on experimental work, a theoretical assessment based on the molecule's structure can guide solvent selection and predict general behavior.
Key Physicochemical Influencers
The solubility of this compound is a multifactorial property governed by its structural features:
-
Indazole Core: The N-H group can act as a hydrogen bond donor, while the pyrazolic nitrogen can act as a hydrogen bond acceptor. This suggests favorable interactions with polar protic and aprotic solvents.
-
Carboxylic Acid Group (-COOH): This is a strongly polar, acidic group capable of donating a hydrogen bond and, upon deprotonation, acting as a strong hydrogen bond acceptor. It will dominate interactions in polar solvents, particularly those that are basic or can accept hydrogen bonds (e.g., alcohols, DMSO, DMF).
-
Chloro Group (-Cl): This substituent adds to the molecule's lipophilicity and molecular weight, which can decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents like dichloromethane.
Rationale for Solvent Selection
A logical approach to solvent selection involves testing a representative range of solvents that span different polarity classes. The interactions between the solute's functional groups and the solvent's properties will dictate the extent of dissolution.
Caption: Logical workflow for selecting a diverse range of organic solvents.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[3] The following protocol is designed as a self-validating system.
Required Materials and Equipment
-
Test Compound: this compound (>98% purity)
-
Reference Compound: A compound with known solubility in the chosen solvents (e.g., Sulfasalazine).
-
Solvents: High-purity (e.g., HPLC grade) organic solvents.
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Centrifuge (optional, for aiding solid separation)
-
Calibrated pipettes
-
HPLC-UV system for quantification
-
Step-by-Step Experimental Procedure
-
Preparation:
-
Accurately weigh an excess amount of the test compound into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10 mg of the compound to 1 mL of solvent.
-
Prepare at least three replicate vials for each solvent to assess reproducibility.
-
Prepare a parallel set of vials for the reference compound as a system control.
-
-
Solvent Addition and Equilibration:
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Securely cap the vials.
-
Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[1][7] A preliminary time-course experiment (testing at 12, 24, 48, and 72 hours) can be run to confirm that the concentration has plateaued.
-
-
Phase Separation (Critical Step):
-
After equilibration, let the vials stand undisturbed at the test temperature for at least 1-2 hours to allow coarse particles to settle.
-
The goal is to separate the saturated supernatant from the excess solid without altering the equilibrium. This is best achieved by filtration.
-
Draw the supernatant into a syringe and carefully attach a 0.22 µm syringe filter.
-
Discard the first portion of the filtrate (~0.2 mL) to saturate the filter material and minimize any potential adsorption effects.
-
Collect the clear, particle-free filtrate into a clean vial for analysis.
-
Alternative: The sample can be centrifuged at high speed, and the supernatant can be carefully sampled from the top layer.
-
-
Sample Analysis:
-
Immediately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.
-
Analyze the concentration of the diluted filtrate using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Caption: The four-stage experimental workflow for the Shake-Flask method.
Quantitative Analysis by HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately determining the compound's concentration in the saturated solution.[8][9]
General HPLC-UV Method
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The indazole core is UV-active, allowing for robust detection.
-
Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound, which should be determined by running a UV scan.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10 µL.
Calibration
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted filtrate.
-
Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.
-
The curve should have a coefficient of determination (R²) > 0.995 for the method to be considered linear and reliable.
Data Presentation and Interpretation
Results should be compiled in a clear and organized manner to allow for easy comparison and interpretation.
Data Summary Table
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molarity (mol/L) |
| Polar Protic | Methanol | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| Ethanol | 25 | Mean ± SD | Mean ± SD | Mean ± SD | |
| Polar Aprotic | DMSO | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| Acetonitrile | 25 | Mean ± SD | Mean ± SD | Mean ± SD | |
| Low Polarity | Dichloromethane | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| Non-Polar | Toluene | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
Molecular Weight of C₈H₅ClN₂O₂: 196.59 g/mol
Interpreting the Results
The collected data should be analyzed in the context of the theoretical framework. For example, one might expect high solubility in DMSO due to its strong hydrogen bond accepting character and high polarity, which effectively solvates the carboxylic acid and indazole N-H groups. Conversely, solubility is expected to be very low in non-polar solvents like toluene or heptane, which cannot form strong interactions with the polar functional groups of the molecule. Comparing the solubility across different solvents provides invaluable insight into the forces governing the dissolution process for this specific API.
Safety and Handling
As a chlorinated carboxylic acid derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from related compounds suggest the following precautions.
-
Hazard Identification: Compounds in this class can be irritants to the skin, eyes, and respiratory system.[10] Chlorinated organic compounds should always be handled with care.[11][12]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[15] Keep containers tightly sealed.
-
Spill and Disposal: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
By adhering to this comprehensive guide, researchers can confidently and accurately characterize the organic solvent solubility of this compound, generating the critical data needed to advance its journey through the drug development pipeline.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oxychem.com [oxychem.com]
- 12. ecolink.com [ecolink.com]
- 13. download.basf.com [download.basf.com]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
Spectroscopic Characterization of 3-Chloro-1H-indazole-6-carboxylic acid: A Technical Guide
Introduction
3-Chloro-1H-indazole-6-carboxylic acid (CAS No. 129295-31-4) possesses a unique molecular architecture, incorporating an indazole core, a chlorine substituent, and a carboxylic acid moiety.[1] This combination of functional groups makes it a versatile building block in the synthesis of biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in subsequent chemical transformations.
Molecular Structure and Predicted Spectroscopic Features
The structural framework of this compound is foundational to interpreting its spectral data. The following diagram illustrates the molecule's structure and numbering convention.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |
| ~13.5 | Broad Singlet | 1H | N-H |
| ~8.1 | Singlet | 1H | H-7 |
| ~7.9 | Doublet | 1H | H-5 |
| ~7.6 | Doublet | 1H | H-4 |
Expert Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 12 ppm) due to hydrogen bonding. Similarly, the N-H proton of the indazole ring will also be a broad singlet in a similar region. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-7 is anticipated to be a singlet due to the absence of adjacent protons. H-4 and H-5 will likely appear as doublets, with their precise chemical shifts and coupling constants dependent on the electronic environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~142 | C-7a |
| ~140 | C-3 |
| ~129 | C-5 |
| ~125 | C-3a |
| ~122 | C-6 |
| ~121 | C-4 |
| ~112 | C-7 |
Expert Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the indazole ring will resonate in the aromatic region, with the carbon bearing the chlorine (C-3) and the quaternary carbons (C-3a and C-7a) showing distinct chemical shifts. The positions of the signals for the protonated aromatic carbons will correlate with the assignments from the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretches (Aromatic/Indazole) |
| ~1250 | Strong | C-O stretch |
| ~850 | Medium-Strong | C-Cl stretch |
Expert Interpretation: The most characteristic feature in the IR spectrum will be a very broad absorption in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[3] A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch. The N-H stretch of the indazole ring is expected around 3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1470-1600 cm⁻¹ region. The C-Cl stretch is anticipated at a lower wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 196/198 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |
| 179/181 | [M-OH]⁺ |
| 151/153 | [M-COOH]⁺ |
| 116 | [M-Cl-COOH]⁺ |
Expert Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 196, with a characteristic M+2 peak at m/z 198 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the loss of the entire carboxyl group (-COOH), and potentially the subsequent loss of the chlorine atom.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are standard, field-proven protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.
-
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, based on the analysis of closely related compounds and fundamental principles, offers a solid foundation for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provide a validated framework for researchers to obtain empirical data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.
References
An In-Depth Technical Guide to the Potential Biological Targets of 3-Chloro-1H-indazole-6-carboxylic Acid Derivatives
Abstract
The 1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its rigid bicyclic system provides a versatile framework for developing highly potent and selective modulators of biological function. This guide focuses on derivatives of the 3-Chloro-1H-indazole-6-carboxylic acid core, a particularly valuable building block where the 6-carboxylic acid moiety serves as a prime synthetic handle for diversification and the 3-chloro group influences electronic properties and potential target interactions.[3][4] We will provide an in-depth exploration of the primary biological targets of these derivatives, with a significant focus on their well-established role as protein kinase inhibitors.[1][5] Furthermore, we will delve into emerging targets, including parasitic enzymes, ion channels, and inflammatory mediators, showcasing the scaffold's broad therapeutic potential.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental workflows for target identification and validation, supported by comprehensive data summaries and visualizations.
Part 1: The this compound Scaffold: A Foundation for Bioactivity
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern drug design. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of successful drugs for treating cancer and other conditions.[2][9][10]
-
The Indazole Core: The success of drugs like Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) underscores the indazole core's ability to effectively interact with the ATP-binding pockets of protein kinases.[1][3][9] The bicyclic structure provides a rigid orientation for appended functional groups, facilitating precise interactions with target proteins.
-
The 6-Carboxylic Acid Handle: The carboxylic acid group at the 6-position is a critical feature for synthetic elaboration. It provides a reactive site for amide coupling and other transformations, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of chemical moieties.[3][11][12] This versatility is key to optimizing potency, selectivity, and pharmacokinetic properties.
-
The 3-Chloro Substituent: The chlorine atom at the 3-position is not merely a synthetic placeholder. Its electron-withdrawing nature can modulate the acidity of the indazole N-H and influence the overall electronic distribution of the ring system. This can impact binding affinities and provides a potential vector for specific halogen bonding interactions within a protein's active site.[6][13] Furthermore, it serves as a key intermediate for further functionalization.[4]
Part 2: Primary Biological Target Class: Protein Kinases
The most extensively documented role for indazole derivatives is the inhibition of protein kinases. These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold is adept at forming key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play critical roles in cell growth, proliferation, and differentiation. Their aberrant activation is a common driver of tumorigenesis.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a major target in oncology.[14] Inhibition of VEGFR-2 signaling can starve tumors of essential nutrients and oxygen. Numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors.[3][14][15] One study reported a derivative with an IC₅₀ value of 1.24 nM against VEGFR-2, which also demonstrated significant inhibition of angiogenesis in cellular and zebrafish models.[15]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family (FGFR1-4) is involved in cell proliferation, survival, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers. Fragment-based design has led to the discovery of 1H-indazole derivatives that inhibit FGFR1-3 with IC₅₀ values in the low micromolar range.[2][16]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in several epithelial cancers. Indazole derivatives have been designed to potently inhibit both wild-type EGFR and its clinically relevant drug-resistant mutants, such as T790M, with IC₅₀ values in the single-digit nanomolar range.[2][3]
-
c-Met: The c-Met receptor, activated by hepatocyte growth factor (HGF), is involved in embryonic development and wound healing. In cancer, its overactivation promotes invasion and metastasis. The FDA-approved drug Merestinib is an indazole-based c-Met inhibitor.[3][9]
Non-Receptor Tyrosine Kinases
-
Bcr-Abl: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). A series of 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant, with IC₅₀ values as low as 14 nM for the wild-type enzyme.[2][16]
Serine/Threonine Kinases
-
Extracellular signal-regulated kinase (ERK): As a terminal kinase in the MAPK/ERK signaling pathway, ERK1/2 is a critical node for transmitting proliferative signals. Indazole-based compounds have been identified as potent and selective ERK1/2 inhibitors, with IC₅₀ values of 20 nM and 7 nM, respectively.[2][16]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of cell cycle progression. Certain indazole derivatives have demonstrated inhibitory activity against CDK2, contributing to their antiproliferative effects.[3]
Key Kinase-Driven Signaling Pathways
The following diagram illustrates the central roles of several indazole-targeted kinases in major oncogenic signaling pathways.
Caption: Key kinase targets of indazole derivatives in cellular signaling.
Part 3: Emerging and Secondary Biological Targets
While kinase inhibition is a dominant theme, the versatility of the indazole scaffold extends to other important target classes.
-
Parasitic Enzymes: Trypanothione Reductase (TryR): Leishmaniasis is a parasitic disease with limited treatment options. 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and show promising activity against Leishmania species.[6] Molecular modeling studies predict that these compounds bind effectively to the active site of Trypanothione Reductase (TryR), an essential enzyme in the parasite's antioxidant defense system, making it a validated target for antileishmanial drug development.[6][13]
-
Ion Channels: CRAC Channels: Calcium-release activated calcium (CRAC) channels are critical for calcium signaling in various cell types, including immune cells. Dysregulation of CRAC channels is linked to autoimmune disorders. Indazole-3-carboxamides have been identified as potent CRAC channel blockers, effectively inhibiting mast cell activation.[8]
-
Inflammatory Mediators: COX-2 & TNF-α: Chronic inflammation is a key factor in many diseases. Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, and to reduce the production of the pro-inflammatory cytokine TNF-α.[7] This suggests a mechanism for the observed anti-inflammatory properties of this compound class.
-
Wnt Signaling Pathway: The Wnt signaling pathway is crucial for development and is often aberrantly activated in cancers. Patent literature discloses the use of indazole compounds to inhibit this pathway, suggesting another avenue for their anticancer effects.[17]
Part 4: Methodologies for Target Identification and Validation
To rigorously identify and confirm the biological targets of novel this compound derivatives, a multi-step, self-validating experimental workflow is essential.
Experimental Protocol 1: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes an unbiased approach to "fish" for binding partners of a lead compound from a complex biological sample.
Causality: The principle is that a high-affinity interaction between the compound (bait) and its protein target(s) will allow for their selective isolation from a cell lysate, followed by identification using sensitive mass spectrometry. The 6-carboxylic acid group is an ideal attachment point for a linker and solid support, minimizing disruption to the core pharmacophore.
Step-by-Step Methodology:
-
Affinity Probe Synthesis:
-
Synthesize an analogue of the lead this compound derivative containing a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or alkyne). This is typically achieved via standard amide coupling to the 6-carboxylic acid.
-
-
Immobilization:
-
Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads (for an amine linker) or azide-functionalized beads via a click chemistry reaction (for an alkyne linker).
-
Prepare a control matrix using beads that have been treated with the linker alone to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.
-
Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like NP-40 or CHAPS) to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C.
-
For competitive elution, perform a parallel incubation where the lysate is pre-incubated with a high concentration of the free (non-immobilized) lead compound before adding the beads. This will prevent the specific target from binding to the beads and serves as a crucial validation step.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise unique bands present in the experimental lane but absent or reduced in the control and competition lanes.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Caption: Workflow for identifying protein targets using AP-MS.
Experimental Protocol 2: Target Validation using Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct target engagement in a physiological context (i.e., within intact cells or lysates).
Causality: The binding of a ligand (the drug) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell samples to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift to a higher denaturation temperature in the presence of the compound confirms a direct binding interaction.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cultured cells with the lead compound at a desired concentration (e.g., 10x IC₅₀).
-
Include a vehicle control (e.g., DMSO).
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein (identified from AP-MS) in each sample using a standard protein detection method, such as Western Blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Caption: Workflow for validating target engagement using CETSA.
Part 5: Data Summary and Structure-Activity Relationships
The following table summarizes the biological activities of representative indazole derivatives against various targets, illustrating the potency achievable with this scaffold.
| Compound Class/Derivative | Target(s) | Reported Potency (IC₅₀) | Reference |
| 1H-Indazole Derivative | FGFR1 | 2.0 µM | [2][16] |
| 1H-Indazole Derivative | FGFR2 | 0.8 µM | [2][16] |
| 1H-Indazol-3-amine Derivative | Bcr-Abl (Wild Type) | 0.014 µM (14 nM) | [2][16] |
| 1H-Indazol-3-amine Derivative | Bcr-Abl (T315I Mutant) | 0.45 µM (450 nM) | [2][16] |
| 3(S)-thiomethyl pyrrolidine-1H-indazole | ERK1 / ERK2 | 20 nM / 7 nM | [2][16] |
| Indazole-pyrimidine based derivative | VEGFR-2 | 0.31 µM (310 nM) | [3] |
| Indazole-based derivative | EGFR (T790M Mutant) | 0.0053 µM (5.3 nM) | [2] |
| 3-chloro-6-nitro-1H-indazole derivative | Leishmania infantum (promastigotes) | 11.23 µM | [13] |
| Indazole Derivative | COX-2 | 12.32 µM | [7] |
| Indazole-3-carboxamide (12d) | CRAC Channels | 0.67 µM (670 nM) | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Kinase Inhibition: SAR studies often reveal that substitutions on the indazole N1 position can be used to modulate selectivity and physical properties, while modifications extending from other positions (like the 6-position via the carboxylic acid) explore the solvent-exposed regions of the ATP pocket to enhance potency.[2]
-
CRAC Channel Blockade: For indazole-3-carboxamides, the orientation of the amide linker is critical. Derivatives with a -CO-NH-Ar motif were found to be significantly more potent than the isomeric -NH-CO-Ar series.[8]
-
Antileishmanial Activity: The presence of a triazole ring coupled to the 3-chloro-6-nitro-1H-indazole core proved more effective than oxazoline or oxazole rings, highlighting the importance of the appended heterocyclic system for interacting with TryR.[6]
Conclusion
Derivatives of this compound represent a highly versatile and potent class of bioactive molecules. Their proven success as inhibitors of a wide range of protein kinases has cemented their importance in oncology drug discovery. Moreover, emerging research continues to uncover novel biological targets, including parasitic enzymes, ion channels, and inflammatory proteins, broadening their potential therapeutic applications. The synthetic tractability afforded by the 6-carboxylic acid handle, combined with a robust and logical experimental approach for target identification and validation, ensures that this privileged scaffold will remain a fruitful area of investigation for the development of next-generation therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. chemimpex.com [chemimpex.com]
- 5. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PH12017500997A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]
A-Z Guide to Derivatization of 3-Chloro-1H-indazole-6-carboxylic Acid for Biological Screening
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the various indazole precursors, 3-chloro-1H-indazole-6-carboxylic acid stands out as a particularly versatile and powerful building block. Its three distinct, orthogonally reactive sites—the C3-chloro group, the N1/N2-indazole nitrogens, and the C6-carboxylic acid—provide a strategic platform for the systematic construction of diverse chemical libraries. This guide offers an in-depth exploration of the derivatization strategies for this scaffold, explaining the chemical rationale behind experimental choices and providing robust protocols for researchers in drug development. We will dissect the modification of each reactive handle, discuss advanced combinatorial strategies, and outline considerations for subsequent biological screening.
Introduction: The Strategic Value of the Indazole Core
Indazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][3] The clinical success of drugs like Axitinib (a kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) underscores the therapeutic potential embedded within the indazole framework.[2]
The subject of this guide, this compound, is a trifunctional building block that offers medicinal chemists a precise and controllable route to novel molecular architectures. The chlorine atom at the C3 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), the carboxylic acid at C6 is primed for amide bond formation, and the indazole nitrogens are amenable to N-arylation or N-alkylation. This trifecta of reactivity allows for a modular and systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies.
The Core Scaffold: Synthesis and Key Reactive Sites
While various methods exist for the synthesis of the indazole ring system, the this compound scaffold is typically prepared from commercially available precursors through multi-step synthetic sequences.[1][2] Understanding the distinct reactivity of each functional group is paramount for designing a successful derivatization campaign.
Caption: Strategic derivatization points on the this compound scaffold.
Derivatization Strategies: A Positional Guide
A successful library synthesis hinges on the selective and high-yielding modification of each reactive site. The following sections provide detailed methodologies and the underlying chemical principles for each key transformation.
Position C6: Amide Coupling and Esterification
The carboxylic acid is arguably the most straightforward handle to functionalize. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities from readily available amine building blocks.[4]
Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally inefficient. The reaction requires activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Carbodiimide reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with an additive like HOBt (Hydroxybenzotriazole), are standard.[3] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the target amine.[4]
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or DCM (to a concentration of ~0.1 M).
-
Activation: Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or triethylamine (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid proton.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide derivative.[3]
| Derivative Type | Reagent | Key Conditions | Typical Yields |
| Amides | Primary/Secondary Amines | EDC, HOBt, DIPEA in DMF | 70-95% |
| Hydrazides | Hydrazine Hydrate | Convert acid to ester first, then react with N₂H₄·H₂O in Ethanol | 80-90%[5] |
| Esters | Alcohols (e.g., Methanol) | Catalytic H₂SO₄ in excess alcohol, reflux | >90%[5] |
| Table 1: Summary of derivatization reactions at the C6-carboxylic acid position. |
Position C3: Nucleophilic Aromatic Substitution (SNAr)
The C3-chloro substituent on the indazole ring is activated towards nucleophilic attack. This is not a simple SN2 reaction; it proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the heterocyclic ring system.[6][7]
Mechanistic Insight: The SNAr reaction occurs via a two-step addition-elimination mechanism.[8][9] A potent nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[8] The presence of the indazole nitrogens helps to stabilize the negative charge of the intermediate, making the reaction favorable.[7]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr with Amines
-
Setup: To a solution of the this compound derivative (1.0 eq) in a polar aprotic solvent such as DMSO or NMP, add the desired amine (1.5-2.0 eq) and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine and the specific substrate. Microwave irradiation can often accelerate this transformation significantly.[10]
-
Monitoring: Track the reaction's progress using LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent. The product is then purified by standard methods (chromatography or recrystallization).
Position N1/N2: N-Alkylation and N-Arylation
Functionalization of the indazole nitrogen atoms introduces another key vector for molecular diversity. The reaction can be challenging due to the potential for substitution at either the N1 or N2 position, leading to mixtures of regioisomers.
Controlling Regioselectivity: The outcome of N-alkylation or N-arylation is influenced by several factors, including the nature of the electrophile, the base used, and the solvent.
-
Alkylation: Generally, reactions with alkyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) can produce a mixture of N1 and N2 isomers. Steric hindrance can play a significant role; bulkier alkylating agents may favor the less sterically hindered N1 position.[11]
-
Arylation: Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig type reactions) are commonly employed for N-arylation.[12][13] The choice of catalyst, ligand, and base can be tuned to favor one isomer over the other. For instance, copper-catalyzed reactions often show a preference for the N1 position, while specific palladium systems can be directed to N2.[13][14]
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
-
Setup: In a reaction vessel, combine the indazole substrate (1.0 eq), the aryl halide (e.g., aryl iodide or bromide, 1.2 eq), a copper(I) catalyst such as CuI (10-20 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[15]
-
Solvent: Add a high-boiling point solvent such as DMSO, DMF, or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-130 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography, carefully separating the N1 and N2 regioisomers, which are typically distinguishable by their NMR spectra.
Integrated Derivatization Workflow and Biological Screening
By combining these orthogonal strategies, a vast and diverse library of compounds can be generated from the single starting material. A logical workflow is essential for efficiently exploring the chemical space.
Caption: A parallel synthesis workflow to generate a diverse compound library for screening.
Once a library of derivatives is synthesized and purified, the next critical phase is biological screening. The choice of assays should be guided by the known biological activities of the indazole class.
-
Kinase Inhibition Assays: Many indazole derivatives are potent kinase inhibitors. Screening against a panel of kinases is a common starting point.
-
Antiproliferative Assays: The compounds can be tested for their ability to inhibit the growth of various cancer cell lines using assays like the MTT or CellTiter-Glo assays.[16]
-
Antimicrobial/Antiparasitic Assays: Given the broad activity of azole derivatives, screening against bacteria, fungi, or parasites like Leishmania can uncover new therapeutic leads.[1][16]
The data from these screens, when correlated with the structural modifications at the C3, C6, and N1/N2 positions, will build a comprehensive Structure-Activity Relationship (SAR) model. This model is the key to identifying promising lead compounds and guiding the next cycle of rational drug design and optimization.
Conclusion
This compound is a high-value scaffold for discovery chemistry. Its three distinct and addressable functional groups provide a robust platform for generating novel, diverse, and complex molecules. By systematically applying the derivatization strategies outlined in this guide—amide coupling, nucleophilic aromatic substitution, and N-arylation/alkylation—researchers can efficiently navigate the chemical space around this privileged core. A well-designed synthetic and screening cascade built upon this foundation is a powerful engine for the discovery of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. hepatochem.com [hepatochem.com]
- 5. jocpr.com [jocpr.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amide Coupling of 3-Chloro-1H-indazole-6-carboxylic acid
Abstract
The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development, with a significant percentage of pharmaceutical candidates containing at least one amide linkage.[1] The indazole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[2] This document provides a detailed guide for the amide coupling of 3-Chloro-1H-indazole-6-carboxylic acid, a key building block for complex molecular architectures. We present two robust protocols utilizing common yet highly efficient coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive. The causality behind reagent selection, detailed step-by-step procedures, mechanistic insights, and troubleshooting advice are provided to enable researchers to achieve high-yield, high-purity synthesis of target amides.
Introduction: The Challenge and Importance
Directly reacting a carboxylic acid with an amine to form an amide is generally unfeasible under mild conditions due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5]
This compound presents the typical challenges of a heterocyclic carboxylic acid. The electronic nature of the indazole ring and the presence of the N-H proton can influence reactivity. Selecting an appropriate coupling strategy is crucial to avoid side reactions and ensure efficient conversion. The methods detailed herein are widely applicable and have been optimized for reliability and scalability.
General Experimental Workflow
A successful amide coupling reaction follows a logical sequence of steps, from activation to purification. Proper execution of each step is critical for the overall outcome.
Figure 1: General workflow for amide coupling experiments.
Protocol A: HATU-Mediated Amide Coupling
Expertise & Rationale: HATU is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[6][7] It functions by reacting with the carboxylate to form a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole (HOAt) moiety is believed to facilitate the subsequent aminolysis through a base-catalysis effect, stabilizing the transition state and accelerating the reaction.[7] A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid without competing with the primary/secondary amine nucleophile.[8]
Mechanism of HATU Activation
The process involves the formation of an active ester intermediate, which readily reacts with the amine. The byproduct, tetramethylurea, is water-soluble and easily removed during workup.
Figure 2: Simplified mechanism of HATU-mediated coupling.
Detailed Experimental Protocol (HATU)
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[9]
-
Pre-activation: Stir the mixture at 0 °C for 15 minutes. A color change may be observed.
-
Coupling: Add the desired amine (1.1 eq), either neat if liquid or as a solution in minimal DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and water.
-
To facilitate the removal of DMF, wash the organic layer sequentially with 5% aqueous LiCl (2x), 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally, brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol B: EDC/HOBt-Mediated Amide Coupling
Expertise & Rationale: Carbodiimides, particularly the water-soluble EDC, are widely used for their reliability and cost-effectiveness.[3][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and prone to side reactions, including racemization (if the acid has a chiral center) or rearrangement to a stable N-acylurea.[11] To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-ester. This active ester is sufficiently reactive to couple with the amine but less prone to side reactions.[8][10][12]
Mechanism of EDC/HOBt Activation
The two-step activation process enhances reaction efficiency and minimizes byproducts. The urea byproduct derived from EDC is water-soluble, simplifying its removal during the aqueous work-up.[13]
Figure 3: Simplified mechanism of EDC/HOBt-mediated coupling.
Detailed Experimental Protocol (EDC/HOBt)
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M).
-
Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.[14]
-
Base: Add a tertiary amine base such as Triethylamine (TEA) (3.0 eq) or DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes.[14]
-
Coupling: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and water.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data and Selection Guide
The choice between HATU and EDC/HOBt often depends on the specific substrates, cost considerations, and desired reaction speed.
| Parameter | Protocol A: HATU/DIPEA | Protocol B: EDC/HOBt |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required | HOBt (or alternatives like HOAt, Oxyma) |
| Base | DIPEA (non-nucleophilic) | TEA or DIPEA |
| Typical Solvents | DMF, NMP, DCM | DMF, DCM, Water (for biomolecules)[11] |
| Reaction Time | Fast (2-6 hours) | Moderate (4-16 hours) |
| Relative Cost | Higher | Lower |
| Key Advantages | High efficiency for difficult couplings, fast reactions, low racemization.[5] | Cost-effective, water-soluble byproducts, widely used and reliable.[3][11] |
| Common Issues | Reagent is moisture-sensitive. | Potential for N-acylurea byproduct if HOBt is omitted or inefficient.[11] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive reagents (moisture contamination, especially for HATU), insufficient base, or poorly soluble starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of coupling reagents. Increase the amount of solvent to ensure full dissolution.
-
-
Formation of N-acylurea Byproduct (EDC protocol):
-
Cause: The O-acylisourea intermediate rearranges before being trapped by HOBt or attacked by the amine.
-
Solution: Ensure HOBt is added before or concurrently with EDC. Running the reaction at a lower temperature (0 °C) can sometimes suppress this side reaction.[11]
-
-
Difficult Purification:
-
Cause: Water-soluble byproducts (tetramethylurea, EDC-urea) remaining in the organic layer due to incomplete aqueous washing.
-
Solution: Perform thorough aqueous washes during work-up. For DMF removal, the 5% LiCl wash is highly effective. If byproducts co-elute with the product, consider alternative chromatography conditions (e.g., different solvent systems, reverse-phase HPLC).
-
Conclusion
The amide coupling of this compound can be achieved with high efficiency using standard, well-established protocols. The HATU-mediated method offers a rapid and powerful option for a broad range of amines, while the EDC/HOBt system provides a robust and cost-effective alternative. By understanding the underlying mechanisms and following the detailed procedures outlined in this guide, researchers can reliably synthesize the desired indazole amide derivatives, paving the way for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jocpr.com [jocpr.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols for the Suzuki Coupling of 3-Chloro-indazole Derivatives
Introduction: Navigating the Challenges of C-Cl Bond Activation in Indazole Synthesis
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases. The ability to functionalize this privileged heterocycle, particularly at the C-3 position, is paramount for the exploration of new chemical space and the development of novel drug candidates. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2]
However, the inherent stability of the carbon-chlorine bond presents a significant hurdle for coupling reactions.[3] Aryl chlorides, including 3-chloro-indazole derivatives, are often reluctant participants in the Suzuki coupling, requiring carefully optimized conditions to achieve efficient transformation. Their low reactivity compared to the corresponding bromides or iodides stems from the high bond dissociation energy of the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more challenging.[1][4]
This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies specifically tailored for the successful Suzuki-Miyaura coupling of 3-chloro-indazole derivatives. By understanding the causality behind experimental choices, researchers can reliably synthesize complex 3-aryl-indazoles, accelerating the drug discovery and development process.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-chloro-indazole, forming a Pd(II) intermediate. This is typically the most challenging step for aryl chlorides.[1]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling of 3-Chloro-indazoles
The success of coupling an unreactive electrophile like 3-chloro-indazole hinges on the judicious selection of the catalyst system, base, and solvent.
The Palladium Catalyst System: Ligands are Paramount
For challenging substrates, the combination of a palladium precursor and a supporting ligand determines the catalyst's activity and stability.
-
Palladium Precursors : Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are commonly used.[2][8][9] However, for N-heterocyclic chlorides, modern, air-stable "precatalysts" that generate the active Pd(0) species in situ have shown superior performance. Buchwald precatalysts, such as SPhos G2 (P2), are particularly effective as they ensure a reliable generation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[10]
-
Ligands : The ligand is arguably the most critical component for activating aryl chlorides. Its role is to stabilize the palladium center, and its electronic and steric properties directly influence the rates of the catalytic steps.
-
Bulky, Electron-Rich Phosphines : These are the gold standard for C-Cl bond activation. The high electron density on the phosphine ligand increases the electron density on the palladium center, which facilitates the oxidative addition into the strong C-Cl bond.[4] The steric bulk of these ligands promotes the final reductive elimination step.[4] Ligands such as SPhos , XPhos , and RuPhos have proven highly effective for the coupling of 3-chloro-indazoles, leading to high yields where other ligands fail.[10][11]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors and are often more electron-rich than phosphines.[4] They form very stable complexes with palladium and can be highly effective for Suzuki couplings of aryl chlorides.[4][7]
-
The Choice of Base: Activating the Nucleophile
The base plays a critical role in the transmetalation step by converting the neutral boronic acid into a more reactive anionic boronate species.[7][12]
-
Potassium Phosphate (K₃PO₄) : This is often the base of choice for coupling nitrogen-containing heterocycles like indazoles.[10][12] As a strong, yet non-nucleophilic base, it is highly effective at promoting the reaction while minimizing side reactions. Its use is particularly advantageous for N-H containing substrates, as it can help prevent catalyst deactivation that might occur through coordination of the indazole nitrogen to the palladium center.[10]
-
Carbonates (Cs₂CO₃, K₂CO₃) : These are also widely effective and commonly used bases.[12][13][14] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) for challenging couplings, a phenomenon sometimes referred to as the "cesium effect".[12][14]
-
Hydroxides (NaOH, KOH) : While strong, these bases can sometimes lead to undesired side reactions or degradation of sensitive substrates and are generally used with more caution.[12]
The Solvent System: A Balancing Act
The solvent must be capable of dissolving the organic substrates, the palladium complex, and, to some extent, the inorganic base.
-
Aprotic Ethereal or Aromatic Solvents : Solvents like 1,4-dioxane , tetrahydrofuran (THF) , and toluene are most common.[15] They are generally inert to the reaction conditions and have boiling points suitable for the elevated temperatures often required for C-Cl activation.
-
Aqueous Co-solvent Systems : A mixture of an organic solvent with water (e.g., dioxane/H₂O) is frequently employed.[2][10] The addition of water helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃), ensuring it is available to participate in the reaction, thereby accelerating the transmetalation step.
Data Summary: Optimized Conditions for 3-Chloro-indazole Coupling
A study by Kinzel et al. systematically investigated the influence of various ligands and palladium sources for the coupling of 3-chloro-indazole with 5-indole boronic acid. The results underscore the critical role of a well-chosen precatalyst/ligand combination.
| Entry | Pd Source | Ligand | Conversion (%) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 | [10] |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 | [10] |
| 3 | Pd₂(dba)₃ | RuPhos | 59 | 40 | [10] |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 | [10] |
| 5 | Pd₂(dba)₃ | none | <5 | 0 | [10] |
| 6 | Pd(OAc)₂ | XPhos | 68 | 49 | [10] |
| 7 | P2 (SPhos Precatalyst) | SPhos | 100 | 90 | [10] |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[10] The data clearly demonstrates the superior efficacy of the SPhos-based precatalyst (P2) for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-indazole
This protocol is adapted from a validated literature procedure for the efficient coupling of 3-chloro-indazole derivatives.[10]
Objective: To synthesize a 3-aryl-indazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki coupling of 3-chloro-indazole.
Materials and Equipment:
-
Reagents:
-
3-chloro-indazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
SPhos Precatalyst (e.g., G2 or G3) (P2) (0.02-0.035 mmol, 2.0–3.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized water (1 mL)
-
Ethyl acetate (EtOAc), for workup
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Procedure:
-
Inert Atmosphere Setup:
-
Place the 3-chloro-indazole (1.0 equiv), arylboronic acid (2.0 equiv), SPhos precatalyst (0.02-0.035 equiv), and K₃PO₄ (2.0 equiv) into a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and water by sparging with inert gas for 15-20 minutes.
-
Using a syringe, add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the reaction vessel under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Lower the sealed reaction vessel into a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 15–20 hours.
-
-
Reaction Monitoring:
-
After the allotted time, cool the reaction to room temperature.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the mixture.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with additional EtOAc.[5]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-indazole product.[5]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active ligand/catalyst system for C-Cl activation. 3. Poor quality or wet reagents/solvents. | 1. Ensure rigorous exclusion of air with proper inert gas techniques. 2. Switch to a more active system, such as an SPhos or XPhos-based precatalyst.[10] Increase catalyst loading slightly if necessary. 3. Use anhydrous solvents and dry reagents thoroughly. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. 3. Base is too strong or hydrolytically unstable. | 1. Use anhydrous solvents and ensure the base is dry. Limit the amount of water co-solvent. 2. Monitor the reaction and stop it once the starting material is consumed. 3. Use K₃PO₄ or Cs₂CO₃. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[16] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture. 2. Certain palladium catalysts can promote this side reaction. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Screen different palladium precursors and ligands. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high. 2. Ligand is not robust enough or is used in insufficient quantity. 3. Inhibition by the N-H group of the indazole. | 1. Lower the reaction temperature if possible, though C-Cl activation often requires heat. 2. Use robust ligands like SPhos or NHCs. Ensure an appropriate Pd:ligand ratio. 3. N-protection of the indazole can sometimes improve results, though protocols for unprotected indazoles exist.[10][14] Using K₃PO₄ can mitigate this issue.[10] |
References
- 1. byjus.com [byjus.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mt.com [mt.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Synthesis of Protein Kinase Inhibitors from 3-Chloro-1H-indazole-6-carboxylic Acid
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of potent protein kinase inhibitors, utilizing the versatile starting material, 3-Chloro-1H-indazole-6-carboxylic acid . We will explore the strategic functionalization of this molecule at its three key reactive sites—the C6-carboxylic acid, the C3-chloro group, and the N1-hydrazo nitrogen—to generate a diverse library of inhibitor candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Importance of the Indazole Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The indazole core is exceptionally effective as a kinase inhibitor template because it mimics the adenine base of ATP, allowing it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[2][4] The 3-aminoindazole moiety, in particular, is a highly efficient hinge-binding motif.[4] Our starting material, this compound, is strategically designed for success, offering three distinct points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Fig. 1: Indazole scaffold binding to the kinase hinge region.
Overall Synthetic Strategy
The synthesis of a diverse library of kinase inhibitors from this compound involves a modular, multi-step approach. The order of reactions can be adapted based on the desired final structure and the compatibility of functional groups. The three primary transformations are:
-
Amide Bond Formation: The C6-carboxylic acid is readily converted into a wide array of amides, which often occupy the solvent-exposed region of the ATP binding site, allowing for modifications that enhance solubility and target-specific interactions.[2]
-
C3-Position Functionalization: The C3-chloro group is a versatile handle for introducing the crucial hinge-binding moiety. A common and highly effective strategy is its conversion to a 3-amino group via nucleophilic aromatic substitution.[5][6]
-
N1-Position Alkylation/Arylation: The indazole nitrogen can be substituted to modulate the compound's physical properties and to explore additional binding interactions within the kinase pocket. Copper-catalyzed N-arylation is a common method.[7][8]
Caption: Fig. 2: Modular synthetic approach from the core scaffold.
Experimental Protocols
Protocol 1: Amide Coupling at the C6-Carboxylic Acid
The formation of an amide bond from a carboxylic acid requires activation to overcome the non-reactive nature of the corresponding carboxylate salt that forms with an amine.[9] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.
Rationale for Reagent Choice: HATU is chosen for its high efficiency, rapid reaction times, and low rates of racemization for chiral substrates.[9][10] It functions by creating a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial to neutralize the hexafluorophosphate salt and deprotonate the amine.
-
In a single portion, add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
| Coupling Reagent | Typical Conditions | Advantages | Potential Issues |
| HATU | DIPEA, DMF, Room Temp | High yield, fast, low epimerization | High cost, byproduct removal |
| EDC/NHS | DCM or DMF, Room Temp | Water-soluble byproducts, good for aqueous media | Slower reaction times, potential side reactions |
| SOCl₂ | Reflux in Thionyl Chloride | Inexpensive, forms highly reactive acid chloride | Harsh conditions, not suitable for sensitive substrates |
Table 1: Comparison of common amide coupling strategies.
Protocol 2: Synthesis of 3-Amino-1H-indazole-6-carboxamide Derivatives
The transformation of the C3-chloro group into a C3-amino group is a critical step for creating a potent hinge-binding pharmacophore.[4] This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A practical method involves reacting the chloro-indazole intermediate with a source of ammonia under pressure.
Rationale for Method: While various methods exist, using a sealed vessel with an ammonia source provides a clean and direct route to the primary 3-aminoindazole, which is often the most desired intermediate for kinase inhibition.[5][6]
Materials:
-
N-substituted-3-chloro-1H-indazole-6-carboxamide (from Protocol 1)
-
7N Ammonia in Methanol
-
1,4-Dioxane
-
Sealed pressure vessel or microwave reactor
Step-by-Step Procedure:
-
Place the N-substituted-3-chloro-1H-indazole-6-carboxamide (1.0 eq) into a pressure-rated reaction vessel.
-
Add 1,4-dioxane and 7N ammonia in methanol (typically in a 1:1 to 1:3 v/v ratio with dioxane). The volume should not exceed half the vessel's capacity.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours. Caution: This reaction generates high pressure. Use appropriate safety shielding and pressure-rated equipment.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: After cooling the vessel to room temperature, carefully vent and open it in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid is often pure enough for the next step.
-
Purification: If necessary, the product can be purified by trituration with diethyl ether or by flash column chromatography (using a polar solvent system like methanol in dichloromethane).
Protocol 3: N-Arylation of the Indazole Ring
Introducing an aryl group at the N1 position can significantly impact a compound's activity and properties. The Chan-Evans-Lam (CEL) coupling provides an efficient method for this transformation using a copper catalyst.[7]
Rationale for Method: Copper-catalyzed N-arylation is often milder and more functional-group tolerant for N-heterocycles compared to palladium-catalyzed methods, making it suitable for complex intermediates.[8]
Materials:
-
Indazole intermediate (from Protocol 1 or 2)
-
Arylboronic acid (1.5 eq)
-
Copper(II) acetate [Cu(OAc)₂] (0.1-0.2 eq)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Molecular sieves (optional, to ensure anhydrous conditions)
Step-by-Step Procedure:
-
To a dry flask, add the indazole intermediate (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)₂ (0.2 eq).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous DCM and pyridine (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often left open to the air, as oxygen can be the terminal oxidant.[7]
-
The reaction can take 12-48 hours. Monitor progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application Example: Synthesis of a Core Kinase Inhibitor Scaffold
This section outlines the synthesis of a representative kinase inhibitor scaffold, 3-amino-N-(4-methylphenyl)-1H-indazole-6-carboxamide , demonstrating the sequential application of the protocols described above.
Caption: Fig. 3: Workflow for a representative inhibitor synthesis.
| Compound | Step | Reagents | Expected Yield | Key Characterization (Expected) |
| Intermediate 1 | Amide Coupling | p-toluidine, HATU, DIPEA, DMF | 85-95% | LC-MS: Correct mass ion peak. ¹H NMR: Appearance of aromatic signals for the tolyl group and a methyl singlet (~2.3 ppm). |
| Final Product | Amination | 7N NH₃ in MeOH, Dioxane, 120°C | 70-85% | LC-MS: Correct mass ion peak. ¹H NMR: Disappearance of chloro-indazole signals, appearance of a broad singlet for the NH₂ group (~5.5-6.0 ppm). |
Table 2: Summary of the synthetic pathway for a representative inhibitor.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the construction of protein kinase inhibitors. The orthogonal reactivity of its three functionalization points allows for the systematic and efficient generation of large chemical libraries. By employing robust synthetic methods such as HATU-mediated amide coupling, high-temperature amination, and copper-catalyzed N-arylation, researchers can rapidly access novel chemical matter. Further optimization of these scaffolds, guided by structure-activity relationship (SAR) studies and computational modeling, will continue to yield potent and selective inhibitors for a range of kinase targets implicated in human disease.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Amide Bond Formation with 3-Chloro-1H-indazole-6-carboxylic Acid Using HATU
Abstract & Introduction
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and clinical candidates.[1] Its synthesis, particularly involving heteroaromatic carboxylic acids, demands reagents that ensure high efficiency, minimal side reactions, and preservation of stereochemical integrity. 3-Chloro-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block utilized in the synthesis of novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[2][3] However, its electronic properties and potential for side reactions can pose challenges for traditional amidation methods.
This application note provides a detailed, field-proven guide for the coupling of this compound with primary and secondary amines using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU has emerged as a premier coupling reagent due to its rapid reaction kinetics, high yields, and remarkable ability to suppress racemization, even with sterically demanding substrates.[4][5][6] We will delve into the mechanistic rationale behind the protocol, offer a step-by-step experimental procedure, and provide comprehensive troubleshooting and optimization strategies for researchers in drug discovery and process development.
The Mechanistic Rationale: Why HATU is Superior
HATU's efficacy stems from its unique structure, which incorporates the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[7] The overall mechanism proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.
The key steps are as follows:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]
-
Activation: The carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[9]
-
Active Ester Formation: The liberated HOAt anion rapidly attacks the isouronium salt. This step is highly efficient and generates the key OAt-active ester, releasing a stoichiometric amount of tetramethylurea.[8][9]
-
Nucleophilic Attack: The amine attacks the activated ester. The pyridine nitrogen atom in the HOAt leaving group provides anchimeric assistance (a neighboring group effect), stabilizing the transition state and dramatically accelerating the rate of amide bond formation.[7][9] This intrinsic catalytic feature is what distinguishes HATU from HOBt-based reagents (like HBTU) and is crucial for suppressing side reactions such as epimerization.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective N-Alkylation of 3-Chloro-1H-indazole-6-carboxylic Acid
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of regioisomers, posing significant challenges for synthesis and purification.[1][4][5] This application note provides detailed, field-proven protocols for the regioselective N-alkylation of a key intermediate, 3-chloro-1H-indazole-6-carboxylic acid.
The strategic control over N1 versus N2 alkylation is paramount in drug development, as the biological activity of the resulting isomers can differ significantly. This guide will detail two primary methodologies to achieve high regioselectivity: a robust protocol for selective N1-alkylation and an alternative method favoring N2-alkylation. The causality behind experimental choices, from solvent and base selection to the nature of the alkylating agent, will be thoroughly explained to empower researchers to adapt and troubleshoot these procedures.
Understanding Regioselectivity in Indazole Alkylation
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of steric and electronic factors of the substrate, as well as the reaction conditions employed.[1][3][6][7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8]
Several factors can be manipulated to favor one regioisomer over the other:
-
Base and Solvent System: The choice of base and solvent is a primary determinant of regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) tend to favor N1-alkylation.[1][2][3][5] This is often attributed to the formation of the more thermodynamically stable N1-anion. Conversely, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can lead to mixtures of isomers.[4][5]
-
Steric Hindrance: Substituents on the indazole ring can sterically direct the incoming alkyl group. For instance, bulky substituents at the C7 position can hinder attack at the N1 position, thereby favoring N2-alkylation.[1][2][4]
-
Nature of the Electrophile: The type of alkylating agent used can also influence the N1/N2 ratio. While simple alkyl halides are commonly used, other electrophiles might exhibit different selectivities.[3][6]
-
Reaction Conditions: Temperature and reaction time can also play a role. In some cases, thermodynamic control can be achieved by allowing the reaction to equilibrate, favoring the more stable N1-alkylated product.[3][6]
Workflow for Regioselective N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: Selective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position, which is often the thermodynamically favored product. The use of sodium hydride in THF is a well-established method for selective N1-alkylation of indazoles.[1][2][3]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent |
| Alkyl halide (e.g., Iodomethane, Bromoethane) | Reagent grade |
| Saturated aqueous ammonium chloride (NH₄Cl) | |
| Ethyl acetate (EtOAc) | ACS grade |
| Brine (saturated aqueous NaCl) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Silica gel | 230-400 mesh |
| Round-bottom flasks, magnetic stirrer, syringes | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Inert atmosphere setup (Nitrogen or Argon) |
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Expert Insight: The carboxylic acid proton will be deprotonated first, followed by the indazole N-H. Using a slight excess of NaH ensures complete deprotonation of the indazole nitrogen. The reaction is exothermic and produces hydrogen gas; therefore, slow addition and proper ventilation are crucial.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.[4]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3][6] Reaction times can vary from a few hours to overnight.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Reaction Scheme for N1-Alkylation
Caption: Selective N1-alkylation of this compound.
Protocol 2: N2-Alkylation via Mitsunobu Reaction
For obtaining the N2-alkylated regioisomer, the Mitsunobu reaction is a powerful alternative.[4][6][9] This reaction typically proceeds under milder, neutral conditions and often shows a preference for the kinetically favored N2-alkylation of indazoles.[3][7]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Alcohol (R-OH) | Reagent grade |
| Triphenylphosphine (PPh₃) | Reagent grade |
| Diethyl azodicarboxylate (DEAD) or | 40% solution in toluene or neat |
| Diisopropyl azodicarboxylate (DIAD) | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent |
| Dichloromethane (DCM) | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Silica gel | 230-400 mesh |
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[4]
-
Expert Insight: The carboxylic acid group will likely be esterified under these conditions. If the free carboxylic acid is desired on the final product, a subsequent hydrolysis step will be necessary. Alternatively, the starting material can be protected as an ester prior to the Mitsunobu reaction.
-
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.[4] A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[4]
-
Workup - Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the desired product, triphenylphosphine oxide, and the hydrazine byproduct, can be directly purified by flash column chromatography on silica gel. The separation of the N1 and N2 isomers, if both are formed, is often achievable by chromatography.[4]
Reaction Scheme for N2-Alkylation (Mitsunobu)
Caption: N2-alkylation of this compound via the Mitsunobu reaction.
Data Summary and Comparison
The following table provides a comparative overview of the two protocols, highlighting the key parameters and expected outcomes.
| Parameter | Protocol 1: N1-Alkylation | Protocol 2: N2-Alkylation (Mitsunobu) |
| Primary Product | N1-alkylated indazole | N2-alkylated indazole ester |
| Base | Sodium Hydride (NaH) | None (uses PPh₃/DEAD or DIAD) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Alkylating Agent | Alkyl halide (R-X) | Alcohol (R-OH) |
| Temperature | 0 °C to 50 °C | 0 °C to room temperature |
| Key Advantage | High N1-selectivity, direct use of alkyl halides | Access to N2-isomers, mild conditions |
| Key Consideration | Requires inert atmosphere, careful handling of NaH | Esterification of carboxylic acid, chromatography |
Conclusion
The regioselective N-alkylation of this compound is a critical transformation in the synthesis of many pharmaceutically relevant compounds. By carefully selecting the reaction conditions, chemists can effectively control the site of alkylation. The use of a strong base like sodium hydride in THF provides a reliable route to the thermodynamically favored N1-alkylated products. In contrast, the Mitsunobu reaction offers a complementary strategy for accessing the kinetically favored N2-isomers. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient and selective synthesis of desired indazole derivatives.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Application Note: Strategic Protection of the Carboxylic Acid in 3-Chloro-1H-indazole-6-carboxylic acid
Introduction: The Strategic Imperative for Protection
3-Chloro-1H-indazole-6-carboxylic acid is a versatile bicyclic heteroaromatic building block crucial in the synthesis of pharmacologically active molecules, including kinase inhibitors for oncology. Its structure features three key points for synthetic modification: the N-H of the pyrazole ring, the C3-chloro substituent, and the C6-carboxylic acid. The carboxylic acid, while a target for amide coupling, is often an impediment to modifications at the other two positions. Its acidic proton can interfere with organometallic reagents and bases, while the carboxylate can act as a competing nucleophile. Therefore, a robust protecting group strategy is not merely a technical step but a cornerstone of a successful synthetic campaign. This guide provides a detailed analysis of protecting group selection, experimental protocols, and the underlying chemical principles for researchers working with this valuable intermediate.
The Challenge: Balancing Reactivity and Stability
The primary challenge lies in selecting a protecting group that is stable to the planned downstream reactions but can be removed under conditions that do not degrade the sensitive 3-chloro-indazole core. Key considerations include:
-
N-H Reactivity: The indazole N-H is acidic and nucleophilic, often requiring its own protection (e.g., as a Boc or SEM group) or undergoing reactions like N-alkylation or N-arylation.
-
C3-Cl Reactivity: The chloro-substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which often involve basic conditions and organometallic reagents.
-
Ring Stability: The indazole ring itself must remain intact during both protection and deprotection steps. Harsh acidic or basic conditions could potentially lead to ring-opening or other unwanted side reactions.
A successful strategy hinges on the principle of orthogonality , where each protecting group can be removed selectively without affecting the others or the core molecule.[1]
Comparative Analysis of Common Carboxylic Acid Protecting Groups
The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester.[2] The choice of ester is critical and depends on the planned synthetic route. Below is a comparative analysis of the most suitable options for this compound.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability & Key Considerations |
| Methyl/Ethyl Ester | -COOCH₃ / -COOCH₂CH₃ | Fischer Esterification (MeOH/EtOH, cat. H₂SO₄, reflux)[3] or Alkylation (MeI/EtI, K₂CO₃, DMF) | Saponification (LiOH or NaOH, aq. THF/MeOH) or Acid Hydrolysis (aq. HCl, reflux) | Pros: Simple to install. Cons: Basic saponification conditions may be incompatible with other base-sensitive groups. The C3-Cl on the electron-rich indazole ring could be susceptible to nucleophilic attack under harsh basic conditions. Not ideal if subsequent reactions require strong bases. |
| Benzyl Ester (Bn) | -COOCH₂Ph | Benzyl bromide or chloride, base (e.g., Cs₂CO₃, K₂CO₃), DMF | Hydrogenolysis (H₂, Pd/C, MeOH/EtOAc) [4] | Pros: Highly stable to a wide range of acidic and basic conditions, making it ideal for protecting the acid during cross-coupling or N-alkylation. Deprotection via hydrogenolysis is exceptionally mild and orthogonal to most other protecting groups.[1][5] Cons: Incompatible with reactions that use palladium catalysts (can be cleaved) or reducing agents. |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Isobutylene, cat. H₂SO₄, DCM or tert-Butyl bromide, Ag₂CO₃ | Acidolysis (TFA in DCM, or HCl in Dioxane) [4][6] | Pros: Stable to basic, hydrogenolytic, and many nucleophilic conditions. Orthogonal to benzyl and simple alkyl esters. Cons: Deprotection requires strong acid, which may not be suitable for molecules containing other acid-labile groups (e.g., Boc, acetals). |
Decision Framework for Protecting Group Selection
The optimal protecting group is dictated by the sequence of planned synthetic transformations. This decision-making workflow can guide the researcher to the most logical choice.
Caption: Decision workflow for selecting a carboxylic acid protecting group.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform optimization based on their specific substrate and scale.
Protocol 1: Benzyl Ester Protection
This method is ideal when subsequent steps involve basic conditions or organometallic reagents.
-
Reagents & Materials:
-
This compound
-
Benzyl bromide (Bn-Br, 1.2 equiv.)
-
Caesium carbonate (Cs₂CO₃, 1.5 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Add Cs₂CO₃ (1.5 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Slowly add benzyl bromide (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl 3-chloro-1H-indazole-6-carboxylate.
-
Protocol 2: Benzyl Ester Deprotection (Hydrogenolysis)
This is a mild and highly selective method for cleaving the benzyl ester.
-
Reagents & Materials:
-
Benzyl 3-chloro-1H-indazole-6-carboxylate
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
Dissolve the benzyl ester (1.0 equiv.) in a suitable solvent like MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5 mol%) to the solution. Caution: Pd/C can be pyrophoric.
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound. The product is often pure enough for subsequent steps without further purification.
-
Protocol 3: tert-Butyl Ester Protection
This protocol is suitable when subsequent reactions involve hydrogenolysis or basic conditions.
-
Reagents & Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Isobutylene (liquefied gas) or di-tert-butyl dicarbonate (Boc)₂O
-
Concentrated sulfuric acid (H₂SO₄, catalytic)
-
Pressure vessel (if using isobutylene)
-
-
Procedure (using Isobutylene):
-
Suspend this compound (1.0 equiv.) in anhydrous DCM in a pressure vessel.
-
Cool the vessel to -78 °C and carefully condense isobutylene (3-5 equiv.) into it.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Monitor progress by TLC/LC-MS. Upon completion, cool the vessel, vent carefully, and quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the tert-butyl ester.
-
Protocol 4: tert-Butyl Ester Deprotection (Acidolysis)
A standard procedure for cleaving tert-butyl esters.
-
Reagents & Materials:
-
tert-Butyl 3-chloro-1H-indazole-6-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl ester (1.0 equiv.) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 20-50% solution in DCM).
-
Stir the mixture at room temperature for 1-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude carboxylic acid can be purified by recrystallization or trituration, or used directly in the next step after ensuring all TFA has been removed.
-
Conclusion
The strategic selection and application of a carboxylic acid protecting group are critical for the successful multi-step synthesis of derivatives of this compound. Benzyl esters offer broad stability and mild, orthogonal deprotection via hydrogenolysis, making them a first-choice for routes involving cross-coupling. Tert-butyl esters provide an excellent orthogonal option, stable to bases and hydrogenation, with deprotection achieved under strong acidic conditions. By carefully planning the synthetic sequence and choosing the appropriate protecting group based on the principles outlined in this guide, researchers can efficiently navigate complex synthetic pathways and achieve their target molecules with higher yields and purity.
References
Application Note & Protocol: Microwave-Assisted Synthesis of 3-Chloro-1H-indazole-6-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Indazoles and Microwave Synthesis
Indazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1] Their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, make them a privileged scaffold in drug discovery.[2] Specifically, 3-chloro-1H-indazole-6-carboxylic acid serves as a critical building block for the synthesis of complex therapeutic agents. The chloro-substituent at the 3-position and the carboxylic acid at the 6-position provide versatile handles for further chemical modifications and library development.[3]
Conventional synthetic methods for indazole derivatives often suffer from long reaction times, harsh conditions, and low yields.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5] By utilizing dielectric heating, microwaves rapidly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[6][7] This technology not only enhances efficiency and yield but also often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[8][9]
This application note provides a detailed protocol for the efficient synthesis of this compound derivatives, leveraging the power of microwave irradiation. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss key optimization and analytical considerations.
General Workflow Overview
Caption: High-level workflow for the synthesis.
Reaction Mechanism: A Synergistic Approach
The synthesis of this compound from a suitable precursor, such as 2-amino-5-carboxybenzonitrile, involves a multi-step, one-pot process that is significantly enhanced by microwave irradiation. The core transformation involves an intramolecular cyclization followed by a Sandmeyer-type chlorination.
-
Diazotization: The process begins with the diazotization of the aromatic amine. In the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like HCl), the primary amino group is converted into a diazonium salt. This is a classic and well-established transformation in aromatic chemistry.[10]
-
Intramolecular Cyclization: The generated diazonium salt is highly reactive. Under thermal conditions, facilitated by microwave heating, the diazonium group can be attacked by the nitrile nitrogen in an intramolecular cyclization. This step forms the core indazole ring system. The rapid and uniform heating provided by microwaves is crucial for promoting this cyclization efficiently while minimizing the decomposition of the thermally sensitive diazonium intermediate.[11][12]
-
Sandmeyer-type Chlorination: In the presence of a copper(I) chloride (CuCl) catalyst, the diazonium group on the newly formed indazole ring undergoes a Sandmeyer reaction.[13][14] This reaction proceeds via a single-electron transfer (SET) mechanism from the Cu(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[15] The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst and yielding the final 3-chloro-1H-indazole product.[16]
Visualizing the Transformation
Caption: Key steps in the reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-carboxybenzonitrile | ≥97% | e.g., Sigma-Aldrich | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | e.g., Fisher Scientific | For diazotization. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | e.g., VWR | Acid catalyst. |
| Copper(I) Chloride (CuCl) | ≥97% | e.g., Alfa Aesar | Sandmeyer catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Acros Organics | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., MilliporeSigma | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For neutralization. |
| Brine (Saturated NaCl) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | e.g., Sigma-Aldrich | For drying. |
| Microwave Reactor Vials | - | e.g., CEM, Biotage | Pressure-rated. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 2-amino-5-carboxybenzonitrile (e.g., 1.0 mmol, 162.15 mg).
-
Add N,N-Dimethylformamide (DMF) (4.0 mL) to dissolve the starting material.
-
Carefully add concentrated hydrochloric acid (e.g., 3.0 mmol, 0.25 mL). Stir the mixture.
-
In a separate vial, prepare a solution of sodium nitrite (e.g., 1.2 mmol, 82.8 mg) in water (1.0 mL).
-
-
Diazotization (Cold):
-
Cool the microwave vial containing the aniline solution to 0-5 °C in an ice-water bath.
-
Slowly add the aqueous sodium nitrite solution dropwise to the stirred aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes. A pale yellow solution/suspension of the diazonium salt should form.
-
-
Sandmeyer Addition & Microwave Irradiation:
-
To the cold diazonium salt mixture, add copper(I) chloride (e.g., 1.1 mmol, 109 mg).
-
Immediately cap the microwave vial securely.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the mixture according to the optimized parameters in the table below. The reaction is often accompanied by the evolution of nitrogen gas, so proper pressure monitoring is essential.
-
Optimized Microwave Reactor Parameters
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient energy for cyclization and Sandmeyer reaction while minimizing byproduct formation.[6] |
| Ramp Time | 2 minutes | Allows for controlled heating and pressure build-up. |
| Hold Time | 10-15 minutes | Significantly reduced from conventional heating times of several hours.[17] |
| Power (Max) | 300 W | Standard power setting for efficient heating of polar solvents like DMF. |
| Stirring | High | Ensures homogeneous temperature distribution and efficient mixing of reagents. |
| Cooling | On (Airflow) | Cools the vessel rapidly post-reaction for safe handling. |
Work-up and Purification
-
Quenching and Extraction:
-
After the microwave program is complete and the vial has cooled to room temperature, carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Shake the funnel vigorously. Separate the organic layer.
-
Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, typically a solid, can be purified by recrystallization. A suitable solvent system is often an ethanol/water or methanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot alcohol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental procedure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1][18]
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the 7-8 ppm range. A broad singlet for the N-H proton (typically >13 ppm) and a singlet for the carboxylic acid proton (around 13-14 ppm). The specific shifts and coupling patterns will be characteristic of the 6-substituted indazole ring. |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbonyl carbon (~165-170 ppm) and the aromatic carbons of the indazole core. The carbon bearing the chlorine (C3) will appear in a characteristic region. |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of C₈H₅ClN₂O₂ (196.59 g/mol ). The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[19] |
| HPLC | A single major peak with a purity of ≥97% is expected for the purified product. |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete diazotization.- Premature decomposition of diazonium salt.- Inactive catalyst. | - Ensure the temperature is strictly maintained at 0-5 °C during diazotization.- Use freshly prepared NaNO₂ solution.- Use fresh, high-purity CuCl. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature too high.- Reaction time too long.- Presence of impurities. | - Reduce the microwave hold temperature (e.g., to 110 °C).- Decrease the hold time.- Ensure high purity of starting materials and solvents. |
| Incomplete Reaction | - Insufficient microwave power or time.- Poor coupling of the solvent with microwaves. | - Increase the hold time in 2-minute increments.- Ensure DMF is used as the solvent, as it couples very efficiently with microwaves. |
| Product is Difficult to Purify | - Presence of closely related impurities (e.g., regioisomers or hydroxylated byproducts). | - Optimize the recrystallization solvent system.- If necessary, perform column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and scalable method for the preparation of this compound and its derivatives.[8][17] This approach dramatically reduces reaction times from hours to minutes, often improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste.[4][7] The protocol outlined in this application note provides a robust and reliable starting point for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of this key heterocyclic building block for downstream applications.
References
- 1. jchr.org [jchr.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epcp.ac.in [epcp.ac.in]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jchr.org [jchr.org]
- 19. chemimpex.com [chemimpex.com]
Topic: Cell-based Assays for Evaluating Derivatives of 3-Chloro-1H-indazole-6-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Need for Cellular Characterization
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of 3-Chloro-1H-indazole-6-carboxylic acid, in particular, are of high interest due to their structural features which are amenable to synthetic modification and their demonstrated potential as potent modulators of key biological pathways, most notably as protein kinase inhibitors.[2][3] The development of these derivatives from chemical entities into potential drug candidates requires a rigorous, multi-faceted evaluation of their biological activity.
While in vitro biochemical assays provide a clean measure of a compound's direct effect on a purified target (e.g., an isolated enzyme), they cannot predict its behavior in a complex cellular environment. Cell-based assays are therefore indispensable for bridging this gap. They provide critical information on a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a functional downstream response in a physiologically relevant context.[4][5] Furthermore, these assays are essential for assessing crucial pharmacological parameters such as cytotoxicity, mechanism of action, and potential off-target effects.
This guide provides a strategic framework and detailed protocols for the cellular evaluation of novel this compound derivatives. We will proceed from broad-spectrum cytotoxicity screening to more focused mechanistic assays, providing the foundational data necessary for hit-to-lead progression.
Strategic Workflow for Compound Evaluation
A hierarchical approach is the most efficient method for evaluating a library of new chemical entities. This strategy uses a high-throughput primary screen to identify active compounds, followed by more complex, lower-throughput secondary assays to elucidate their mechanism of action.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Evaluating the Antileishmanial Activity of 3-Chloro-1H-Indazole Derivatives
Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Abstract: Leishmaniasis remains a significant global health problem with limited therapeutic options, necessitating the discovery of novel chemical scaffolds. This guide provides a comprehensive overview and detailed protocols for the evaluation of 3-chloro-1H-indazole derivatives as potential antileishmanial agents. We delve into the synthesis of these compounds, robust in vitro screening methodologies against both promastigote and amastigote stages of Leishmania, and a standard in vivo efficacy model. Furthermore, we explore the molecular rationale for targeting Leishmania trypanothione reductase (TryR), a key enzyme in the parasite's unique redox metabolism, and provide protocols for assessing host cell cytotoxicity to determine selectivity.
Introduction: The Rationale for Targeting Leishmania with Indazole Derivatives
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions worldwide, manifesting in visceral, cutaneous, and mucocutaneous forms.[1] Current treatments are hampered by issues of toxicity, high cost, and emerging parasite resistance.[2] This therapeutic gap drives the urgent search for new, effective, and safe drugs.
The indazole nucleus is a privileged scaffold in medicinal chemistry, with synthetic derivatives exhibiting a wide range of biological activities.[3] Recent studies have highlighted a particular subclass, 3-chloro-1H-indazole derivatives, as promising antileishmanial candidates.[1][4][5][6] Their activity is hypothesized to stem from the inhibition of essential parasite-specific enzymes, offering a pathway to selective toxicity.
A primary target for these compounds is trypanothione reductase (TryR) .[1][4] This enzyme is central to the Leishmania redox defense system, which relies on the trypanothione molecule, a conjugate of glutathione and spermidine.[1][7] TryR maintains the reduced state of trypanothione, which is crucial for detoxifying reactive oxygen species (ROS) produced by host macrophages during infection.[8][9] Crucially, TryR is absent in humans, who utilize a distinct glutathione/glutathione reductase system. This makes TryR an ideal and validated target for developing selective antileishmanial drugs.[7][9] Inhibition of TryR leads to an accumulation of oxidative stress within the parasite, ultimately causing cell death. Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can form stable interactions within the active site of Leishmania TryR.[1][4]
This document provides the practical methodologies required to synthesize and validate the antileishmanial potential of this chemical series, from the benchtop to preclinical models.
Synthesis of 3-Chloro-1H-Indazole Derivatives
The synthesis of functionalized 3-chloro-1H-indazoles often begins with the creation of the core indazole structure, followed by derivatization. The following protocols are generalized from established chemical synthesis procedures.[2][10][11]
Protocol: Synthesis of 3-Chloro-1H-Indazole Core
This protocol describes a common method for producing the 3-chloro-indazole scaffold from indazolone.
Causality: This procedure utilizes phosphorus oxychloride (POCl₃) to chlorinate the 3-position of the indazolone ring. Pyridine acts as a base to facilitate the reaction.
Materials:
-
Indazolone
-
Dry pyridine
-
Phosphorus oxychloride (POCl₃)
-
Cracked ice
-
0.5 N Hydrochloric acid (HCl)
-
20% Ethanol
Procedure:
-
In a 200-mL flask, combine dry indazolone (0.2 mole) and dry pyridine (0.2 mole).
-
While shaking, slowly add phosphorus oxychloride (0.3 mole) over a 10-minute period. The reaction is exothermic and will generate acid fumes; perform this in a fume hood.
-
Heat the mixture in an oil bath at 128–130°C for 1 hour, then increase to 130–140°C for 4 hours with occasional shaking.
-
Cool the resulting clear brown solution to 70°C.
-
Pour the solution onto 500 g of cracked ice with manual stirring.
-
Allow the mixture to stand for 24 hours to precipitate the product.
-
Filter the pale solid and wash it sequentially with 100 mL of 0.5 N HCl and 40 mL of cold water.
-
Air-dry the solid.
-
Recrystallize the crude 3-chloroindazole from 3 L of 20% ethanol to yield the purified product.
Protocol: N-Alkylation to Produce Functionalized Derivatives
This protocol describes the alkylation of the indazole nitrogen, a common step in creating a library of derivatives.[2][11]
Causality: This reaction introduces alkyl or propargyl groups to the N1 position of the indazole ring, which can then be used for further modifications like click chemistry. Phase transfer catalysis using tetra-n-butylammonium bromide (TBAB) is an efficient method for this alkylation.
Materials:
-
3-Chloro-6-nitro-1H-indazole (or other 3-chloro-indazole)
-
Allyl bromide or Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-chloro-6-nitro-1H-indazole (5 mmol) in 40 mL of DMF in a reaction flask.
-
Add potassium carbonate (10 mmol) as a base.
-
Add the alkylating agent (e.g., allyl bromide, 10 mmol).
-
Add a catalytic amount of TBAB (0.5 mmol).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Remove the DMF solvent under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel to obtain the desired N-alkylated derivative.
In Vitro Antileishmanial Activity Assessment
Evaluating the efficacy of compounds requires a two-stage approach: screening against the easily cultured promastigote form and then validating against the clinically relevant intracellular amastigote form.
Workflow for In Vitro Screening
Caption: Workflow for in vitro antileishmanial screening.
Protocol: Anti-Promastigote Activity (MTT Assay)
Causality: This assay measures the metabolic activity of the parasite. Viable promastigotes contain mitochondrial dehydrogenases that cleave the tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into a purple formazan product. The amount of formazan is proportional to the number of living cells.[4][6][12][13]
Materials:
-
Leishmania species (L. major, L. infantum, etc.) promastigotes
-
M199 or RPMI-1640 medium with 10-20% Fetal Bovine Serum (FBS)
-
96-well flat-bottom microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Isopropanol with HCl, or 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm absorbance)
-
Amphotericin B (positive control)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in M199 or RPMI-1640 medium at 24-26°C until they reach the logarithmic growth phase.
-
Seeding: Adjust the parasite concentration to 1-2 x 10⁶ cells/mL. Add 100 µL of this suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the 3-chloro-indazole derivatives in culture medium. Add 100 µL of each concentration to the wells. Include wells for a positive control (Amphotericin B), a negative control (medium with DMSO, ensuring final DMSO concentration is <1%), and a blank (medium only).
-
Incubation: Incubate the plate at 24-26°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours in the dark. Purple formazan crystals will form in wells with viable cells.
-
Solubilization: Centrifuge the plate if parasites are non-adherent, carefully remove the supernatant, and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Host Cell Cytotoxicity Assay
Causality: It is essential to determine if a compound's activity is specific to the parasite or due to general cytotoxicity. This is achieved by testing the compounds against a mammalian host cell line, such as murine macrophages (J774A.1) or human monocytes (THP-1).[14][15][16] The 50% cytotoxic concentration (CC₅₀) is determined.
Procedure:
-
Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Seeding: Seed 1.5 x 10⁴ cells in 100 µL of medium per well in a 96-well plate and incubate overnight to allow for adherence.[17]
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Perform an MTT or MTS assay as described for promastigotes (adjusting incubation times as needed for mammalian cells).
-
Analysis: Calculate the CC₅₀ value. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ (amastigote) . A higher SI value (>10) is desirable, indicating greater selectivity for the parasite.
Protocol: Anti-Amastigote Activity
Causality: This assay assesses compound efficacy against the clinically relevant intracellular stage of the parasite. It mimics the in vivo environment where amastigotes reside and replicate within macrophage parasitophorous vacuoles.[18][19][20][21][22]
Materials:
-
J774A.1 or THP-1 cells
-
Leishmania promastigotes (stationary phase)
-
Culture media (DMEM or RPMI-1640)
-
96-well plates (optical bottom for microscopy)
-
Test compounds
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI) for visualization
Procedure:
-
Macrophage Seeding: Seed macrophages (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight at 37°C with 5% CO₂ to allow adherence.
-
Infection: Harvest stationary-phase promastigotes (which are more infective). Resuspend them in fresh medium and add them to the adherent macrophages at a parasite-to-macrophage ratio of approximately 10:1 to 15:1.[19]
-
Incubation for Phagocytosis: Incubate the plate for 4-24 hours to allow macrophages to phagocytose the promastigotes.
-
Removal of Extracellular Parasites: Gently wash the wells 2-3 times with warm PBS or medium to remove any non-internalized promastigotes.
-
Compound Addition: Add 200 µL of fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for another 72 hours at 37°C with 5% CO₂.
-
Quantification:
-
Microscopic Counting: Fix the cells (e.g., with methanol), stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.
-
High Content Imaging: For higher throughput, use automated microscopy to count host and parasite nuclei (stained with different fluorescent dyes) to determine the infection rate and parasite load.
-
-
Analysis: Determine the IC₅₀ value, which is the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.
In Vivo Efficacy Assessment
Promising compounds from in vitro studies must be evaluated in an animal model to assess their efficacy in a complex biological system. The BALB/c mouse model of cutaneous leishmaniasis with L. major is a widely used and accepted standard.[23][24][25]
Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo testing in a murine model.
Protocol: L. major Infection Model in BALB/c Mice
Causality: BALB/c mice are highly susceptible to L. major, developing a progressive, non-healing cutaneous lesion.[25] This provides a stringent model to evaluate the efficacy of a therapeutic agent to reduce lesion size and control parasite replication.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
L. major metacyclic promastigotes
-
PBS or saline for injection
-
Insulin syringes (28-30 gauge)
-
Digital caliper
-
Test compound formulation, vehicle control, and positive control drug
Procedure:
-
Parasite Preparation: Culture L. major to the stationary phase and isolate metacyclic promastigotes (the infectious stage).
-
Infection: Anesthetize the mice. Inject 2 x 10⁵ to 5 x 10⁶ metacyclic promastigotes in a small volume (20-50 µL) subcutaneously into the left hind footpad.[3][26]
-
Lesion Development: Allow the infection to establish and lesions to become measurable (typically 2-3 weeks post-infection).
-
Grouping and Treatment: Randomize mice into groups (e.g., n=5-8 per group): Vehicle Control, Test Compound (one or more doses), and Positive Control.
-
Drug Administration: Administer the treatment as required by the experimental design (e.g., daily for 21 days). The route can be intralesional, intraperitoneal, or oral, depending on the compound's properties.
-
Monitoring: Measure the thickness of the infected and uninfected contralateral footpads weekly using a digital caliper. The lesion size is the difference between the two measurements.
-
Endpoint Analysis: At the end of the treatment period (or when lesions in the control group become ulcerative), sacrifice the mice.
-
Parasite Burden Quantification: Harvest the infected footpad and the draining lymph node. Process the tissue to create a single-cell suspension. Determine the number of viable parasites using a Limiting Dilution Assay (LDA) or by quantifying parasite DNA via quantitative PCR (qPCR).[3]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: In Vitro Activity of Hypothetical 3-Chloro-1H-Indazole Derivatives
| Compound ID | Anti-Promastigote IC₅₀ (µM) | Anti-Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| IND-01 | 12.5 | 5.2 | >100 | >19.2 |
| IND-02 | 8.3 | 2.1 | 85.4 | 40.7 |
| IND-03 | 25.1 | 15.8 | >100 | >6.3 |
| Amphotericin B | 0.2 | 0.15 | 25.5 | 170 |
Data are presented as mean values. IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀ / IC₅₀ (amastigote).
Table 2: In Vivo Efficacy of Compound IND-02 in L. major Infected BALB/c Mice
| Treatment Group | Lesion Size at Day 28 (mm ± SD) | Parasite Burden (log₁₀ parasites/lymph node ± SD) |
| Vehicle Control | 3.5 ± 0.4 | 6.2 ± 0.5 |
| IND-02 (20 mg/kg) | 1.2 ± 0.3 | 4.1 ± 0.6 |
| Glucantime | 1.5 ± 0.2 | 4.5 ± 0.4 |
*p < 0.05 compared to Vehicle Control. SD: Standard Deviation.
Conclusion
The protocols outlined in this guide provide a systematic framework for the preclinical evaluation of 3-chloro-1H-indazole derivatives as antileishmanial drug candidates. By progressing compounds through this pipeline—from synthesis and initial screening against promastigotes to validation against the intracellular amastigote form and final efficacy testing in a murine model—researchers can robustly identify and characterize promising new therapeutic agents. The high selectivity for the parasite-specific enzyme trypanothione reductase grounds this chemical series in a strong, rational drug design paradigm, increasing the probability of discovering candidates with a favorable safety and efficacy profile.
References
- 1. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. [PDF] Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases | Semantic Scholar [semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a modified MTT assay for screening antimonial resistant field isolates of Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. J774A.1 Cells [cytion.com]
- 16. researchgate.net [researchgate.net]
- 17. High Content Image Analysis of Cellular Responses of the Murine J774A.1 Cell Line and Primary Human Cells Alveolar Macrophages to an Extended Panel of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Content Analysis of Primary Macrophages Hosting Proliferating Leishmania Amastigotes: Application to Anti-leishmanial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. med.nyu.edu [med.nyu.edu]
- 23. Protective Response to Leishmania major in BALB/c Mice Requires Antigen Processing in the Absence of DM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1H-indazole-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-1H-indazole-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Indazole derivatives are crucial intermediates in pharmaceutical development, notably in the synthesis of kinase inhibitors.[1][2][3]
This guide deviates from rigid templates to provide a dynamic, problem-oriented framework. We will explore the synthesis through a series of troubleshooting questions and in-depth scientific explanations to not only solve common issues but also to foster a deeper understanding of the reaction mechanics. Our goal is to empower you to optimize your yield, improve purity, and ensure the reproducibility of your results.
Core Synthesis Pathway: An Overview
The most common and reliable method for introducing the 3-chloro substituent onto the indazole ring system involves a variation of the Sandmeyer reaction.[4][5] This process typically begins with a suitable indazole precursor, such as 1H-indazole-6-carboxylic acid or its corresponding indazolone, which is then chlorinated. A key step in many related syntheses is the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[6][7]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section directly addresses the most common challenges encountered during the synthesis. Each answer provides a diagnosis of the problem, the underlying chemical principles, and actionable solutions.
Q1: My overall yield is consistently below 40%. What are the most critical parameters to investigate?
Low yield is a multifaceted problem often stemming from one or more suboptimal conditions in the two critical stages: diazotization and the subsequent Sandmeyer reaction.
A: Critical Parameters Checklist:
-
Temperature Control During Diazotization: The formation of the aryl diazonium salt is highly exothermic and the product is thermally unstable. The temperature must be strictly maintained between 0 and 5 °C . Above this range, the diazonium salt rapidly decomposes, leading to the formation of phenolic impurities and nitrogen gas, which directly reduces the amount of intermediate available for the chlorination step.[6]
-
Purity of Sodium Nitrite (NaNO₂): Use a freshly opened bottle of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and decompose, leading to incomplete diazotization. It is advisable to use a slight excess (approx. 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.
-
Catalyst Activity (CuCl): The Sandmeyer reaction is catalyzed by copper(I).[8] Commercial CuCl can contain inactive copper(II) salts due to air oxidation. If you suspect catalyst deactivation, it is best to prepare fresh CuCl or wash the commercial reagent with dilute acid to remove soluble Cu(II) impurities.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution during diazotization is crucial to manage the exotherm. Similarly, the slow addition of the diazonium salt solution to the CuCl catalyst solution prevents localized overheating and minimizes the formation of tarry radical-induced byproducts.[7]
Q2: I'm observing a significant amount of a dark, tarry substance in my reaction flask. What causes this, and how can it be prevented?
The formation of dark, often intractable, byproducts is a hallmark of uncontrolled Sandmeyer reactions.
A: This is primarily due to the decomposition of the diazonium salt and subsequent radical side reactions. The Sandmeyer reaction proceeds via an aryl radical intermediate formed after a single-electron transfer from Cu(I) to the diazonium salt.[6][7]
Causes and Preventive Measures:
-
Cause: Premature decomposition of the diazonium salt due to high temperatures.
-
Solution: As mentioned in Q1, maintain rigorous temperature control (0-5 °C) throughout the diazotization and addition steps. Ensure your cooling bath is robust.
-
-
Cause: Uncatalyzed decomposition pathways.
-
Solution: Ensure the diazonium salt solution is added to the copper catalyst and not the other way around. The catalyst should always be present in excess relative to the diazonium salt being introduced to ensure the desired catalytic cycle outcompetes decomposition.
-
-
Cause: Radical Coupling. The intermediate aryl radicals can couple to form biaryl compounds, which are complex, high-molecular-weight impurities.
-
Solution: Maintain a sufficiently high concentration of the chloride source (from HCl and CuCl) to trap the aryl radical efficiently. Working in a more concentrated reaction medium can sometimes favor the desired reaction over bimolecular side reactions.
-
Caption: Logical workflow for troubleshooting low yield and byproduct formation.
Q3: How do I know if the initial diazotization is complete, and what should I do if it's not?
Incomplete diazotization means unreacted starting material will remain, complicating purification and reducing the theoretical yield.
A: You can monitor the presence of excess nitrous acid to confirm the completion of the reaction.
-
Monitoring Method: Use potassium iodide-starch paper. A small drop of the reaction mixture is applied to the paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a dark blue-black complex with starch. The test should be positive for at least 15-20 minutes after the addition of NaNO₂ is complete to ensure all the amine has reacted.
-
Troubleshooting Incomplete Reaction:
-
Wait: Sometimes the reaction is just slow at low temperatures. Wait an additional 15-20 minutes and re-test.
-
Add More NaNO₂: If the test remains negative, it indicates all the nitrous acid has been consumed and there may still be unreacted amine. Add a small, incremental amount of your NaNO₂ solution (e.g., 5-10% of the total volume) and re-test after 10 minutes. Repeat until a persistent positive starch-iodide test is achieved.
-
Check Acidity: The reaction requires a sufficiently acidic medium (typically >2 equivalents of acid). If the pH is too high, the formation of the active nitrosating agent (N₂O₃ or H₂NO₂⁺) is disfavored. Ensure adequate HCl was added at the beginning.
-
Q4: The final product is proving difficult to purify. What are the likely impurities and the best purification strategy?
Purification challenges usually arise from byproducts with similar polarity to the desired product.
A: The primary impurities are often the starting material (3-amino-1H-indazole-6-carboxylic acid), the corresponding de-aminated product (1H-indazole-6-carboxylic acid), and phenolic byproducts (3-hydroxy-1H-indazole-6-carboxylic acid).
Recommended Purification Protocol:
-
Acid-Base Extraction: After the reaction is complete and quenched, you can perform an acid-base workup. The carboxylic acid product is soluble in a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃). This allows you to wash away neutral impurities. Subsequently, re-acidifying the aqueous layer will precipitate your crude product, which can be collected by filtration.
-
Recrystallization: This is the most effective method for removing minor impurities. The choice of solvent is critical.
-
Good Solvent Systems: Ethanol/water, methanol/water, or ethyl acetate/heptane mixtures often work well. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography is the next step.
-
Typical Eluent: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes/heptanes is a good starting point. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking and improve peak shape.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. High temperature (>5°C) 2. Inactive CuCl catalyst 3. Impure NaNO₂ | 1. Improve cooling bath efficiency 2. Use freshly prepared/washed CuCl 3. Use fresh, dry NaNO₂ |
| Tarry Byproducts | 1. Diazonium salt decomposition 2. Uncontrolled radical coupling | 1. Strict temperature control 2. Slow addition of diazonium salt to catalyst |
| Incomplete Reaction | 1. Insufficient NaNO₂ 2. Insufficient acid | 1. Monitor with starch-iodide paper; add more NaNO₂ if needed 2. Ensure >2 eq. of HCl is used |
| Difficult Purification | 1. Presence of polar byproducts 2. Similar polarity of product and impurities | 1. Acid-base workup 2. Recrystallization from alcohol/water or EtOAc/alkane 3. Column chromatography |
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the Sandmeyer reaction?
-
A: It is a radical-nucleophilic aromatic substitution (SRNAr).[4] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical with the loss of stable nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final aryl chloride product and regenerating the copper(I) catalyst.[6][7]
-
-
Q: Are there any major safety concerns with this synthesis?
-
A: Yes. Aryl diazonium salts are notoriously unstable and can be explosive in a solid, dry state. For this reason, they should never be isolated and should always be generated and used in situ in a cold solution. The reaction can also liberate nitrogen gas, so it should be performed in an open or vented system (not a sealed vessel). Always conduct the reaction in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
-
Q: Can I use CuCl₂ instead of CuCl?
-
A: No, CuCl₂ is not an effective catalyst for the Sandmeyer reaction. The catalytic cycle relies on the Cu(I)/Cu(II) redox couple. Copper(II) is the oxidized form and cannot initiate the reaction by donating an electron to the diazonium salt. The presence of Cu(II) as an impurity in your Cu(I) source will only hinder the reaction.
-
Detailed Experimental Protocol
This is a representative protocol and may require optimization based on your specific starting materials and laboratory conditions.
Step 1: Diazotization of 3-Amino-1H-indazole-6-carboxylic acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-1H-indazole-6-carboxylic acid (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. Stir vigorously to maintain a fine slurry.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid using potassium iodide-starch paper (a positive test should result in an immediate dark blue color). The resulting solution of the diazonium salt is used immediately in the next step.
Step 2: Sandmeyer Chlorination
-
In a separate 500 mL flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq). Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
Step 3: Workup and Purification
-
Pour the reaction mixture into 500 mL of cold water.
-
The precipitated crude product is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual salts and acid.
-
For purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Chloro-1H-indazole-6-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 3-Chloro-1H-indazole-6-carboxylic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis and subsequent functionalization, providing in-depth explanations and actionable troubleshooting protocols in a practical question-and-answer format.
Section 1: Synthesis of the this compound Core
The synthesis of the this compound core often proceeds via a multi-step sequence. A common strategy involves the diazotization and intramolecular cyclization of a substituted o-aminophenylacetic acid precursor, followed by chlorination. This section will focus on troubleshooting the formation of the indazole ring system.
Frequently Asked Questions (FAQs)
Question 1: My yield of 1H-indazole-6-carboxylic acid from the diazotization/cyclization of 2-amino-5-carboxyphenylacetic acid is very low, and I observe significant gas evolution and a dark, oily byproduct. What is happening?
Answer: This is a classic issue related to the instability of the intermediate diazonium salt.[1][2] The diazonium group is an excellent leaving group (as N₂ gas), and if not handled correctly, the salt will decompose before the desired intramolecular cyclization can occur. The dark, oily substance is likely a phenolic impurity formed from the reaction of the diazonium salt with water.[3]
Root Cause Analysis:
The primary cause is the decomposition of the diazonium salt, which is highly sensitive to temperature.[1][3] Temperatures above 5-10 °C can lead to rapid decomposition.[1]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process (the addition of sodium nitrite to the acidic solution of your amine).[1][3] Use a properly maintained ice-salt bath for efficient cooling.
-
In Situ Generation and Immediate Use: Diazonium salts should be generated in situ and used immediately in the subsequent cyclization step.[2] Do not attempt to isolate the diazonium salt.
-
pH Control: Ensure a sufficiently acidic medium (e.g., using excess hydrochloric acid) during diazotization to stabilize the diazonium salt and prevent premature side reactions.[2]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the amine solution to maintain a low localized concentration and prevent temperature spikes.
Question 2: After forming the indazole-6-carboxylic acid, my subsequent chlorination step with phosphorus oxychloride (POCl₃) to produce this compound is giving me a significant amount of an insoluble, high-melting point solid that is not my desired product. What is this impurity?
Answer: The likely impurity is the starting material from the chlorination, which is 1H-indazol-3(2H)-one-6-carboxylic acid (the keto tautomer of 3-hydroxy-1H-indazole-6-carboxylic acid). This indicates an incomplete reaction. The chlorination of the indazolone tautomer with reagents like POCl₃ is a standard procedure to install the 3-chloro substituent.[4]
Root Cause Analysis:
-
Insufficient Reagent: The amount of POCl₃ may be insufficient to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been heated long enough or at a high enough temperature to ensure full conversion.[4]
-
Moisture: The presence of water can quench the POCl₃ and hinder the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents.
-
Optimize Reaction Conditions: A typical procedure involves heating the indazolone with POCl₃, sometimes with a base like pyridine, at temperatures ranging from 120-140 °C for several hours.[4] Consider increasing the reaction time or temperature if you observe incomplete conversion.
-
Reagent Stoichiometry: Use a molar excess of POCl₃ (e.g., 1.5 to 3 equivalents) to ensure the reaction goes to completion.[4]
Section 2: Derivatization of the this compound Scaffold
Once the core structure is synthesized, further derivatization at the N1/N2 positions or at the carboxylic acid is common. This section addresses the side reactions associated with these modifications.
Frequently Asked Questions (FAQs)
Question 3: I am trying to N-alkylate my this compound, but I am getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity for the N1 position?
Answer: The formation of a mixture of N1 and N2 alkylated products is a well-documented challenge in indazole chemistry.[5][6] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring.[5]
Root Cause Analysis:
The indazole anion is an ambident nucleophile, with electron density on both N1 and N2. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product can be formed under kinetic control.[5]
Troubleshooting Protocol for N1 Selectivity:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[5][7]
-
Substituent Effects: The presence of an electron-withdrawing group at the C3 position, such as a chloro group, and a carboxylic acid at C6 can influence the N1/N2 ratio. For many substituted indazoles, NaH in THF provides excellent N1 selectivity.[5][7]
-
Thermodynamic Control: In some cases, allowing the reaction to stir for a longer period or at a slightly elevated temperature can facilitate equilibration to the more stable N1 isomer.[5]
| Condition | Favored Isomer | Rationale | Reference |
| NaH in THF | N1 | The sodium cation can coordinate with the N2 nitrogen, sterically hindering alkylation at that position. | [5][8] |
| K₂CO₃ in DMF | Mixture (often N1 major) | A common condition that can lead to mixtures depending on the substrate. | [9] |
Question 4: I am attempting to perform an amide coupling with the 6-carboxylic acid group, but the reaction is sluggish, and I am seeing decomposition of my starting material. What could be the issue?
Answer: Amide coupling reactions with heterocyclic carboxylic acids can be challenging.[10] The sluggish reaction and decomposition could be due to several factors, including poor activation of the carboxylic acid, side reactions with the coupling agents, or instability of the indazole ring under the reaction conditions.
Root Cause Analysis:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effectively activating the carboxylic acid for nucleophilic attack by the amine.[10]
-
Side Reactions with the Indazole Core: The nitrogen atoms of the indazole ring are nucleophilic and could potentially react with the activated carboxylic acid intermediate or the coupling reagent itself, leading to undesired byproducts.
-
Steric Hindrance: The amine you are using might be sterically hindered, slowing down the reaction.
Troubleshooting Protocol:
-
Choice of Coupling Reagent: Use a reliable and efficient coupling reagent system. Common choices include:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) to suppress side reactions.[11]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[12]
-
-
Reaction Conditions:
-
Perform the reaction at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature) to minimize side reactions.
-
Use an appropriate non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acids formed during the reaction without competing with the primary amine.[12]
-
-
Order of Addition: Activate the carboxylic acid with the coupling reagent first before adding the amine. This minimizes the exposure of the amine to the highly reactive coupling agent.
Question 5: I am concerned about the potential for decarboxylation of my this compound during subsequent reaction steps, especially if I need to heat the reaction. Is this a valid concern?
Answer: Yes, this is a valid concern. While indazole-6-carboxylic acids are generally stable, decarboxylation can occur under harsh thermal conditions, particularly when heated in high-boiling point solvents like quinoline.[13] The presence of electron-withdrawing or -donating groups on the ring can influence the stability of the carboxyl group.
Mitigation Strategies:
-
Avoid High Temperatures: Whenever possible, choose reaction conditions that do not require prolonged heating at high temperatures.
-
Protecting Groups: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under milder conditions.
-
Solvent Choice: Avoid high-boiling, basic solvents like quinoline if decarboxylation is a concern.
Visualizing Key Processes
Workflow for Troubleshooting Diazonium Salt Decomposition
Caption: Troubleshooting workflow for diazonium salt decomposition.
Regioselectivity in N-Alkylation of Indazole
Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-1H-indazole-6-carboxylic acid by Recrystallization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust recrystallization protocol for 3-Chloro-1H-indazole-6-carboxylic acid (CAS: 1086391-21-0). Given the limited publicly available physicochemical data for this specific compound, this document emphasizes a systematic approach to solvent selection and protocol optimization, ensuring a self-validating and efficient purification process.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of novel or poorly characterized compounds like this compound.
Q1: I can't find a reported melting point for my compound. How can I assess its purity after recrystallization?
A1: While a sharp melting point is a primary indicator of purity, its absence requires alternative analytical methods. High-Performance Liquid Chromatography (HPLC) is an excellent technique to assess the purity of your recrystallized material. Comparing the chromatogram of the crude and recrystallized product will show a significant reduction in impurity peaks. Additionally, Thin Layer Chromatography (TLC) can provide a qualitative assessment of purity.
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's solubility at a given temperature is higher than its saturation point, leading to the separation of a liquid phase instead of solid crystals. This can be addressed by:
-
Slowing the cooling rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath.
-
Using a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
-
Changing the solvent system: The current solvent may be too good of a solvent. Consider a solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other.
Q3: I have very poor recovery of my compound after recrystallization. What are the likely causes?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude material.
-
Cooling for too short a time: Ensure the solution is thoroughly cooled to maximize precipitation.
-
The chosen solvent is not ideal: The compound may still have significant solubility in the solvent at low temperatures. A different solvent or a solvent pair might be necessary.
-
Premature crystallization: If the solution cools too quickly in the funnel during hot filtration, product can be lost. Ensure the filtration apparatus is pre-heated.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If the colored impurities are non-polar, they may be difficult to remove with a single-solvent recrystallization. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Experimental Workflow for Recrystallization Protocol Development
The following workflow provides a systematic approach to developing a reliable recrystallization protocol for this compound.
Part 1: Solvent Screening
The key to successful recrystallization is finding a suitable solvent. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the list of candidates in the table below, dropwise, up to about 0.5 mL. Agitate the mixture. Observe if the compound dissolves at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heating: If the compound did not dissolve at room temperature, heat the test tube in a water bath or on a hot plate. Add the same solvent dropwise until the compound just dissolves.
-
Cooling: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath for 15-20 minutes.
-
Observation: Observe if crystals form. The ideal solvent will yield a good quantity of crystalline solid.
Table 1: Candidate Solvents for Screening
| Solvent | Rationale |
| Water | Carboxylic acids can have some water solubility, especially at elevated temperatures. |
| Ethanol | A common and effective solvent for many organic compounds, including heterocyclic acids.[1] |
| Methanol | Similar to ethanol, often a good choice for polar compounds.[1] |
| Ethyl Acetate | A moderately polar solvent that can be effective. |
| Acetone | A polar aprotic solvent that can be a good choice for some carboxylic acids. |
| Ethanol/Water | A solvent pair can be effective if a single solvent is not ideal. The compound should be soluble in ethanol and insoluble in water. |
| Acetic Acid | Mentioned in patent literature for similar compounds and can be effective for dissolving carboxylic acids.[2] |
Part 2: Recrystallization Protocol
Once a suitable solvent or solvent pair is identified from the screening, proceed with the bulk recrystallization.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization of the Workflow
The following diagram illustrates the decision-making process for developing the recrystallization protocol.
References
Overcoming poor solubility of 3-Chloro-1H-indazole-6-carboxylic acid in reactions
Welcome to the technical support center for 3-Chloro-1H-indazole-6-carboxylic acid (CAS: 1086391-21-0). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the poor solubility of this versatile building block. Here, we provide in-depth troubleshooting guides, detailed protocols, and mechanistic explanations to help you overcome these hurdles and ensure the success of your synthetic endeavors.
Part 1: The Fundamentals - Why is This Compound Poorly Soluble?
Understanding the root cause of poor solubility is the first step toward solving the problem. The structure of this compound inherently possesses features that favor low solubility in many common organic solvents.
-
Rigid, Planar Structure: The fused indazole ring system is aromatic and planar. Such flat structures can stack efficiently in a crystal lattice, leading to strong intermolecular π-stacking interactions.
-
Hydrogen Bonding Network: The molecule features both a hydrogen bond donor (the indazole N-H) and a potent hydrogen bond donor/acceptor group (the carboxylic acid). In the solid state, these groups can form extensive intermolecular hydrogen bonds, including carboxylic acid dimers, which significantly increases the lattice energy that must be overcome for dissolution.[1]
-
Amphoteric Nature: The molecule has both an acidic carboxylic acid group (predicted pKa ≈ 3.8) and a weakly basic pyrazole ring.[2][3][4] This dual character can lead to zwitterionic interactions, further stabilizing the solid form and complicating its dissolution in neutral solvents.
Part 2: Troubleshooting FAQs - Your Questions Answered
This section addresses the most common issues encountered when working with this compound.
Q1: My starting material is not dissolving in standard solvents like DCM, THF, or Ethyl Acetate. What should I try first?
This is the most frequent challenge. The low polarity and lack of strong hydrogen bond-accepting character of these solvents are insufficient to break apart the highly stable crystal lattice of the acid.
Root Cause: Insufficient solvent polarity and solvating power to overcome the high lattice energy of the solid.
Solutions & Recommendations:
-
Switch to Polar Aprotic Solvents: Your first and best option is to switch to a high-polarity, aprotic solvent. These solvents are excellent hydrogen bond acceptors and can effectively solvate both the N-H and carboxylic acid groups.
Solvent Abbreviation Boiling Point (°C) Rationale N,N-Dimethylformamide DMF 153 Excellent dissolving power for polar compounds. Common in amide couplings. N,N-Dimethylacetamide DMAc 165 Similar to DMF, sometimes offers superior solubility. Dimethyl sulfoxide DMSO 189 Very high polarity; can dissolve even highly intractable compounds. N-Methyl-2-pyrrolidone NMP 202 High boiling point, useful for reactions requiring heat. -
Use a Co-Solvent System: The principle of cosolvency involves adding a small amount of a second solvent to disrupt the solute's crystal lattice and enhance solvation.[5][][7] For charged or highly polar solutes, adding a small amount of water to an organic solvent can substantially improve solubility.[7][8]
-
Practical Tip: Try suspending the acid in your primary solvent (e.g., THF, Dioxane) and then adding a polar aprotic solvent like DMF or DMSO portion-wise (e.g., 5-10% v/v) until dissolution is achieved.
-
Q2: I am running an amide coupling reaction and it's stalling with low conversion. How can I improve it?
For an amide coupling to proceed, the carboxylic acid must be activated by the coupling reagent (e.g., HATU, EDC, HOBt). This activation step requires the carboxylic acid to be in solution. If it remains a solid suspension, only the small amount of dissolved acid can react, leading to extremely slow or incomplete reactions.[9][10]
Root Cause: Insufficient concentration of the carboxylic acid in the solution phase for effective activation by the coupling reagent.
Solution: In-Situ Salt Formation
The most effective strategy is to deprotonate the carboxylic acid with a non-nucleophilic organic base before adding the coupling reagent. This converts the insoluble acid into a significantly more soluble carboxylate salt.[10]
Experimental Protocol: Amide Coupling via In-Situ Salt Formation
-
Initial Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and your chosen polar aprotic solvent (e.g., DMF, to make a 0.1-0.5 M solution). Stir to form a suspension.
-
Solubilization: Add a suitable organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 eq.). Stir the mixture at room temperature. The suspension should gradually dissolve over 15-30 minutes to yield a clear, homogeneous solution of the carboxylate salt.
-
Activation: Once the solution is clear, add your amide coupling reagent (e.g., HATU, 1.1-1.2 eq.) and any additives (e.g., HOBt, if required). Stir for 10-15 minutes to allow for the formation of the active ester.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until completion.
-
Work-up: Perform a standard aqueous work-up. Dilute with a suitable organic solvent (e.g., Ethyl Acetate), wash sequentially with aqueous acid (e.g., 5% HCl) to remove excess base, saturated aqueous NaHCO₃ to remove unreacted acid and byproducts, and finally with brine.[9] Dry the organic layer, filter, and concentrate to obtain the crude product.
Table of Recommended Bases for Solubilization
| Base | Abbreviation | pKa (Conjugate Acid) | Comments |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | ~10.8 | Highly recommended. Sterically hindered and non-nucleophilic. |
| Triethylamine | TEA | ~10.7 | Common and effective, but can be nucleophilic in some cases. |
| 2,6-Lutidine | ~6.7 | A weaker, non-nucleophilic base suitable for sensitive substrates. | |
| N-Methylmorpholine | NMM | ~7.4 | Often used in peptide chemistry; less sterically hindered than DIPEA. |
Q3: My desired reaction (e.g., esterification, alkylation) must be run in a non-polar solvent where the acid is completely insoluble. Is this possible?
Yes, this is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. PTC allows a reaction to occur between reactants in two immiscible phases (e.g., a solid or aqueous phase and an organic phase) by using a catalyst that shuttles one reactant across the phase boundary.[11][12]
Mechanism:
-
The carboxylic acid is deprotonated by an inorganic base (like K₂CO₃ or NaOH) in an aqueous layer or as a solid.
-
The phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), has a lipophilic cation (TBA⁺) and a hydrophilic counter-ion (Br⁻).
-
The TBA⁺ cation exchanges its bromide anion for the carboxylate anion (R-COO⁻) at the phase interface.
-
The newly formed lipophilic ion pair [TBA⁺][R-COO⁻] is soluble in the organic phase and diffuses into it.
-
This "naked" and highly reactive carboxylate anion reacts with the electrophile (e.g., an alkyl halide) in the organic solvent.
-
The catalyst cation (TBA⁺) returns to the aqueous/solid phase with the leaving group anion (e.g., Br⁻) to repeat the cycle.[12][13]
// Interface connections D -> F [label="Catalyst Returns", dir=back]; F -> B [label="Ion Exchange", dir=back];
// Invisible nodes for alignment edge[style=invis]; A -> B; C -> D; E -> F; } caption { label="Diagram 2: The catalytic cycle of Phase-Transfer Catalysis (PTC)."; fontname="Arial"; fontsize=10; }
Experimental Protocol: General PTC Esterification
-
Setup: In a flask, combine this compound (1.0 eq.), your organic solvent (e.g., Toluene, CH₂Cl₂), the electrophile (e.g., Benzyl bromide, 1.1 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).
-
Base Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃) or the solid powdered base itself.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (RT to reflux). Vigorous stirring is crucial to maximize the interfacial area between the phases.[12]
-
Monitoring: Follow the reaction by TLC or LC-MS by sampling the organic layer.
-
Work-up: After completion, separate the layers. Wash the organic layer with water and brine, then dry, filter, and concentrate. Purify as needed.
Q4: Are there any other strategies if the above methods fail or are not compatible with my reaction?
Yes. If direct solubilization is problematic, you can modify the molecule itself into a more soluble intermediate.
Solution: Convert to an Ester Derivative
Converting the carboxylic acid to a simple methyl or ethyl ester is a robust strategy. Esters lack the acidic proton and cannot form strong hydrogen-bonded dimers, making them significantly more soluble in a wider range of common organic solvents like DCM, EtOAc, and THF.[14][15][16] This ester can be a final product or an intermediate that is hydrolyzed back to the carboxylic acid in a later step.
Experimental Protocol: Methyl Ester Formation
-
Setup: Suspend this compound (1.0 eq.) in anhydrous Methanol (MeOH, ~0.2 M).
-
Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add Thionyl Chloride (SOCl₂, 1.5-2.0 eq.) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used and the mixture refluxed.[14][16]
-
Reaction: Stir the reaction at room temperature or gentle reflux for 2-12 hours until the reaction is complete (monitor by LC-MS). The solid starting material should fully dissolve as the reaction progresses.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., EtOAc) and wash carefully with saturated aqueous NaHCO₃ to neutralize the excess acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified by chromatography or recrystallization.
Part 3: Summary of Key Strategies
By systematically applying these strategies—starting with solvent selection and progressing to chemical modification or advanced catalytic methods—researchers can successfully incorporate the valuable this compound scaffold into a wide array of synthetic pathways.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [amp.chemicalbook.com]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. jocpr.com [jocpr.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient indazoles. Indazole moieties are crucial pharmacophores, and their functionalization via C-C bond formation is a cornerstone of modern medicinal chemistry.[1] However, the inherent electronic properties of indazoles bearing electron-withdrawing groups (EWGs) can present unique challenges. This guide is designed to provide you with the expertise and practical insights needed to overcome these hurdles and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when performing Suzuki coupling with electron-deficient indazoles.
Issue 1: Low to No Product Yield
This is one of the most common frustrations in cross-coupling chemistry. A systematic approach to troubleshooting is essential.
Question: My reaction with a nitro-substituted bromoindazole is giving a very low yield. What are the most common culprits and how should I address them?
Answer:
Low yields in this context often trace back to three key areas: catalyst activity, reaction conditions, or the stability of your reagents.
1. Catalyst System (Palladium Source & Ligand):
-
The "Why": The electron-deficient nature of your indazole can make the initial oxidative addition step of the catalytic cycle more sluggish compared to electron-rich or neutral aryl halides.[2] Your catalyst system must be robust enough to overcome this higher activation barrier. Furthermore, the nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
-
The Solution:
-
Catalyst Choice: While Pd(PPh₃)₄ can be effective, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often superior for heteroaromatic couplings.[4][5] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalyst.
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure your ligand and catalyst are fresh and have been stored under an inert atmosphere. If you suspect degradation, use a fresh batch.
-
Pre-catalysts: Consider using modern palladium pre-catalysts (e.g., SPhos or XPhos-based) which are designed for challenging couplings and can be more effective at generating the active Pd(0) species in situ.[3]
-
2. Reaction Conditions (Base, Solvent, Temperature):
-
The "Why": The choice of base is critical. It must be strong enough to facilitate the transmetalation step by forming the boronate species, but not so strong as to cause degradation of your starting materials or promote side reactions.[6] The solvent system needs to solubilize all components and facilitate the interaction between the organic and aqueous phases (if used).
-
The Solution:
-
Base Selection: For electron-deficient indazoles, moderately strong inorganic bases are often a good choice. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently successful.[3][7] Cesium carbonate (Cs₂CO₃) is another excellent option due to its higher solubility in organic solvents.
-
Solvent System: A mixture of an ethereal solvent and water is a common and effective choice. Systems like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water (often in a 4:1 or 5:1 ratio) are widely used.[7][8] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-100 °C, to drive the reaction to completion.[5]
-
3. Reagent Quality and Setup:
-
The "Why": The Suzuki-Miyaura coupling is sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promote homocoupling of the boronic acid. Water content must be controlled; while some water is often beneficial, completely wet reagents or solvents can lead to significant protodeboronation.
-
The Solution:
-
Inert Atmosphere: It is crucial to thoroughly degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is essential.[9]
-
Reagent Purity: Ensure your haloindazole and boronic acid are pure. Impurities can interfere with the catalyst. Boronic acids, in particular, can dehydrate to form boroxines, which may have different reactivity.
-
Issue 2: Significant Side Product Formation
Even when the reaction proceeds, the formation of side products can dramatically lower the yield of your desired compound.
Question: I am observing a significant amount of a side product that appears to be my starting indazole without the halogen. What is happening and how can I prevent it?
Answer:
This side product is the result of dehalogenation , a common side reaction in palladium-catalyzed couplings.
-
The "Why": After the oxidative addition of your haloindazole to the Pd(0) catalyst, the resulting organopalladium(II) intermediate can, instead of undergoing transmetalation, react with a hydride source in the reaction mixture. This leads to reductive elimination of the dehalogenated indazole and regenerates a palladium species that is off-cycle. Common hydride sources include trace impurities in solvents or bases, or even the solvent itself (especially alcohols at high temperatures).
-
The Solution:
-
Use High-Purity Reagents: Ensure your solvent is anhydrous (if the protocol calls for it) and of high purity. Use a freshly opened bottle or distill the solvent if necessary.
-
Optimize the Base: While a base is necessary, a very strong base in the presence of a protic solvent can sometimes exacerbate dehalogenation. If this is a persistent issue, screening different bases (e.g., switching from a hydroxide base to a carbonate or phosphate) may be beneficial.[6]
-
Ligand Choice: Bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Question: My main impurity seems to be a dimer of my boronic acid coupling partner. What causes this and what can I do?
Answer:
This is known as homocoupling .
-
The "Why": Homocoupling of boronic acids is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6] It can also be more prevalent if the oxidative addition step is slow, allowing for side reactions of the boronic acid to occur.
-
The Solution:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Use a Pre-catalyst: Using a Pd(II) pre-catalyst that is efficiently reduced to the active Pd(0) species in situ can sometimes minimize side reactions that occur before the main catalytic cycle begins.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a very large excess can increase the likelihood of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H group on my indazole before performing the Suzuki coupling?
While many protocols utilize N-protected indazoles, successful couplings on unprotected N-H indazoles have been reported.[3][10] The acidic N-H proton can react with the base, but with the correct choice of base (like K₂CO₃ or K₃PO₄), the reaction can still proceed efficiently. However, if you are struggling with low yields or complex product mixtures, N-protection (e.g., with a Boc group) can be a valuable strategy to simplify the system and prevent potential catalyst inhibition by the indazole anion.[11] The Boc group can often be removed under the same or slightly modified reaction conditions, leading to a one-pot coupling/deprotection sequence.[11]
Q2: Which halogen is the best leaving group for the indazole? (I vs. Br vs. Cl)
The reactivity of the aryl halide in the oxidative addition step follows the trend: I > Br > OTf >> Cl .[2]
-
Iodoindazoles are the most reactive and will undergo oxidative addition under the mildest conditions.[10][11]
-
Bromoindazoles are very commonly used as they offer a good balance of reactivity and stability.[7][12]
-
Chloroindazoles are the least reactive and often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), along with stronger bases and higher temperatures.[2][3]
Q3: How does the position of the electron-withdrawing group (EWG) on the indazole ring affect the reaction?
An EWG on the indazole ring generally increases its reactivity towards oxidative addition, which can be beneficial.[2] For example, 3-iodo-5-nitro-1H-indazole is a viable substrate for Suzuki couplings.[10] However, the electronic nature of the product is also altered, which could make it susceptible to other reactions. There is no universal rule, and the optimal conditions may vary depending on the specific substitution pattern.
Q4: How do I purify my final product, especially if I have a mixture of N-1 and N-2 isomers?
Purification of substituted indazoles can often be achieved by standard flash column chromatography on silica gel.[7] However, if you have a mixture of N-1 and N-2 isomers, which can have very similar polarities, separation can be challenging. In such cases, recrystallization from a mixed solvent system can be a powerful technique to isolate a single, high-purity isomer. Common solvent mixtures for this purpose include acetone/water, methanol/water, or tetrahydrofuran/water.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Choice | Rationale & Comments |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates.[7] Use 2-10 mol%. |
| Ligand | dppf (if not using Pd(dppf)Cl₂) | Bulky, electron-rich ligands stabilize the catalyst and promote the reaction.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Use 2-3 equivalents. These provide a good balance of reactivity without being overly harsh.[3][7][11] |
| Solvent System | Dioxane/H₂O or DME/H₂O (4:1) | Ensures solubility of both organic and inorganic components.[7][8] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is often required to overcome activation barriers.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst deactivation and homocoupling.[9] |
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Indazole
This protocol is adapted from established literature procedures for the coupling of 5-bromoindazoles.[5][7]
Materials:
-
Substituted 5-bromo-1H-indazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add the bromo-indazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Degas the dioxane and water separately by bubbling argon through them for 20-30 minutes. Add the degassed dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Iodo-Indazole
This protocol is adapted from a procedure for the rapid synthesis of 3-aryl-NH-indazoles.[11]
Materials:
-
N-Boc-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In the microwave vial, combine the iodo-indazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Solvent Addition: Add dioxane (5 mL) and water (1 mL).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes. Note: The reaction often results in the concomitant deprotection of the Boc group.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ solution, and then with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the crude residue by flash column chromatography or reverse-phase HPLC to afford the desired 3-aryl-1H-indazole.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Preventing N-Alkylation During Carboxylic Acid Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common and often frustrating side reaction in amide bond formation: N-alkylation . Specifically, we will delve into the undesired formation of stable N-acylureas when using carbodiimide-based coupling reagents.
This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your coupling reactions, maximize yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a persistent, hard-to-remove impurity in my amide coupling reaction. Could it be an N-alkylation product?
A1: Yes, this is a strong possibility, especially if you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The side product is likely an N-acylurea, which is formed by the rearrangement of the reactive O-acylisourea intermediate.[1][2] This N-acylurea is often stable and can be challenging to separate from the desired amide product due to similar polarities.
Q2: What is the fundamental mechanism that leads to N-acylurea formation?
A2: The process begins with the activation of your carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3] This intermediate is the intended species to react with your amine. However, it can undergo an intramolecular O-to-N acyl rearrangement, leading to the formation of a thermodynamically stable but unreactive N-acylurea.[2] This rearrangement competes directly with the desired nucleophilic attack by the amine.
Q3: Can my choice of solvent influence the extent of N-acylurea formation?
A3: Absolutely. The polarity of the solvent plays a significant role. More polar aprotic solvents, such as Dimethylformamide (DMF), can sometimes favor side reactions in peptide synthesis.[4] Solvents with lower dielectric constants, like Dichloromethane (DCM) or Chloroform, can help minimize the rearrangement of the O-acylisourea to the N-acylurea.[5] However, reactant solubility must always be a primary consideration.[6]
Q4: Does the base I use matter?
A4: Yes, the choice and amount of base are critical. While a non-nucleophilic base like Diisopropylethylamine (DIPEA) is necessary to scavenge the acid formed and to deprotonate the amine salt, using an excessive amount can sometimes promote side reactions.[7] It is crucial to use the appropriate stoichiometry.
Q5: Are there alternatives to carbodiimides that are less prone to this side reaction?
A5: Yes. If N-acylurea formation is a persistent issue, consider switching to a different class of coupling reagents. Uronium/aminium-based reagents like HATU, HBTU, or COMU pre-activate the carboxylic acid to form an active ester, which is generally less prone to rearrangement.[7] Phosphonium-based reagents like PyBOP are also excellent alternatives.
Troubleshooting Guides: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving N-alkylation issues in your experiments.
Guide 1: Diagnosing N-Acylurea Formation
Symptom: Your reaction consistently produces a significant, non-polar byproduct with a mass corresponding to your carboxylic acid plus the dehydrated carbodiimide. The desired amide yield is low despite the consumption of starting materials.
Diagnostic Workflow:
-
LC-MS Analysis: The most definitive method. Look for a mass peak corresponding to [M+H]+ of (R-COOH + R'-N=C=N-R'' - H₂O).
-
¹H NMR Spectroscopy: N-acylureas often have distinct NMR signals. For example, with DCC, the characteristic cyclohexyl protons will be present, but the chemical shifts will differ from both DCC and the dicyclohexylurea (DCU) byproduct.
-
Solubility Test: The N-acylurea byproduct is typically more soluble in common organic solvents than the DCU byproduct, which often precipitates out of solution.
Guide 2: Mitigating N-Acylurea Formation with Carbodiimides
If you must use a carbodiimide (e.g., for cost or availability reasons), the following strategies can significantly suppress the formation of N-acylurea.
Core Strategy: Intercepting the O-Acylisourea Intermediate
The key is to add a nucleophilic catalyst that reacts with the O-acylisourea faster than it can rearrange. This forms a new, more stable activated species that is less susceptible to side reactions.
Recommended Additives:
-
N-Hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS): These are highly effective at forming stable, amine-reactive NHS esters.[8]
-
1-Hydroxybenzotriazole (HOBt): A classic and highly effective additive that forms an active ester, increasing yields and reducing side reactions.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more efficient alternative to HOBt.
Experimental Protocol: EDC/NHS Coupling
This two-step protocol is designed to maximize the formation of the stable NHS-ester before the introduction of the amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
EDC·HCl (1.1 - 1.5 eq)
-
NHS (1.1 - 1.5 eq)
-
Amine (1.0 - 1.2 eq)
-
Anhydrous Solvent (e.g., DCM, DMF)[9]
-
Non-nucleophilic base (e.g., DIPEA, if starting with an amine salt)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (N₂ or Ar).
-
Add NHS, followed by EDC.
-
Stir the mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid and form the NHS ester.[8] Monitor by TLC or LC-MS if necessary.
-
Add the amine to the reaction mixture. If the amine is in the form of a salt (e.g., HCl or TFA salt), add 2.0 equivalents of DIPEA.[9]
-
Stir the reaction at room temperature and monitor its progress.[9]
-
Upon completion, proceed with a standard aqueous workup. Quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with a suitable organic solvent.[9]
Advanced Troubleshooting & Alternative Strategies
Guide 3: When Standard Additives are Insufficient
Scenario: You are working with sterically hindered substrates, or electron-deficient amines, and are still observing significant N-acylurea formation even with NHS or HOBt.
Underlying Issue: The rate of the desired amide bond formation is slow, giving the O-acylisourea intermediate more time to rearrange.
Strategies:
-
Switch to a Uronium/Aminium Reagent: Reagents like HATU are often superior for challenging couplings.[9] They react with the carboxylic acid to form a highly reactive OAt-ester, which is more resistant to side reactions.
| Reagent Class | Example | Common Side Product | Mitigation Strategy |
| Carbodiimide | EDC, DCC | N-Acylurea | Use additives (NHS, HOBt), control solvent and stoichiometry. |
| Uronium/Aminium | HATU, HBTU | Guanidinylation | Use precise stoichiometry, avoid excess base and long pre-activation.[7] |
| Phosphonium | PyBOP, PyAOP | Minimal | Generally robust, but byproducts can be difficult to remove. |
-
Convert to an Acyl Halide: For very difficult couplings, converting the carboxylic acid to an acyl chloride or fluoride can be a robust, albeit more harsh, method.[10]
Experimental Protocol: Acyl Fluoride Generation with TFFH
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine to the solution containing the activated acyl fluoride.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[9]
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Troubleshooting low conversion in amide coupling of hindered indazoles
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amide coupling of sterically hindered indazoles. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a hindered indazole is showing low to no conversion. What are the most likely causes?
Low conversion in amide coupling reactions, especially with sterically challenging substrates like hindered indazoles, is a common issue. The primary reasons often involve incomplete activation of the carboxylic acid, reduced nucleophilicity of the indazole amine, steric hindrance, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the indazole. If the coupling reagent is not potent enough or is used in insufficient quantities, this activation step will be the bottleneck.[1]
-
Reduced Nucleophilicity of the Indazole: The electron-withdrawing nature of the indazole ring system can decrease the nucleophilicity of the exocyclic amine. Furthermore, steric bulk near the amine will make it a less effective reactant.[2]
-
Steric Hindrance: This is one of the most significant barriers. Bulky groups on either the carboxylic acid or the indazole can physically block the reactive centers from approaching each other, dramatically slowing down the reaction rate.[1][2]
-
Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, forming an ammonium salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][3]
Q2: How do I choose the right coupling reagent for my hindered indazole system?
The choice of coupling reagent is critical for overcoming the challenges of steric hindrance.[4] For difficult couplings, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[2] More potent reagents are generally required.
-
Uronium/Aminium Salts (HATU, HCTU, COMU): These are highly effective reagents for challenging couplings.[3][5]
-
HATU is known for its high reactivity and fast reaction times, making it particularly suitable for sterically hindered amino acids and other challenging substrates.[3][4] Its mechanism involves the formation of a highly reactive OAt-active ester.[3]
-
COMU is a newer generation reagent that shows coupling efficiencies comparable to or even exceeding HATU.[6][7] It is based on OxymaPure, which makes it a safer alternative to potentially explosive HOBt- or HOAt-based reagents.[6][7] COMU is also highly soluble in a wide range of solvents.[6]
-
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective, particularly in solid-phase peptide synthesis.[8] PyAOP, being derived from HOAt, is generally more reactive than PyBOP.[9] An advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium reagents.[8]
Below is a comparative table to guide your selection:
| Coupling Reagent | Class | Key Advantages for Hindered Systems | Potential Downsides |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, low epimerization.[3][4] | Can cause guanidinylation of the primary amine as a side reaction.[9] Potential thermal hazards on a large scale.[10] |
| HCTU | Uronium/Aminium | Good compromise in terms of reactivity and cost compared to HATU.[6] | Based on Cl-HOBt, which is less reactive than HOAt. |
| COMU | Uronium | High coupling efficiency, excellent solubility, safer profile (non-explosive).[6][7] | Limited solution stability over long periods.[9] |
| PyBOP | Phosphonium | High conversion rates, low racemization.[4] | Slower reaction times may be required for very hindered systems.[4] |
| Acyl Fluorides (via TFFH, BTFFH) | In-situ generation | Excellent for severely hindered substrates where other methods fail due to the small size of the fluoride leaving group.[11][12] | Requires specific fluorinating reagents; optimization of in-situ formation is necessary.[11] |
Q3: I'm using HATU with my hindered indazole and still getting low yields. How can I optimize the reaction conditions?
Even with a powerful coupling reagent like HATU, optimization of other reaction parameters is crucial.
-
Base Selection: A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing with the indazole amine.
-
DIPEA (N,N-Diisopropylethylamine) is the most common choice.[1] Typically, 2-3 equivalents are used.
-
For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be considered, although this may require longer reaction times.[2]
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants.
-
DMF (N,N-Dimethylformamide) is a common choice due to its high polarity and solvating power.[1]
-
DCM (Dichloromethane) can also be effective, and in some cases, the formation of the activated ester can be faster and less prone to hydrolysis in DCM compared to DMF.[11][12]
-
Acetonitrile (MeCN) has also been shown to be an excellent solvent for some challenging couplings.[13]
-
-
Temperature and Reaction Time:
-
Most couplings are initially attempted at room temperature.
-
For very hindered systems, gentle heating (e.g., 40-80 °C) can significantly increase the reaction rate.[11][12] Microwave heating can also be beneficial for accelerating difficult couplings.[11][12]
-
Reaction times may need to be extended from a few hours to 24-48 hours for particularly stubborn couplings.[11][12] Monitoring the reaction by LC-MS or TLC is essential to determine the optimal time.
-
-
Order of Addition: Pre-activation of the carboxylic acid is often beneficial. This involves stirring the carboxylic acid, coupling reagent (e.g., HATU), and base together for 15-30 minutes before adding the hindered indazole amine.[1] This ensures the formation of the reactive activated ester before the amine is introduced.
Q4: My reaction is not going to completion. Should I consider an alternative strategy to standard coupling reagents?
Yes. When even potent uronium or phosphonium salts fail, forming an acyl fluoride in situ is a highly effective strategy for coupling sterically hindered substrates.[11][12] The small size of the fluoride ion minimizes steric repulsion in the transition state, making it an excellent leaving group for these challenging reactions.[11][12]
Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride from the carboxylic acid, which then reacts with the amine.[11][12] This method has proven successful where many other standard protocols have failed.[11][12]
This protocol is adapted from procedures shown to be effective for highly hindered systems.
-
To a solution of the hindered carboxylic acid (1.0 equivalent) in anhydrous DCM, add BTFFH (1.2 equivalents) and DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
In a separate flask, dissolve the hindered indazole amine (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the indazole amine to the pre-activated acyl fluoride mixture.
-
Heat the reaction mixture in a sealed vial at a temperature between 60-80 °C.
-
Monitor the reaction progress by LC-MS. Reaction times can range from 12 to 24 hours.[12]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
Q5: Are there any specific side reactions I should be aware of when working with indazoles?
While the primary challenge is steric hindrance, the indazole ring itself has reactive sites.
-
N-1 vs. N-2 Acylation: Indazoles have two nitrogen atoms (N-1 and N-2) that could potentially be acylated. However, for amide coupling with an exocyclic amine on the indazole ring, the primary concern is the reactivity of that amine. If you are functionalizing the indazole ring itself, regioselectivity becomes a major consideration.[5] Literature suggests that direct acylation of the indazole ring often occurs selectively at the N-1 position.
-
Protecting Group Strategy: If your synthesis involves subsequent reactions on the indazole ring, such as a planned N-2 arylation, it may be necessary to protect the amide functionality you have just formed.[8] This prevents the amide from interfering with the subsequent reaction steps.[8] Common protecting groups for amides can be employed, with the choice depending on the stability required and the conditions for deprotection.[4]
Visual Troubleshooting Guides
Below are diagrams to help visualize the decision-making process and reaction mechanisms.
Caption: Troubleshooting flowchart for low conversion.
Caption: Simplified mechanism for HATU-mediated coupling.
References
- 1. reddit.com [reddit.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from Indazole Compounds
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from indazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize and functionalize the indazole scaffold, a privileged core in medicinal chemistry.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), due to potential toxicity and interference with downstream processes.[1][2] Indazole compounds, with their inherent nitrogen-containing heterocyclic structure, can present unique challenges in palladium removal due to potential chelation with the metal center.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the required levels of purity for your indazole compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of your indazole compounds from palladium residues.
Issue 1: Ineffective Palladium Removal with Standard Methods
-
Symptom: After standard workup and purification (e.g., simple filtration, chromatography), the palladium levels in your indazole compound remain stubbornly high.
-
Possible Cause: The nitrogen atoms in the indazole ring can act as strong ligands, forming stable complexes with palladium.[3] This chelation can render the palladium soluble and difficult to remove by simple filtration, which is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[4]
-
Solutions:
-
Scavenger Screening: Employ a panel of palladium scavengers with different functional groups to identify the most effective one for your specific indazole derivative. Thiol, thiourea, and dimercaptotriazine (DMT) based scavengers are often effective.[2]
-
Optimize Scavenging Conditions: Experiment with temperature, treatment time, and the scavenger-to-palladium ratio. Increased temperature can sometimes enhance the scavenging rate, but the stability of your indazole compound must be considered.
-
Consider a Two-Step Approach: A combination of methods, such as an initial filtration through Celite® to remove any precipitated palladium followed by treatment with a scavenger, can be more effective.[4]
-
Issue 2: Significant Product Loss During Purification
-
Symptom: While successfully removing palladium, you experience a substantial decrease in the yield of your purified indazole compound.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, a common issue with highly porous materials like activated carbon.[5]
-
Solutions:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger required to achieve the desired palladium levels. This often requires optimization experiments.
-
Screen Different Adsorbents: Different grades of activated carbon and various scavenger supports (silica vs. polymer) have different surface properties. Screening can identify an option with lower affinity for your product.[6]
-
Thorough Washing: After treatment, wash the adsorbent thoroughly with a suitable solvent to recover any bound product.
-
Alternative Methods: If product loss remains high, consider switching to methods like crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The efficiency of your palladium removal process varies significantly between different batches of the same reaction.
-
Possible Cause: Variability in the palladium species present at the end of the reaction. The oxidation state and coordination environment of the residual palladium can differ depending on minor variations in reaction conditions.
-
Solutions:
-
Standardize Work-up: Implement a consistent and robust work-up procedure to ensure the palladium is in a more uniform state before the removal step.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are known to be effective against a wider range of palladium species.
-
Pre-treatment Step: Consider a mild oxidation or reduction step prior to scavenging to convert the various palladium species into a single, more easily removed form.
-
Frequently Asked Questions (FAQs)
Q1: Why is palladium removal so critical in the synthesis of indazole-based APIs?
A1: Regulatory agencies like the FDA and EMA have stringent limits on elemental impurities in drug products to ensure patient safety.[1] Palladium is a common catalyst in the synthesis of complex molecules like many indazole-based drugs.[7][8] Beyond regulatory compliance, residual palladium can also catalyze unwanted side reactions in subsequent synthetic steps, impacting yield and purity.[2]
Q2: What are the primary methods for removing palladium from indazole compounds?
A2: The most common and effective methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. These can be silica-based or polymer-based and are functionalized with groups like thiols, thioureas, or amines.[4][9] Activated carbon is also a widely used adsorbent.[6]
-
Crystallization: Purifying the indazole compound through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can sometimes be enhanced by using additives.
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution. Using a filter aid like Celite® is common practice.[4][10]
-
Chromatography: While standard column chromatography can be effective, it may not always be sufficient to reach the very low ppm levels required for APIs.[11]
Q3: How do I choose the right palladium scavenger for my indazole compound?
A3: The choice of scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands coordinated to the palladium will influence scavenger effectiveness.
-
The solvent system: The scavenger must be compatible with the solvent used.
-
The structure of your indazole product: The presence of other functional groups on your molecule could potentially interact with the scavenger.
-
Screening is key: It is highly recommended to perform a small-scale screen of several different scavengers to identify the most efficient one for your specific system.
Q4: Can I add a scavenger directly to the crude reaction mixture?
A4: Yes, in many cases, scavengers can be added directly to the crude reaction mixture after the reaction is complete. This can simplify the workup process. However, the presence of other reagents and byproducts might affect the scavenger's performance.
Detailed Experimental Protocols
Here are detailed, step-by-step methodologies for common palladium removal techniques applicable to indazole compounds.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
This protocol is suitable for removing soluble palladium species.
-
Dissolve the Crude Product: Dissolve the crude indazole compound containing the residual palladium catalyst in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Add the Scavenger: Add the selected solid-supported scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.
-
Filter the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Wash the Filter Cake: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate the Filtrate: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified indazole compound.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]
Protocol 2: Palladium Removal Using Activated Carbon
This is a cost-effective method for removing soluble palladium.
-
Dissolve the Crude Product: Dissolve the crude indazole compound in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product). The optimal amount should be determined experimentally to balance palladium removal with product recovery.[6]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using ICP-MS.[12]
Protocol 3: Palladium Removal Using N-Acetylcysteine (NAC) Wash
This method is particularly useful for APIs and can be very effective.[13][14]
-
Dissolve the Product: Dissolve the crude or partially purified indazole compound in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, toluene).
-
Prepare NAC Solution: Prepare an aqueous solution of N-acetylcysteine.
-
Liquid-Liquid Extraction: Wash the organic solution of your compound with the aqueous NAC solution one or more times.
-
Phase Separation: Separate the aqueous and organic layers.
-
Wash the Organic Layer: Wash the organic layer with water and then brine to remove any residual NAC.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Quantify the residual palladium in the final product.
Data Presentation
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Support | Advantages | Disadvantages |
| Thiol-Based | -SH | Silica, Polymer | Broad applicability, effective for Pd(0) and Pd(II).[9] | Potential for thiol leaching, can be sensitive to oxidation. |
| Thiourea-Based | -NHC(=S)NH₂ | Silica, Polymer | Versatile for all forms of palladium, widely used in pharma.[2] | May have lower capacity than some other scavengers. |
| DMT-Based | Dimercaptotriazine | Silica, Polymer | Highly effective for hindered Pd complexes and a wide range of metals.[2] | Can be more expensive than other options. |
| Amine-Based | -NH₂, -NHR, -NR₂ | Silica, Polymer | Can be effective for certain palladium species, also scavenges acids. | Generally less effective for Pd(0) than thiol-based scavengers. |
| Activated Carbon | N/A | Carbon | Cost-effective, high surface area.[6] | Can lead to significant product loss due to non-specific adsorption.[5] |
Visualizations
Workflow for Selecting a Palladium Removal Method
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN1255912A - Process for removal of heavy metals - Google Patents [patents.google.com]
Technical Support Center: HPLC Method Development for 3-Chloro-1H-indazole-6-carboxylic Acid and its Derivatives
This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals working on HPLC method development for 3-Chloro-1H-indazole-6-carboxylic acid and its related derivatives. Structured in a practical question-and-answer format, this document addresses common challenges and frequently asked questions, offering detailed troubleshooting steps and explaining the scientific rationale behind each recommendation.
Section 1: Getting Started & Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the initial phases of method development.
Q1: Where should I start with method development for this compound?
A1: A robust starting point for aromatic carboxylic acids like this compound is a reversed-phase HPLC (RP-HPLC) method.[1][2] The goal is to retain the analyte on a non-polar stationary phase and elute it with a polar mobile phase.[1] Due to the acidic nature of the carboxylic acid group, controlling the mobile phase pH is critical to ensure good peak shape and reproducible retention.[3][4]
Here is a recommended set of starting conditions:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a versatile, non-polar stationary phase that provides good retention for hydrophobic aromatic compounds.[5] A high-purity, end-capped silica column is recommended to minimize peak tailing from silanol interactions.[6] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acidic modifier is crucial. It lowers the mobile phase pH to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring it is in its neutral, more retained form.[4][7] This is the single most important factor for preventing peak tailing. Formic acid is volatile and MS-compatible, while phosphoric acid provides strong buffering.[8] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile often provides sharper peaks and lower backpressure.[3] Methanol can offer different selectivity and is a good alternative to explore during optimization.[3] |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution strength required. This can be refined into a focused gradient or an isocratic method later.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be adjusted to optimize run time and resolution.[10][11] |
| Column Temp. | 25-30 °C | Maintaining a constant temperature ensures retention time reproducibility.[12][13] |
| Detection | UV at ~254 nm or ~318 nm | The indazole ring system is a strong chromophore. Run a UV scan of your analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[14] |
| Injection Vol. | 5-10 µL | Keep the injection volume low initially to avoid column overload and peak distortion.[15] |
Q2: My peak is tailing severely. What is the most likely cause?
A2: For an acidic compound like this compound, the most common cause of peak tailing is an inappropriate mobile phase pH.[16] If the pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms, leading to a distorted peak shape.[7] Another significant cause is secondary interaction between the analyte and exposed silanol groups on the silica packing material.[6]
Q3: My retention times are drifting between injections. What should I check first?
A3: Retention time instability is often caused by issues with the mobile phase or the column. First, ensure your column is properly equilibrated; this can require flushing with at least 10-20 column volumes of the initial mobile phase, especially after solvent changes.[12] Next, verify that your mobile phase is fresh, well-mixed, and properly degassed, as dissolved gases can form bubbles in the pump, causing flow rate fluctuations.[13][17] Finally, check for leaks in the system, particularly at fittings around the pump and injector, as even a small leak can cause pressure drops and retention shifts.[12][18]
Q4: I am not seeing any peaks. Where did my analyte go?
A4: The absence of peaks can be due to several factors. Start by checking the simple things: ensure the detector is on, the lamp has not failed, and the correct wavelength is set.[19] Confirm that your sample was actually injected by checking the vial and autosampler sequence.[18] If the system is functioning, your analyte may be irreversibly adsorbed to the column or may not be eluting under the current conditions. Try a strong solvent flush (e.g., 100% Acetonitrile or Isopropanol) to wash the column.[12][18] Also, ensure your sample is dissolved in a solvent compatible with, and preferably weaker than, the initial mobile phase to prevent injection-related problems.[11][19]
Section 2: In-Depth Troubleshooting Guides
This section expands on the FAQs, providing systematic approaches to resolving more complex issues.
Guide 1: A Systematic Approach to Eliminating Peak Tailing
Peak tailing compromises both quantification and resolution. Follow this workflow to diagnose and resolve the issue.
Step 1: Verify and Optimize Mobile Phase pH The primary rule for analyzing an acidic compound is to control its ionization state.[4]
-
Action: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group. For a typical carboxylic acid pKa of ~4, a mobile phase pH of ≤ 2 is ideal.
-
Protocol: Prepare your aqueous mobile phase (Solvent A) with an acidic modifier. 0.1% Trifluoroacetic Acid (TFA), 0.1% Formic Acid, or a 20-50 mM phosphate buffer adjusted to the target pH are excellent choices.[7][20]
-
Causality: By keeping the analyte in its single, neutral (protonated) form, you ensure it interacts with the C18 stationary phase via a single, consistent mechanism (hydrophobic interaction), resulting in a sharp, symmetrical peak.[3]
Step 2: Address Secondary Silanol Interactions If pH optimization alone is insufficient, secondary interactions with the column packing are likely.
-
Action: Evaluate your column chemistry. Modern, high-purity silica columns with dense C18 bonding and "end-capping" have very few residual silanol groups and are less prone to this issue.[6] If using an older "Type A" silica column, consider upgrading to a modern "Type B" silica column.[6]
-
Protocol:
-
Use a high-quality, end-capped C18 column. This is the most effective solution.
-
Add a competing agent: Historically, a small amount of an amine like triethylamine (TEA) was added to the mobile phase to block active silanol sites. However, this is less common with modern columns and can suppress MS signals.[6]
-
-
Causality: Residual silanol groups (Si-OH) on the silica surface are acidic and can become negatively charged (SiO-). These sites can electrostatically interact with polar parts of the analyte, creating a strong, secondary retention mechanism that leads to tailing.[11]
Step 3: Check for Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.
-
Action: Perform a loading study.
-
Protocol: Sequentially inject decreasing concentrations of your analyte (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) while keeping the injection volume constant.
-
Causality: If the peak shape improves (becomes more symmetrical) at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
Step 4: Investigate Extra-Column Effects Peak distortion can originate from outside the column.
-
Action: Minimize dead volume in your system.
-
Protocol: Ensure all tubing connections between the injector, column, and detector are made with correctly sized, square-cut capillaries and that fittings are properly seated. A small void or gap can cause band broadening and tailing. Using a guard column can also sometimes introduce dead volume if not installed correctly.
// Nodes start [label="Start: Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is Mobile Phase pH\n at least 2 units below analyte pKa?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Action: Add 0.1% Formic Acid or TFA.\nEnsure pH <= 2.[4][7]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the column a modern,\n high-purity, end-capped C18?[6]", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Action: Switch to a high-purity,\nend-capped C18 column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Does peak shape improve\n at lower concentrations?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_load [label="Action: Reduce sample concentration\n or injection volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dead_volume [label="Action: Check all fittings and tubing.\nMinimize connection lengths.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Problem Solved:\nSymmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nConsult Instrument Manual\n or Column Manufacturer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_column; check_ph -> check_column [label="Yes"]; check_column -> replace_column [label="No"]; replace_column -> check_overload; check_column -> check_overload [label="Yes"]; check_overload -> reduce_load [label="Yes"]; reduce_load -> end_good; check_overload -> check_dead_volume [label="No"]; check_dead_volume -> end_good [label="If fixed"]; check_dead_volume -> end_bad [label="If not fixed"]; } .enddot Caption: Troubleshooting workflow for peak tailing.
Guide 2: Developing a Stability-Indicating Method
For drug development, it is essential that your HPLC method can separate the active pharmaceutical ingredient (API) from its potential degradation products. This is known as a stability-indicating method.[21][22]
Step 1: Perform Forced Degradation Studies The goal of forced degradation is to intentionally stress the API to generate likely degradants.[21]
-
Objective: To create samples that contain both the intact API and its degradation products to prove the analytical method's specificity. The target degradation is typically 5-20%.[21]
-
Protocol: Expose solutions of this compound to the following conditions. Always run a blank (placebo/vehicle) and an unstressed control sample alongside.
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | Simulates acidic conditions that could be encountered in formulation or physiological environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48h | Simulates alkaline conditions. Indazole rings can be susceptible to base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ at room temp for 24-48h | Tests susceptibility to oxidative degradation, which can occur during storage. |
| Thermal | Store solid API and solution at 80 °C for 48h | Evaluates the intrinsic thermal stability of the molecule. |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B guidelines) | Tests for light sensitivity, which is common for aromatic heterocyclic compounds. |
Step 2: Analyze Stressed Samples with Your Developed Method
-
Action: Inject the stressed samples, the control, and the blank into the HPLC system using the optimized method from your initial development.
-
Evaluation:
-
Specificity: Does the main API peak remain spectrally pure and is it well-resolved from all new peaks (degradants)? Use a photodiode array (PDA) detector to perform peak purity analysis.
-
Mass Balance: Does the decrease in the API peak area approximately match the sum of the areas of the new degradation peaks? This helps ensure all major degradants are being detected.
-
Step 3: Method Refinement
-
Action: If co-elution is observed between the API and a degradant, the method must be re-optimized.
-
Protocol: Adjust the gradient slope, change the organic modifier (e.g., from ACN to MeOH), or try a different column chemistry (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to alter selectivity and achieve separation.[3][23]
// Nodes start [label="Define Analytical Goal:\nQuantify 3-Chloro-1H-indazole-\n6-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; select_column [label="1. Select Column\n(e.g., C18, 250x4.6mm, 5µm)[5]", fillcolor="#F1F3F4", fontcolor="#202124"]; select_mobile_phase [label="2. Select Mobile Phase\n- A: 0.1% HCOOH in H2O\n- B: Acetonitrile[3][24]", fillcolor="#F1F3F4", fontcolor="#202124"]; scout_gradient [label="3. Run Scouting Gradient\n(e.g., 5-95% B in 20 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; eval1 [label="Evaluate Results:\nRetention? Peak Shape?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="4. Optimize Method\n- Adjust Gradient Slope\n- Fine-tune pH\n- Test MeOH vs ACN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval2 [label="Are peaks sharp and\nwell-retained?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; forced_degradation [label="5. Perform Forced Degradation\n(Acid, Base, Peroxide, etc.)[21]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_stressed [label="6. Analyze Stressed Samples\n- Check for co-elution\n- Perform peak purity analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eval3 [label="Is API peak resolved from\nall degradants?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; validate [label="7. Method Validation (ICH Q2)\n- Linearity, Accuracy, Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Stability-Indicating Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> select_column; select_column -> select_mobile_phase; select_mobile_phase -> scout_gradient; scout_gradient -> eval1; eval1 -> optimize [label="No / Poor"]; optimize -> eval2; eval1 -> eval2 [label="Yes / Good"]; eval2 -> forced_degradation [label="Yes"]; eval2 -> optimize [label="No"];
forced_degradation -> analyze_stressed; analyze_stressed -> eval3; eval3 -> validate [label="Yes"]; eval3 -> optimize [label="No (Co-elution)"]; validate -> end; } .enddot Caption: General workflow for HPLC method development.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.cn]
- 8. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. One moment, please... [medikamenterqs.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. ijsdr.org [ijsdr.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 24. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Indazole Inhibitors
Introduction: The Indazole Scaffold and the Indispensable Carboxylic Acid
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a diverse range of enzymes and receptors.[1] Its unique bicyclic aromatic structure provides a versatile framework for achieving high-affinity binding to biological targets. A frequently encountered and often critical functional group appended to the indazole core is the carboxylic acid.[2][3] This acidic moiety, typically deprotonated to a carboxylate at physiological pH, is a powerful hydrogen bond acceptor and can engage in crucial electrostatic interactions with positively charged residues, such as arginine or lysine, in the active site of a target protein.[4][5]
However, the very properties that make the carboxylic acid an effective pharmacophore can also be a double-edged sword, presenting significant challenges in drug development. These can include:
-
Poor Membrane Permeability: The ionized nature of the carboxylate group can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[5]
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[5][6]
-
High Plasma Protein Binding: The acidic nature of this group can contribute to extensive binding to plasma proteins, reducing the concentration of the free, active drug.[7]
To mitigate these liabilities while preserving the essential binding interactions, medicinal chemists often turn to the strategy of bioisosteric replacement. This guide provides a comparative analysis of common bioisosteres for the carboxylic acid group within the context of indazole-based inhibitors, offering insights into their relative impact on physicochemical properties and biological activity.
The Concept of Bioisosterism: A Strategic Replacement
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group with another that possesses similar steric and electronic properties, with the aim of modulating the compound's potency, selectivity, and pharmacokinetic profile. For the carboxylic acid group, an ideal bioisostere should mimic its acidic character and its ability to act as a hydrogen bond acceptor, while offering advantages in terms of lipophilicity, metabolic stability, and membrane permeability.[4][7]
Comparative Analysis of Carboxylic Acid Bioisosteres
This section delves into a comparative analysis of three widely employed bioisosteres of the carboxylic acid group: tetrazole, acyl sulfonamide, and hydroxamic acid. While a single study directly comparing all these bioisosteres on an identical indazole scaffold is not available in the current literature, we will synthesize data from various sources to provide a comprehensive overview.
The 5-Substituted 1H-Tetrazole: The Classic Mimic
The 5-substituted 1H-tetrazole is arguably the most well-established and frequently used bioisostere for the carboxylic acid moiety.[6] Its pKa is very similar to that of a carboxylic acid, ensuring it is also predominantly ionized at physiological pH.[8][9]
-
Acidity (pKa): The pKa of 5-substituted tetrazoles typically falls in the range of 4.5-4.9, closely mirroring that of carboxylic acids (pKa ≈ 4.2-4.5).[8] This comparable acidity allows the tetrazolate anion to effectively replicate the electrostatic interactions of the carboxylate group.
-
Lipophilicity (logP): Tetrazoles are generally more lipophilic than their corresponding carboxylic acids.[9] However, this does not always translate to improved membrane permeability due to the tetrazole ring's capacity for strong hydrogen bonding, which can increase the energy required for desolvation.[8]
-
Biological Activity in Indazole Inhibitors: The replacement of a carboxylic acid with a tetrazole in an imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivative resulted in a potent AMPA receptor antagonist with an IC50 of 6 nM and improved in vivo potency and duration of action compared to the carboxylic acid analogue.[10] This highlights the potential for tetrazoles to enhance the pharmacological profile of indazole-like scaffolds.
The Acyl Sulfonamide: A More Lipophilic Alternative
The acyl sulfonamide group has gained prominence as a versatile carboxylic acid bioisostere, offering a wider range of tunable physicochemical properties.[5]
-
Acidity (pKa): Acyl sulfonamides are also acidic, with pKa values that can be modulated by the substituents on the nitrogen and sulfur atoms, typically ranging from 3.5 to 7.6.[4][5] This allows for fine-tuning of the ionization state to balance target engagement and membrane permeability.
-
Lipophilicity (logP): Acyl sulfonamides are generally more lipophilic than the corresponding carboxylic acids and tetrazoles.[4] This increased lipophilicity can be advantageous for improving oral absorption and brain penetration.
-
Biological Activity in Indazole Inhibitors: A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), demonstrating that this bioisostere is well-tolerated and can lead to potent inhibitors.[11]
The Hydroxamic Acid: A Metal-Chelating Bioisostere
Hydroxamic acids are another class of carboxylic acid bioisosteres, although their application is often associated with their ability to chelate metal ions in the active sites of metalloenzymes.[5][12]
-
Acidity (pKa): Hydroxamic acids are significantly less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[5][12] This means they are predominantly in their neutral form at physiological pH, which can enhance membrane permeability.
-
Lipophilicity (logP): The replacement of a carboxylic acid with a hydroxamic acid can lead to an increase in lipophilicity.[4]
-
Biological Activity in Indazole Inhibitors: A series of 1H-indazole-3-hydroxamic acids have been synthesized and shown to possess anti-arthritic effects in rats, indicating that this bioisostere can be successfully incorporated into the indazole scaffold to achieve biological activity.[13]
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of the carboxylic acid functional group and its bioisosteres. It is important to note that these are general ranges and the exact values will depend on the specific molecular scaffold.
| Functional Group | Typical pKa Range | General Lipophilicity (logP) Trend vs. COOH | Key Features |
| Carboxylic Acid | 4.0 - 5.0 | Baseline | Strong H-bond acceptor, can have metabolic liabilities.[4][5] |
| Tetrazole | 4.5 - 5.5 | Generally higher | Close pKa mimic, metabolically more stable than COOH.[6][8] |
| Acyl Sulfonamide | 3.5 - 7.6 | Significantly higher | Tunable acidity, increased lipophilicity.[4][5] |
| Hydroxamic Acid | 8.0 - 9.0 | Higher | Less acidic, often used as a metal chelator.[5][12] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for determining the key experimental parameters discussed in this guide.
Experimental Workflow Overview
Caption: Workflow for comparing carboxylic acid bioisosteres.
Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a compound at a given pH. Potentiometric titration is a reliable method for its determination.[14][15]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Test compound (1-5 mg)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
-
Deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of deionized water (or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.
-
Initial pH Adjustment: If the compound is an acid, adjust the initial pH of the solution to ~2 with 0.1 M HCl. If it is a base, adjust to ~12 with 0.1 M NaOH.
-
Titration: Titrate the solution with standardized 0.1 M NaOH (for acids) or 0.1 M HCl (for bases) in small, precise increments.
-
Data Recording: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, is considered the gold standard.[11][16]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Separatory funnels or centrifuge tubes
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the aqueous stock solution to a separatory funnel or centrifuge tube containing a known volume of the saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw aliquots from both the aqueous and organic phases and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the logP using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)
Protocol 3: Determination of Inhibitory Potency (IC50) by Enzyme Inhibition Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following is a general protocol that can be adapted for various enzyme assays.[17][18][19]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer or fluorometer)
Procedure:
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compounds in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilutions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Logical Relationships and Decision Making
The selection of a suitable bioisostere is a multi-parameter optimization problem. The following diagram illustrates the interplay between the key properties and their impact on the overall drug-like characteristics of an indazole inhibitor.
Caption: Interplay of properties in bioisostere selection.
Conclusion
The judicious application of bioisosterism is a powerful strategy for optimizing the properties of indazole-based inhibitors. While the tetrazole remains a reliable and effective mimic of the carboxylic acid, acyl sulfonamides and hydroxamic acids offer alternative physicochemical profiles that may be advantageous in specific contexts. By systematically evaluating the impact of these bioisosteres on acidity, lipophilicity, and biological activity, researchers can make more informed decisions in the design of novel indazole inhibitors with improved drug-like properties. This guide provides a framework and the necessary experimental protocols to embark on such a comparative analysis, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
- 19. IC50 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Comparing the Efficacy of 3-Chloro-1H-indazole-6-carboxylic Acid and its Bromo Analog as Potential Kinase Inhibitors
The choice between a chloro and a bromo substituent at the 3-position of the indazole ring is a critical decision in the optimization of a lead compound. Halogen bonding, lipophilicity, and metabolic stability are all influenced by this choice, which can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties. This guide will equip you with the foundational knowledge and a detailed experimental protocol to elucidate these differences.
Physicochemical Properties: A Head-to-Head Comparison
Before embarking on biological assays, a thorough understanding of the physicochemical properties of each compound is essential. These properties can influence solubility, cell permeability, and target engagement. Below is a summary of the key properties for 3-Chloro-1H-indazole-6-carboxylic acid and its bromo analog.
| Property | This compound | 3-Bromo-1H-indazole-6-carboxylic acid |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₅BrN₂O₂ |
| Molecular Weight | 196.59 g/mol | 241.04 g/mol |
| CAS Number | 1086391-21-0[3] | 114086-30-5[4] |
| Appearance | Off-white to yellow crystalline powder | White to off-white solid |
| Storage Conditions | 2-8°C, sealed in dry conditions | Room temperature |
Elucidating Efficacy: A Detailed Protocol for In Vitro Kinase Inhibition Assay
Given that many indazole derivatives have been identified as potent kinase inhibitors, a logical starting point for comparing the efficacy of these two compounds is a biochemical kinase inhibition assay.[2][5] This will allow for the determination of their half-maximal inhibitory concentration (IC50) against a chosen kinase target.
The following protocol describes a generalized luminescence-based in vitro kinase assay, a common and robust method for quantifying kinase activity and inhibition.
Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase assay.
Materials:
-
This compound
-
3-Bromo-1H-indazole-6-carboxylic acid
-
Kinase of interest (e.g., a receptor tyrosine kinase or a serine/threonine kinase)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or a similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of both the chloro and bromo analogs in 100% DMSO.
-
Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., a 10-point, 3-fold dilution series).
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction master mix containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.
-
In a white, opaque microplate, add 2.5 µL of each diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Interpreting the Results: Structure-Efficacy Relationship
The IC50 values obtained from the kinase inhibition assay will provide a quantitative measure of the efficacy of the chloro and bromo analogs. A lower IC50 value indicates a more potent inhibitor. The difference in potency can be rationalized by considering the principles of medicinal chemistry and structure-activity relationships (SAR).
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro 1H-indazole-6-carboxylic acid | 1086391-21-0 [chemicalbook.com]
- 4. 114086-30-5|3-Bromo-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-Indazole Derivatives
In the intricate world of drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the realm of oncology and inflammatory diseases. Its unique bicyclic system offers a versatile template for designing potent and selective modulators of various biological targets. Among the numerous derivatives, the 3-chloro-indazole core has garnered significant attention as a crucial starting point for synthesizing a diverse array of bioactive molecules. This guide provides an in-depth comparison of 3-chloro-indazole derivatives, elucidating the critical structure-activity relationships (SAR) that govern their biological effects. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the 3-Chloro-Indazole Moiety
The chlorine atom at the 3-position of the indazole ring is not merely a synthetic handle; it is a key determinant of biological activity. Its electron-withdrawing nature can influence the acidity of the N-H proton and modulate the overall electronic properties of the heterocyclic system. More importantly, it serves as a versatile reactive site for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indazole core. This strategic placement of a reactive group is a cornerstone in the design of libraries of compounds for high-throughput screening and lead optimization.
Comparative Analysis of 3-Chloro-Indazole Derivatives as Anticancer Agents
A significant body of research has focused on the development of 3-chloro-indazole derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.
Targeting Cancer Cell Proliferation: A Case Study
A study by Wei et al. (2021) provides an excellent example of the systematic exploration of the SAR of indazole derivatives as antiproliferative agents.[1][2] Starting from a 6-bromo-3-iodo-1H-indazole precursor, a series of derivatives were synthesized and evaluated against a panel of human cancer cell lines. The data clearly demonstrates how subtle modifications to the substituents at the C3 and C6 positions of the indazole ring can dramatically impact cytotoxic potency.
Table 1: In Vitro Antiproliferative Activity (IC50, μM) of Indazole Derivatives [1][2]
| Compound | R1 (at C6) | R2 (at C3) | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | >10 | >10 | >10 | 1.15 | 4.89 |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 1.15 | 0.23 | 0.80 | 0.34 | 2.13 |
| 2g | 6-(piperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 3.29 | 1.12 | 2.78 | 1.56 | 6.45 |
| 2h | 6-(4-ethylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 2.54 | 0.89 | 1.99 | 1.02 | 4.32 |
| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-2,6-dichloro-3,5-dimethoxystyryl | 2.10 | 0.59 | 5.16 | 0.79 | 3.31 |
| 2p | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxyphenethyl | 3.22 | 1.15 | 8.77 | 1.69 | 4.88 |
| Doxorubicin | - | - | 0.19 | 0.98 | 0.62 | 0.75 | 6.50 |
Analysis of Structure-Activity Relationships:
-
Impact of the C6 Substituent: A clear SAR trend can be observed by comparing compounds 2a and 2f . The replacement of the phenyl ring in 2a with a pyridyl ring in 2f led to a significant enhancement in antiproliferative activity across all tested cell lines.[1][2] This suggests that the nitrogen atom in the pyridine ring may be involved in crucial hydrogen bonding interactions with the biological target.
-
Influence of the Piperazine Moiety: The substituent on the distal nitrogen of the piperazine ring at the C6 position also plays a critical role. The N-methylated analog 2f was found to be more potent than the unsubstituted (2g ) or N-ethylated (2h ) counterparts.[1][2] This indicates that a small, appropriately sized alkyl group at this position is favorable for activity.
-
Modifications at the C3 Position: The nature of the substituent at the C3 position significantly influences potency. The introduction of two chlorine atoms on the styryl moiety (2o ) resulted in a decrease in activity compared to 2f .[1][2] Furthermore, saturation of the vinyl linker to an ethyl group (2p ) also led to a reduction in potency, suggesting that the rigidity of the styryl linker is important for optimal interaction with the target.[1][2]
The lead compound, 2f , was further investigated and found to induce apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[1][2] It also disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, indicating its pro-apoptotic mechanism.[1][2]
3-Chloro-Indazole Derivatives as Kinase Inhibitors
The versatility of the 3-chloro-indazole scaffold has been extensively exploited in the design of potent and selective kinase inhibitors. The chlorine atom often serves as a key anchoring point within the ATP-binding pocket of kinases.
Targeting Tropomyosin Receptor Kinases (Trks)
A notable example is the development of 3-vinylindazole derivatives as selective inhibitors of Tropomyosin Receptor Kinases (Trks), which are oncogenic drivers in a variety of tumors.[3][4] A representative compound, 7mb , demonstrated low nanomolar potency against TrkA, TrkB, and TrkC.[3]
Table 2: Kinase Inhibitory Activity of Compound 7mb [3]
| Kinase | IC50 (nM) |
| TrkA | 1.6 |
| TrkB | 2.9 |
| TrkC | 2.0 |
The SAR studies for this series of compounds highlighted the importance of the vinyl linker at the 3-position for potent Trk inhibition. Furthermore, the substitution pattern on the indazole ring and the nature of the appended heterocyclic moieties were found to be critical for both potency and selectivity.[3]
Experimental Protocols: Ensuring Scientific Rigor
To foster reproducibility and provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a representative 3-chloro-indazole derivative and for a key biological evaluation assay.
Synthesis of a 6-Bromo-3-iodo-1H-indazole Intermediate
This protocol describes the synthesis of a key intermediate used in the preparation of many bioactive indazole derivatives.
dot
Caption: Synthetic scheme for 6-bromo-3-iodo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-1H-indazole in DMF, add potassium hydroxide and stir at room temperature.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-3-iodo-1H-indazole.[1]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 values of test compounds against a specific kinase.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Test compounds (3-chloro-indazole derivatives)
-
Target kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the appropriate kinase buffer.
-
Assay Setup: In a 384-well plate, add the test compound dilutions.
-
Add the kinase, Eu-labeled antibody, and kinase tracer to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol.
-
Signal Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6]
Conclusion and Future Perspectives
The 3-chloro-indazole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic and rational drug design. The ability to fine-tune the properties of these molecules by modifying the substituents at key positions has led to the discovery of potent and selective inhibitors of various therapeutic targets, particularly in the field of oncology.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve the therapeutic index.
-
Overcoming Drug Resistance: Developing next-generation 3-chloro-indazole derivatives that can overcome acquired resistance mechanisms to existing therapies.
-
Exploring New Biological Targets: Expanding the therapeutic applications of this scaffold by screening libraries of derivatives against a wider range of biological targets implicated in other diseases.
The continued exploration of the chemical space around the 3-chloro-indazole core, guided by a deep understanding of SAR principles and enabled by robust synthetic and biological evaluation methodologies, holds immense promise for the discovery of novel and effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Evaluating the In Vitro ADME Properties of Novel 3-Chloro-1H-indazole-6-carboxylic Acid Amides
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being explored for a wide range of therapeutic applications, including oncology and anti-inflammatory agents.[1] The 3-chloro-1H-indazole-6-carboxylic acid amide series represents a promising avenue for the development of novel drug candidates. However, early and comprehensive assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify compounds with favorable pharmacokinetic profiles and mitigate the risk of late-stage attrition in drug development.[2][3]
This guide provides a comparative framework for evaluating the in vitro ADME properties of novel this compound amides. We will delve into the key experimental assays, the rationale behind their selection, and the interpretation of the resulting data to guide lead optimization.
The Critical Role of Early In Vitro ADME Assessment
In the early stages of drug discovery, it is essential to move beyond potency and selectivity to understand how a compound is likely to behave in a biological system.[3][4] In vitro ADME assays provide a rapid and cost-effective means to profile and rank compounds, enabling medicinal chemists to establish structure-activity relationships (SAR) and structure-property relationships (SPR).[5] By identifying potential liabilities such as poor absorption, rapid metabolism, or high protein binding early on, research efforts can be focused on candidates with a higher probability of success.[2][4]
Key In Vitro ADME Assays for Characterizing Indazole Amides
A standard panel of in vitro ADME assays is typically employed to provide a comprehensive profile of a compound series.[6][7] For our this compound amide series, we will focus on three fundamental assays: metabolic stability, permeability, and plasma protein binding.
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability assays are crucial for estimating the intrinsic clearance of a compound, which is a key determinant of its in vivo half-life and bioavailability.[4][8] These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[2][5]
Experimental Protocol: Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of our indazole amides in human liver microsomes.
-
Preparation of Reagents:
-
Test compounds (this compound amides) are dissolved in DMSO to a stock concentration of 10 mM.
-
A working solution of 100 µM is prepared by diluting the stock in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Human liver microsomes are thawed and diluted in buffer to a final protein concentration of 0.5 mg/mL.
-
An NADPH-regenerating system is prepared to ensure sustained enzyme activity.
-
-
Incubation:
-
The test compound working solution is pre-incubated with the diluted microsomes at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant, containing the remaining parent compound, is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the parent compound in each sample is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the resulting line provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) is then calculated based on the t½ and the protein concentration.
-
Interpreting the Data: A Comparative Example
To illustrate the application of this assay, let's consider a hypothetical comparison of three analogs from our series with varying amide substitutions:
| Compound ID | Amide Substitution | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted In Vivo Clearance |
| IA-001 | -NH-CH3 | 15 | 92.4 | High |
| IA-002 | -NH-Cyclopropyl | 45 | 30.8 | Moderate |
| IA-003 | -NH-Phenyl | > 60 | < 23.1 | Low |
From this hypothetical data, IA-001 exhibits rapid metabolism, suggesting it may have a short half-life in vivo. In contrast, IA-003 is significantly more stable, indicating a lower predicted in vivo clearance. IA-002 shows an intermediate profile. This information is invaluable for guiding further structural modifications to modulate metabolic stability.
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Conclusion: Synthesizing Data for Lead Optimization
The in vitro ADME data for our hypothetical this compound amides can be integrated to build a comprehensive profile for each compound, as shown below:
| Compound ID | Predicted Clearance | Predicted Absorption | Efflux Substrate? | % PPB | Overall Assessment |
| IA-001 | High | Low | No | 75% | Potential for high clearance and low oral bioavailability. |
| IA-002 | Moderate | Moderate | Yes | 98% | Moderate profile, but efflux and high PPB are concerns. |
| IA-003 | Low | High | No | 99.5% | Good stability and absorption, but very high PPB may limit free drug exposure. |
This integrated assessment allows for a more informed decision-making process. While IA-003 appears promising in terms of stability and absorption, its high protein binding might necessitate further optimization to increase the unbound fraction. IA-002 's efflux liability would likely need to be addressed through structural modifications. IA-001 , despite its favorable protein binding, would likely be deprioritized due to its poor metabolic stability and permeability.
By systematically applying this in vitro ADME testing cascade, researchers can efficiently identify and optimize this compound amides with the highest potential for becoming successful drug candidates. This data-driven approach, grounded in robust experimental protocols, is fundamental to modern drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. criver.com [criver.com]
- 7. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Head-to-head comparison of different coupling reagents for 3-Chloro-1H-indazole-6-carboxylic acid
An Application Scientist's Guide to Amide Bond Formation:
A Head-to-Head Comparison of Coupling Reagents for 3-Chloro-1H-indazole-6-carboxylic acid
The synthesis of amide bonds is arguably the most frequently performed reaction in medicinal chemistry and drug development. The robust nature of the amide bond and its prevalence in biological systems make it a cornerstone of molecular architecture. This compound is a valuable heterocyclic building block, with its derivatives showing promise in various therapeutic areas.[1][2] However, the direct condensation of its carboxylic acid moiety with an amine is unfavorable under mild conditions due to the formation of a non-reactive ammonium-carboxylate salt.[3][4]
This guide provides a head-to-head comparison of common coupling reagents, offering field-proven insights for researchers working with this indazole scaffold. We will delve into the mechanistic nuances, practical advantages, and potential pitfalls of each reagent class, supported by experimental data and protocols to ensure reproducible success.
The Fundamental Challenge: Carboxylic Acid Activation
The core principle of any amide coupling reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl species that is susceptible to nucleophilic attack by the amine.[4][5] The choice of coupling reagent dictates the nature of this "activated" intermediate and, consequently, the reaction's efficiency, speed, and side-product profile.
The general workflow for an amide coupling reaction is illustrated below.
Caption: General workflow for amide bond synthesis.
Class 1: Carbodiimides & Additives
Carbodiimides are among the first and most widely used coupling reagents.[6] Their primary function is to act as dehydrating agents, facilitating the formation of the amide bond.[3]
Common Reagents:
-
DCC (N,N'-dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, which can be advantageous for purification by filtration but problematic for solid-phase synthesis.[7][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Preferred for many applications due to its water-solubility and the water-solubility of its urea byproduct, simplifying workup via aqueous extraction.[6][7]
-
DIC (N,N'-Diisopropylcarbodiimide): The diisopropylurea byproduct is more soluble in organic solvents like DMF and DCM than DCU, making DIC a common choice for solid-phase peptide synthesis (SPPS).[6][8]
Mechanism of Action: The reaction begins with the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][6] This intermediate is then subject to nucleophilic attack by the amine to yield the desired amide and a urea byproduct. However, this intermediate is unstable and can undergo side reactions.[5][6]
The Crucial Role of Additives (HOBt & HOAt): To mitigate side reactions and reduce the risk of racemization for chiral acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[8] These additives intercept the O-acylisourea intermediate to form an active ester (OBt or OAt ester).[6][9] These active esters are more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields.[6][10] HOAt is generally more reactive than HOBt.[11]
Advantages:
-
Cost-Effective: Generally the most economical class of coupling reagents.[12]
-
Versatile: Effective for a wide range of carboxylic acids and amines.
Disadvantages & Side Reactions:
-
N-Acylurea Formation: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction and complicates purification.[5][6][10]
-
Racemization: A significant concern for chiral carboxylic acids, though largely suppressed by additives like HOBt.[5][8]
-
Allergenic Potential: DCC is a potent skin allergen and requires careful handling.
Class 2: Uronium/Aminium Salts
This class of reagents, often based on HOBt or HOAt, are highly efficient and have become the gold standard for difficult couplings.[9][11] Although often called uronium salts, structural studies have shown many, like HBTU and HATU, exist as the aminium (or guanidinium) isomer.[8][13]
Common Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly popular and efficient reagent.[8][12]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive and provides faster reaction rates with less epimerization than HBTU, owing to the electronic properties of the HOAt core.[8][11][14] It is the reagent of choice for particularly challenging couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent based on Oxyma Pure, developed as a safer and more efficient alternative to benzotriazole-based reagents.[5][8] It often requires only one equivalent of base.[8]
Mechanism of Action: In the presence of a base (typically a non-nucleophilic amine like DIPEA or triethylamine), the carboxylic acid is deprotonated. The carboxylate then reacts with the uronium/aminium salt to form the corresponding highly reactive OBt, OAt, or Oxyma active ester, which rapidly couples with the amine.[9]
Caption: Activation pathway for uronium/aminium salts.
Advantages:
-
High Reactivity & Speed: Reactions are often complete in under an hour.[8][14]
-
High Yields: Excellent for sterically hindered or electron-deficient substrates.
-
Low Racemization: Particularly HATU, which is known for suppressing epimerization.[14]
Disadvantages & Side Reactions:
-
Guanidinylation: The reagent itself can react with the primary amine, forming a guanidinium byproduct and terminating the peptide chain if used in excess.[11] Pre-activation of the acid before adding the amine is often recommended.[13]
-
Cost: Generally more expensive than carbodiimides.
-
Safety: HOBt and HOAt-based reagents can have explosive properties, especially in their anhydrous forms, although this risk is mitigated in the commercially available salt forms.[5]
Class 3: Phosphonium Salts
Phosphonium-based reagents are another class of highly effective coupling agents, functioning similarly to uronium/aminium salts by forming active ester intermediates.[15][16]
Common Reagents:
-
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first phosphonium reagents developed. Its use is now limited because the reaction produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used, safer alternative to BOP that does not produce HMPA.[5][16]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, offering higher reactivity.[8][11]
Mechanism of Action: Similar to uronium salts, phosphonium reagents react with a carboxylate (formed in the presence of a base) to generate a highly reactive acyloxyphosphonium ion, which then forms the OBt or OAt active ester that couples with the amine.[9][16]
Advantages:
-
Clean Reactions: A key advantage is that phosphonium salts do not react with the amine component to form guanidinium byproducts, unlike uronium salts.[11] This allows them to be used in excess to drive slow reactions to completion.[11]
-
High Efficiency: Excellent for difficult couplings and cyclizations.
Disadvantages & Side Reactions:
-
Cost: Can be more expensive than other reagent classes.
-
Byproduct Removal: The phosphine oxide byproducts are generally soluble and removed during workup.
-
Limited Solution Stability: Solutions of phosphonium reagents in DMF have moderate stability compared to uronium salts.[11]
Performance Comparison at a Glance
The selection of a coupling reagent is a balance of reactivity, cost, and the specific challenges posed by the substrates. For a molecule like this compound, which features an electron-withdrawing chlorine and a heterocyclic ring system, a more powerful reagent may be necessary to achieve high yields, especially with poorly nucleophilic amines.
| Reagent Class | Typical Reagent(s) | Relative Reactivity | Cost | Key Advantage | Major Drawback |
| Carbodiimides | EDC/HOBt, DIC/HOBt | Moderate | Low | Low cost, easy byproduct removal (EDC) | Risk of N-acylurea formation & racemization[6][10] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | High | No guanidinylation side reaction[11] | Higher cost, byproduct removal can be tricky |
| Uronium/Aminium Salts | HBTU, HATU, COMU | High to Very High | Medium-High | Fast reactions, high efficiency for difficult couplings[8][14] | Potential for guanidinylation of the amine[11] |
Note: This data is compiled from various literature sources for comparative purposes. Actual results will vary based on specific substrates and reaction conditions.[9]
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a self-validating framework for the synthesis of an amide from this compound. It should be adapted based on the chosen coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Coupling Reagent (e.g., HATU, PyBOP, or EDC) (1.1 equiv)
-
Additive (if using carbodiimide, e.g., HOBt) (1.1 equiv)
-
Base (if using phosphonium/uronium salts, e.g., DIPEA) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, DCM, or THF)
Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed flask, add this compound (1.0 equiv) and dissolve it in the anhydrous solvent (e.g., DMF).
-
Activation (Choose one path):
-
For Uronium/Phosphonium Reagents (e.g., HATU/PyBOP): Add the coupling reagent (1.1 equiv) and the base (e.g., DIPEA, 2.0-3.0 equiv) to the solution. Stir at room temperature for 5-10 minutes to allow for "pre-activation". This step helps minimize guanidinylation side reactions with uronium salts.[13]
-
For Carbodiimides (e.g., EDC): Add the coupling reagent (e.g., EDC, 1.1 equiv) and the additive (e.g., HOBt, 1.1 equiv) to the solution. Stir for 5-10 minutes.
-
-
Coupling: Add the amine (1.1-1.2 equiv) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-12 hours).
-
Workup & Purification:
-
For water-soluble byproducts (e.g., EDC/DIU): Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid or KHSO₄, 5% aqueous NaHCO₃, and brine.[16] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
For water-insoluble byproducts (e.g., DCU): Filter the reaction mixture to remove the precipitated urea byproduct before proceeding with an aqueous workup.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.[17]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Recommendations
For the amidation of This compound , the choice of coupling reagent should be guided by the nucleophilicity of the amine partner, the scale of the reaction, and cost considerations.
-
For routine couplings with simple primary or secondary amines: An EDC/HOBt system offers a reliable and cost-effective solution with a straightforward aqueous workup.[6]
-
For challenging couplings involving sterically hindered or electron-deficient amines: HATU is the reagent of choice, providing the highest reactivity and minimizing side reactions, albeit at a higher cost.[11][14]
-
When side reactions with the amine are a concern (e.g., fragment coupling or cyclization): PyBOP or PyAOP are excellent choices as they are highly efficient and do not pose the risk of guanidinylation associated with uronium/aminium salts.[11]
Ultimately, screening a selection of reagents may be necessary to identify the optimal conditions for any specific, challenging amide coupling.[15]
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. benchchem.com [benchchem.com]
- 15. hepatochem.com [hepatochem.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
Cross-reactivity profiling of kinase inhibitors derived from 3-Chloro-1H-indazole-6-carboxylic acid
In the landscape of modern oncology, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous potent kinase inhibitors.[1] Its unique bicyclic structure provides a versatile template for designing molecules that can precisely interact with the ATP-binding pocket of various kinases, modulating their activity and arresting cancer progression. This guide offers an in-depth comparison of the cross-reactivity profiles of prominent kinase inhibitors derived from the indazole scaffold, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions in their own discovery pipelines.
While the specific starting material of 3-Chloro-1H-indazole-6-carboxylic acid represents a versatile entry point for the synthesis of diverse indazole derivatives, this guide will focus on the well-characterized and clinically relevant inhibitors, Pazopanib and Axitinib, as prime examples of this chemical class.[1][2] Their comparative analysis, alongside other relevant inhibitors, will illuminate the subtle structural modifications that govern kinase selectivity and off-target effects.
The Criticality of Cross-Reactivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the primary target kinase is desired, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile across the human kinome is not merely an academic exercise but a cornerstone of preclinical drug development. It allows for the early identification of potential liabilities and provides a mechanistic basis for interpreting cellular and in vivo pharmacology.
Comparative Kinase Selectivity: Pazopanib vs. Alternatives
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[4][5] To provide a clear perspective on its selectivity, we will compare its kinome-wide interaction profile with that of Axitinib, another indazole-derivative VEGFR inhibitor, and Nilotinib, an inhibitor with a related aminopyrimidine core targeting BCR-ABL.[2][6][7]
Below is a summary of the inhibitory profiles of these compounds against a selection of key kinases, with data primarily derived from KINOMEscan® assays. The KINOMEscan® platform measures the binding affinity (Kd) of a compound against a large panel of kinases, providing a quantitative measure of interaction.[8]
| Kinase Target | Pazopanib (Kd, nM) | Axitinib (IC50, nM) | Nilotinib (IC50, nM) | Primary Signaling Pathway |
| VEGFR1 (FLT1) | 30 | 0.1 | >10,000 | Angiogenesis, Cell Migration |
| VEGFR2 (KDR) | 10 | 0.2 | >10,000 | Angiogenesis, Vascular Permeability |
| VEGFR3 (FLT4) | 47 | 0.1-0.3 | >10,000 | Lymphangiogenesis |
| PDGFRα | 84 | 1.6 | 63 | Cell Proliferation, Development |
| PDGFRβ | 71 | 1.6 | 120 | Cell Proliferation, Migration |
| c-Kit | 74 | 1.7 | 130 | Cell Survival, Proliferation |
| BCR-ABL | >10,000 | >1,000 | 20 | Cell Proliferation, Survival (CML) |
| DDR1 | 3.3 | - | 2.5 | Cell Adhesion, Migration |
| SRC | >10,000 | 12 | >1,000 | Cell Growth, Motility |
Data for Pazopanib is from KINOMEscan® Kd values. Data for Axitinib and Nilotinib are IC50 values from various biochemical assays for comparative purposes.
Expert Interpretation:
The data clearly illustrates the distinct selectivity profiles of these inhibitors. Pazopanib demonstrates potent, multi-targeted activity against the VEGFR, PDGFR, and c-Kit families. Axitinib, while also an indazole derivative, exhibits significantly higher potency and selectivity for the VEGFR family, with weaker inhibition of other kinases at clinically relevant concentrations.[2][9][10] This highlights how subtle modifications to the indazole scaffold can fine-tune the selectivity profile. Nilotinib, in contrast, is highly selective for BCR-ABL, with DDR1 being a notable off-target.[6][11][12] The promiscuity of Pazopanib, while contributing to its efficacy in certain cancers, may also be responsible for some of its observed side effects. Conversely, the high selectivity of Axitinib for VEGFRs may offer a more favorable toxicity profile in specific indications.[9]
Key Signaling Pathways
To understand the functional consequences of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.
Caption: VEGFR and c-Kit Signaling Pathways Inhibited by Pazopanib and Axitinib.
Methodologies for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data is paramount. Several robust methodologies are employed in the industry, each with its own set of advantages and limitations.
KINOMEscan®: A Competition Binding Assay
This technology utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of DNA-tagged kinases.[13]
Experimental Workflow:
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib: a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. frontiersin.org [frontiersin.org]
A Comparative Guide to the Purity Analysis of Synthetic 3-Chloro-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. 3-Chloro-1H-indazole-6-carboxylic acid is a vital building block in the synthesis of numerous therapeutic agents, and its impurity profile can significantly impact the outcome of drug discovery and development programs. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of analytical methodologies for the purity assessment of synthetic this compound, complete with supporting experimental data and protocols. Our focus is on not just the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating approach to purity analysis.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound, while achievable through several routes, is often accompanied by the formation of structurally related impurities. A thorough understanding of these potential byproducts is the first step in developing a comprehensive analytical strategy.
Based on common synthetic pathways, which may involve the chlorination of 1H-indazole-6-carboxylic acid or multi-step sequences, the following impurities are of primary concern:
-
Starting Material Carryover: Incomplete reaction can lead to the presence of 1H-indazole-6-carboxylic acid .
-
Regioisomers of Chlorination: Electrophilic chlorination of the indazole ring can potentially occur at other positions, leading to isomers such as 5-Chloro-1H-indazole-6-carboxylic acid or 7-Chloro-1H-indazole-6-carboxylic acid . The electronic properties of the carboxylic acid group will influence the regioselectivity of this reaction.
-
Over-chlorination Products: Aggressive chlorination conditions can result in the formation of di- or even tri-chlorinated species, for instance, 3,5-Dichloro-1H-indazole-6-carboxylic acid .
-
Decarboxylation Product: The presence of a carboxylic acid group introduces the possibility of decarboxylation under thermal or catalytic stress, yielding 3-Chloro-1H-indazole .
-
N-Substituted Isomers: Alkylation or acylation of the indazole nitrogen atoms (N1 and N2) can occur, particularly if reactive solvents or reagents are used. This can lead to a mixture of N1 and N2 isomers, which often possess different biological activities and toxicological profiles.
The following diagram illustrates the relationship between the target molecule and its potential impurities.
Figure 1: Potential impurity pathways in the synthesis of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for the accurate and reliable determination of purity. Each method offers a unique set of advantages and limitations. A multi-pronged approach, leveraging the strengths of complementary techniques, is often the most robust strategy.
| Analytical Technique | Principle | Strengths | Weaknesses | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating closely related impurities. Excellent quantitation capabilities with UV detection. Versatile with various column chemistries and mobile phases. | May require derivatization for compounds lacking a UV chromophore. Co-elution of impurities can occur. | Quantifying known and unknown impurities, assessing overall purity (area percent). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying volatile impurities. High sensitivity and specificity from mass spectrometric detection. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for carboxylic acids. | Identifying and quantifying volatile impurities, such as the decarboxylation product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides unambiguous structural information. Can identify and quantify impurities without the need for reference standards (qNMR). Differentiates isomers. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Structural elucidation of unknown impurities, definitive identification of isomers, and absolute purity determination (qNMR). |
| Elemental Analysis (EA) | Combustion of the sample to determine the elemental composition (C, H, N, Cl, etc.). | Provides the empirical formula of a pure substance. Can indicate the presence of inorganic impurities. | Does not provide information on the nature of organic impurities. Requires a highly pure sample for accurate results. | Confirming the elemental composition of the final, purified product. |
In-Depth Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application, adhering to relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan of the main peak).
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to nonpolar compounds.
-
The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
A gradient elution is employed to effectively separate impurities with a range of polarities, from the more polar starting material to potentially less polar over-chlorinated byproducts.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is tailored for the detection of the potential decarboxylation product, 3-Chloro-1H-indazole. Derivatization is necessary to analyze the carboxylic acid itself by GC-MS.
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation (for decarboxylation product):
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Derivatization (for the carboxylic acid):
-
Esterification: React the sample with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
-
Silylation: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to form the trimethylsilyl ester.
-
Causality Behind Experimental Choices:
-
Derivatization is essential for the carboxylic acid to increase its volatility and thermal stability for GC analysis.[1]
-
The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of compounds.
-
The temperature program is designed to elute the volatile decarboxylation product and the derivatized carboxylic acid within a reasonable timeframe.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR is a powerful tool for the unambiguous identification of impurities and can be used for quantification (qNMR) without the need for individual impurity standards.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Key signals for this compound in DMSO-d6 are expected in the aromatic region (7-9 ppm) and a broad signal for the carboxylic acid proton (>12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR (for structural elucidation of unknown impurities):
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for differentiating isomers.[2]
-
-
Quantitative NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Integrate a well-resolved signal of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, and the known purity of the internal standard.[3][4]
-
Causality Behind Experimental Choices:
-
DMSO-d6 is often a good solvent choice as it can dissolve both the carboxylic acid and many of its potential impurities.
-
2D NMR techniques are indispensable for piecing together the structure of unknown impurities, especially for distinguishing between regioisomers where the connectivity of atoms is different.[2]
-
qNMR provides an absolute measure of purity and is considered a primary analytical method, making it invaluable for certifying reference standards.[3][4]
Visualization of the Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive purity analysis of this compound.
Figure 2: A comprehensive workflow for the purity analysis of this compound.
Conclusion
The purity analysis of this compound demands a meticulous and multi-faceted approach. A thorough understanding of potential synthetic impurities, coupled with the judicious application of complementary analytical techniques, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. While HPLC provides the workhorse for routine purity assessment and impurity profiling, NMR spectroscopy is unparalleled for definitive structural elucidation and absolute quantification. GC-MS serves as a valuable tool for the analysis of specific volatile impurities. By integrating these techniques into a cohesive analytical workflow, researchers and drug development professionals can confidently assess the purity of their synthetic materials, thereby paving the way for the successful development of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to the Synthesis of 3-Chloro-1H-indazole-6-carboxylic Acid for Drug Discovery Professionals
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Chloro-1H-indazole-6-carboxylic acid is a valuable building block in medicinal chemistry, with its indazole core being a privileged scaffold in a variety of therapeutic agents, including kinase inhibitors. This guide provides an in-depth validation and comparison of synthetic routes to this important compound, grounded in established chemical principles and supported by experimental data. We will explore a primary, robust synthetic pathway and compare it with a viable alternative, offering insights into the practical considerations for laboratory-scale synthesis.
Introduction to this compound
The indazole ring system is a bioisostere of indole and is known for its ability to form key interactions with biological targets. The addition of a chlorine atom at the 3-position and a carboxylic acid at the 6-position provides orthogonal handles for further chemical modification, making this compound a versatile intermediate in the synthesis of compound libraries for drug discovery. Its derivatives have been investigated for a range of biological activities, highlighting the importance of efficient access to this molecular scaffold.
Primary Synthetic Route: Diazotization and Cyclization followed by Electrophilic Chlorination
A common and reliable method for the synthesis of the indazole ring is through the diazotization and subsequent cyclization of an appropriately substituted aniline. This primary route begins with the commercially available 4-amino-3-methylbenzoic acid and proceeds in two key stages: formation of the indazole-6-carboxylic acid intermediate and subsequent chlorination.
Workflow for the Primary Synthetic Route
Caption: Primary synthesis of this compound.
Step 1: Synthesis of 1H-Indazole-6-carboxylic acid
The initial step involves the conversion of 4-amino-3-methylbenzoic acid to 1H-indazole-6-carboxylic acid. This transformation is achieved through a diazotization reaction followed by an intramolecular cyclization. The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures to prevent decomposition. The resulting diazonium species is unstable and readily undergoes cyclization, with the ortho-methyl group acting as the nucleophile to close the five-membered pyrazole ring. Subsequent tautomerization yields the stable 1H-indazole.
Experimental Protocol: Synthesis of 1H-Indazole-6-carboxylic acid
-
Dissolution: Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a suitable aqueous acid (e.g., 2 M HCl) at a concentration of approximately 0.5 M.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Cyclization and Isolation: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete cyclization.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. The product, 1H-indazole-6-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Chlorination of 1H-Indazole-6-carboxylic acid
The second step is the regioselective chlorination of the indazole ring at the C3 position. N-Chlorosuccinimide (NCS) is an effective and relatively mild electrophilic chlorinating agent for this purpose. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in DMF.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of a cold non-polar solvent (e.g., diethyl ether) to remove any unreacted NCS and succinimide byproduct. Further purification can be achieved by recrystallization.
Alternative Synthetic Route: From 6-Carboxy-1H-indazol-3(2H)-one
An alternative approach involves the construction of a 6-carboxy-1H-indazol-3(2H)-one intermediate, followed by its conversion to the desired 3-chloroindazole derivative. This method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating and dehydrating agent.
Workflow for the Alternative Synthetic Route
Caption: Alternative synthesis of this compound.
Experimental Protocol: Alternative Synthesis
-
Preparation of 6-Carboxy-1H-indazol-3(2H)-one: This intermediate can be synthesized from a suitably substituted anthranilic acid derivative through diazotization followed by cyclization under conditions that favor the formation of the indazolone.
-
Chlorination: Place the dry 6-carboxy-1H-indazol-3(2H)-one (1.0 eq) in a flask equipped with a reflux condenser. Add phosphorus oxychloride (POCl₃, 3-5 eq) and a catalytic amount of a base such as pyridine or triethylamine.
-
Reaction: Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent will yield the purified this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route (Diazotization/NCS) | Alternative Route (Indazolone/POCl₃) |
| Starting Materials | Readily available | Requires synthesis of indazolone intermediate |
| Reagent Safety | NCS is a solid, easier to handle. | POCl₃ is a corrosive, fuming liquid. |
| Reaction Conditions | Milder conditions for chlorination. | Requires high temperatures and reflux. |
| Work-up & Purification | Simpler aqueous work-up. | Requires careful quenching of excess POCl₃. |
| Regioselectivity | Generally good for C3 chlorination. | Specific to the indazolone tautomer. |
| Scalability | More amenable to scale-up. | Can be challenging on a larger scale. |
Validation of the Synthesized Product
To confirm the identity and purity of the synthesized this compound, a comprehensive analytical validation is essential.
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final product.
Expected Analytical Data
| Analysis | Expected Results for this compound |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, COOH), ~8.3 (s, 1H, H-7), ~7.9 (d, 1H, H-5), ~7.7 (d, 1H, H-4). The NH proton may be broad and exchangeable. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (C=O), and signals in the aromatic region (~110-145 ppm) corresponding to the indazole ring carbons. |
| Mass Spectrometry (ESI-) | m/z: 195.0 [M-H]⁻, with the characteristic isotopic pattern for one chlorine atom. |
| HPLC Purity | >97% (as determined by a standard reverse-phase HPLC method with UV detection).[1] |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The primary route, involving diazotization/cyclization followed by chlorination with NCS, is generally recommended for its milder reaction conditions, easier handling of reagents, and more straightforward work-up procedure, making it more suitable for typical laboratory settings and for scaling up. The alternative route using POCl₃ is a valid approach but requires more stringent safety precautions and handling of hazardous reagents.
The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability of starting materials. Regardless of the chosen path, rigorous analytical validation is crucial to ensure the quality and purity of the final product, which is a critical factor for its successful application in drug discovery and development programs.
References
A Senior Application Scientist's Guide to the Comparative Biological Activity of 3-Chloro-1H-indazole-6-carboxylic acid and its Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Regioisomerism in the Privileged Indazole Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Derivatives of this versatile bicyclic heterocycle have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, and kinase inhibitory effects.[2][3][4] The therapeutic efficacy of these molecules is profoundly influenced by their substitution pattern, where even subtle changes in the position of a functional group can lead to dramatic shifts in biological activity, selectivity, and pharmacokinetic properties.
This guide focuses on a critical aspect of the structure-activity relationship (SAR) of indazoles: regioisomerism . Specifically, we will provide a framework for the comparative biological evaluation of 3-Chloro-1H-indazole-6-carboxylic acid and its regioisomers, where the carboxylic acid group is positioned at the 4, 5, or 7-position of the indazole ring. While direct comparative studies on this specific set of regioisomers are not extensively documented in publicly available literature, this guide will leverage established principles of indazole SAR and provide robust, field-proven experimental protocols to enable researchers to conduct this critical evaluation. Understanding the differential activities of these closely related molecules is paramount for selecting the optimal scaffold for further drug development and for elucidating the precise structural requirements for target engagement.
The Molecules in Focus: A Structural Overview
The four compounds at the center of this guide share the same molecular formula and core structure but differ in the placement of the carboxylic acid group on the benzene ring portion of the indazole scaffold. This variation in substituent position is expected to alter the electronic distribution, hydrogen bonding potential, and overall topography of the molecules, thereby influencing their interaction with biological targets.
-
Compound A: this compound
-
Compound B: 3-Chloro-1H-indazole-4-carboxylic acid
-
Compound C: 3-Chloro-1H-indazole-5-carboxylic acid
-
Compound D: 3-Chloro-1H-indazole-7-carboxylic acid
The synthesis of these and similar indazole-3-carboxylic acids is well-documented, often proceeding from appropriately substituted phenylhydrazine precursors or via functionalization of the pre-formed indazole ring.[2][5] The carboxylic acid moiety, in particular, serves as a versatile handle for creating amide or ester derivatives, which are common in many bioactive indazole compounds.[2][6] For instance, 3-Chloro-1H-indazole-7-carboxylic acid is noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment and compounds targeting inflammatory diseases.[7][8]
Proposed Biological Evaluation: Rationale and Experimental Design
Given the prevalence of indazole derivatives as kinase inhibitors and anti-inflammatory agents, a logical and impactful comparative study should focus on these activities. We propose a three-tiered approach to comprehensively profile and compare the biological activities of the four regioisomers.
-
Anti-proliferative Activity: To assess the potential of these compounds as anti-cancer agents.
-
Kinase Inhibitory Activity: To investigate a primary mechanism through which many indazoles exert their anti-cancer effects.
-
Anti-inflammatory Activity: To explore their potential in treating inflammatory disorders, another common therapeutic application for this scaffold.
Below is a logical workflow for this comparative evaluation.
Caption: Experimental workflow for the comparative biological evaluation of indazole regioisomers.
Experimental Protocols
The following protocols are detailed to ensure robust and reproducible results. They are designed as self-validating systems with appropriate controls.
Protocol 1: Anti-Proliferative Activity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] It is a foundational experiment to determine if the compounds have cytotoxic or cytostatic effects on cancer cells.
A. Materials
-
Cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare stock solutions of the four indazole regioisomers in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) for each regioisomer.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[13] It is a highly sensitive method to determine the direct inhibitory effect of the indazole regioisomers on specific protein kinases.
A. Materials
-
Recombinant protein kinases (e.g., VEGFR2, SRC, or a panel of interest)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
B. Step-by-Step Methodology
-
Compound Preparation: Prepare serial dilutions of the indazole regioisomers in kinase assay buffer with a fixed percentage of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Enzyme Addition: Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be close to its Km value for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors. Incubate at 30°C for 60 minutes.[13]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each regioisomer.
Protocol 3: Anti-inflammatory Activity via NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.[14] A reduction in the luciferase signal upon treatment with the test compounds indicates inhibition of the NF-κB signaling pathway.
A. Materials
-
RAW 264.7 macrophage cell line stably expressing an NF-κB luciferase reporter construct.
-
Complete culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Luciferase Assay System (e.g., Promega).
-
White, opaque 96-well plates.
-
Luminometer.
B. Step-by-Step Methodology
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the indazole regioisomers for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[14]
-
Incubation: Incubate the plate for 6-18 hours at 37°C.[14]
-
Cell Lysis: Wash the cells with PBS and then add 20-50 µL of passive lysis buffer to each well. Shake for 15 minutes at room temperature.
-
Luciferase Assay: Transfer 20 µL of the cell lysate to a new white plate. Add 100 µL of Luciferase Assay Reagent.
-
Signal Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxicity. Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for each regioisomer.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of indazole derivatives.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data generated from these assays should be summarized in tables.
Table 1: Comparative Anti-Proliferative Activity (IC₅₀ in µM)
| Compound | Regioisomer | A549 Cells | MCF-7 Cells |
|---|---|---|---|
| A | 6-COOH | Data | Data |
| B | 4-COOH | Data | Data |
| C | 5-COOH | Data | Data |
| D | 7-COOH | Data | Data |
| Doxorubicin | Positive Control | Data | Data |
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in µM)
| Compound | Regioisomer | VEGFR2 | SRC |
|---|---|---|---|
| A | 6-COOH | Data | Data |
| B | 4-COOH | Data | Data |
| C | 5-COOH | Data | Data |
| D | 7-COOH | Data | Data |
| Staurosporine | Positive Control | Data | Data |
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM)
| Compound | Regioisomer | NF-κB Inhibition |
|---|---|---|
| A | 6-COOH | Data |
| B | 4-COOH | Data |
| C | 5-COOH | Data |
| D | 7-COOH | Data |
| Bay 11-7082 | Positive Control | Data |
Interpretation: By analyzing the IC₅₀ values across these tables, a structure-activity relationship will emerge. For example, if Compound D (7-COOH) consistently shows the lowest IC₅₀ values, it would suggest that the placement of the carboxylic acid at the 7-position is optimal for the tested biological activities. Conversely, if one regioisomer is potent in the kinase assay but weak in the NF-κB assay, it would indicate a selective mechanism of action. This comparative data is crucial for selecting the most promising candidate for further optimization and pre-clinical development.
Conclusion
The precise positioning of functional groups on a privileged scaffold like indazole is a critical determinant of biological activity. This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound and its 4-, 5-, and 7-carboxylic acid regioisomers. By employing the detailed protocols for assessing anti-proliferative, kinase inhibitory, and anti-inflammatory activities, researchers can generate the crucial data needed to elucidate the structure-activity relationships governing this chemical series. Such a systematic approach is fundamental to advancing drug discovery projects, enabling the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.apub.kr [cdn.apub.kr]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-1H-indazole-6-carboxylic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Chloro-1H-indazole-6-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and regulatory standards. Our objective is to empower your laboratory team with the knowledge to manage this chemical waste stream with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound, like many halogenated organic compounds, requires careful handling due to its potential hazards. While a comprehensive toxicological profile may not be fully established, the presence of a chlorinated heterocyclic aromatic structure necessitates a cautious approach[1]. Halogenated organic compounds are a specific category of chemical waste that is regulated due to the potential for environmental persistence and the formation of toxic byproducts, such as dioxins, if not incinerated at high temperatures[2][3].
Before beginning any work that will generate this waste, a thorough risk assessment is critical. This initial step informs every subsequent action, from the selection of personal protective equipment to the final disposal pathway. The Safety Data Sheet (SDS) is the primary source for this information, though it may be supplemented by data from structurally similar compounds[1][4][5][6].
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | While specific data for this compound is limited, related structures are classified as harmful if swallowed[1][6][7]. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use[1][8]. |
| Skin Corrosion/Irritation | Assumed to be a skin irritant based on data for similar indazole carboxylic acids[1][5][9]. | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use[1]. |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation[1][5][9]. | Wear chemical safety goggles or a face shield. Ensure eyewash stations are accessible[1][5]. |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust or aerosol[1][9]. | Handle in a well-ventilated area, preferably within a chemical fume hood[6][10]. |
| Environmental Hazard | Halogenated organic compounds should not be released into the environment[1][5]. Do not empty into drains[1]. | All waste must be collected for proper disposal. Prevent entry into waterways or soil[9]. |
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation is the cornerstone of safe laboratory waste management[11][12]. Mixing incompatible chemicals can lead to dangerous reactions, while cross-contaminating waste streams can create complex and expensive disposal challenges.
This compound must be disposed of as Halogenated Organic Waste . This is a critical distinction from non-halogenated organic waste[3][10].
Protocol for Waste Segregation:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste"[3][10].
-
Container Material: The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent leaks or the release of vapors[10][11].
-
Labeling: The label must be unambiguous and include:
-
Incompatibility Prevention:
On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)
Federal and state regulations, such as those from the EPA and OSHA, govern the on-site storage of hazardous waste[13][14]. Waste is typically managed in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel[13].
Key SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation[13].
-
Container Management: Waste containers must be kept closed at all times, except when actively adding waste[10][13]. This minimizes exposure and prevents spills.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills[15].
-
Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream within the SAA. For acutely toxic (P-listed) wastes, the limit is one quart[13]. While this compound is not typically P-listed, it is best practice to keep waste volumes to a minimum[15][16].
Step-by-Step Disposal Procedure
This protocol outlines the process from generating the waste to preparing it for collection by a licensed professional waste disposal service.
Materials:
-
Appropriate PPE (see Table 1)
-
Designated, properly labeled "Halogenated Organic Waste" container
-
Secondary containment tray
-
Waste accumulation log
Procedure:
-
Preparation: Before starting the experiment, ensure your halogenated waste container is properly labeled and situated in the SAA within your chemical fume hood.
-
Transferring Waste:
-
Solid Waste: If the waste is a solid, use a dedicated spatula or scoop to transfer it directly into the waste container.
-
Solutions: If the waste is in solution, pour it carefully into the waste container using a funnel to prevent spills.
-
-
Container Sealing: Immediately after adding waste, securely close the container lid[10][13]. Do not leave funnels in the container opening.
-
Log Entry: Record the approximate amount of waste added and the date in your laboratory's waste log. This maintains an accurate inventory.
-
Decontamination:
-
Any reusable items that came into contact with the chemical (e.g., glassware, spatulas) should be decontaminated. Rinse with a small amount of a suitable solvent (e.g., acetone), and dispose of this rinseate into the same halogenated waste container.
-
Wipe down the exterior of the waste container and the surrounding area to remove any incidental contamination.
-
-
Full Container Management: Once the waste container is full (do not overfill; leave at least 10% headspace), ensure the lid is tightly sealed. Store it in the SAA and contact your institution's Environmental Health and Safety (EHRS) or a licensed waste disposal company for pickup[4][6][13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Preparedness
All personnel handling this chemical must be trained on emergency procedures[17]. An emergency response plan should be in place, and staff should know the location and operation of safety showers, eyewash stations, and spill kits[17][18]. In case of a spill, evacuate non-essential personnel, ensure proper ventilation, and clean up using absorbent materials while wearing appropriate PPE. The collected spill material must also be disposed of as halogenated hazardous waste[9].
References
- 1. fishersci.ca [fishersci.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. aksci.com [aksci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. actenviro.com [actenviro.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 3-Chloro-1H-indazole-6-carboxylic acid
A Researcher's Guide to Safely Handling 3-Chloro-1H-indazole-6-carboxylic Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling this compound. While a comprehensive Safety Data Sheet (SDS) with fully investigated toxicological properties for this specific compound is not publicly available, we can establish a robust safety protocol by examining its structural components: a halogenated aromatic compound and a carboxylic acid.[1] This guide synthesizes established best practices for these chemical classes to ensure your safety.
Disclaimer: The following guidance is based on the chemical's structural relationship to halogenated aromatic compounds and carboxylic acids. It is imperative to obtain and meticulously follow the specific Safety Data Sheet (SDS) provided by your supplier for the exact chemical being used before any handling, storage, or disposal.
Understanding the Potential Hazards
This compound combines two functional groups that necessitate careful handling:
-
Halogenated Aromatic Group: This class of compounds can present various hazards, including acute toxicity, and irritation to the skin, eyes, and respiratory system.[2][3] Some halogenated organic compounds are noted for their persistence in the environment.[4]
-
Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation or burns to the skin and eyes.[5] Inhalation of dust or vapors can also lead to respiratory irritation.[6][7]
Based on a partial safety data sheet and the hazards of related compounds, we should assume this compound may have the following potential hazards:
-
Possible allergic reactions in sensitive individuals with prolonged or repeated exposure[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation or damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber), a chemically resistant lab coat, and closed-toe shoes.[2][5][10] | Prevents skin contact, which can lead to irritation or burns.[2][6] Ensure gloves are appropriate for the solvents being used and are inspected before each use.[10][11] |
| Respiratory Protection | Work in a certified chemical fume hood.[6][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][5] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][6] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Experimental Workflow
Caption: A workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[6][10]
-
Verify that an eyewash station and safety shower are readily accessible.[7][8]
-
Designate a specific area within the fume hood for handling the chemical to minimize contamination.[6]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.[6]
-
-
Handling:
-
When handling the solid, use a spatula to transfer the material. Avoid actions that could generate dust, such as pouring from a height.[6]
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.[6]
-
Always add acid to water, not the other way around, to prevent a violent exothermic reaction.
-
-
Post-Handling and Cleanup:
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2] Use a designated, properly labeled, and sealed waste container.[12]
-
Disposal Method: The recommended disposal method for chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][13] Engage a licensed professional waste disposal service to handle the final disposal in accordance with all federal, state, and local environmental regulations.[1][10]
-
Contaminated Materials: All disposable materials, such as gloves, weigh boats, and paper towels, that come into contact with this compound must be disposed of as hazardous chemical waste.[6]
By implementing these safety measures, you can mitigate the potential risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ptb.de [ptb.de]
- 13. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
